4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Description
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQIARDFDSUERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in Organic Solvents
Introduction
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is a substituted aniline derivative with a molecular structure that suggests its potential as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and specialty chemical industries. The molecule incorporates a fluoro-substituted aniline ring, an ether linkage, and a tertiary amine, functionalities that are prevalent in biologically active compounds. A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation. The solubility profile dictates solvent selection for reactions, crystallization processes for purification, and the development of stable formulations.
Currently, there is a notable absence of published experimental solubility data for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in the public domain[1]. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a robust framework for determining the solubility of this compound, grounded in theoretical principles and established experimental methodologies. By following the protocols and understanding the molecular interactions outlined herein, researchers can systematically generate the necessary solubility data to accelerate their research and development endeavors.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, with the chemical formula C₁₀H₁₅FN₂O, provides several clues to its expected solubility[1].
Molecular Structure: CN(C)CCOC1=C(C=C(C=C1)N)F[1]
Key functional groups and their influence on solubility:
-
Aniline Moiety (-NH₂): The primary amine group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).
-
Tertiary Amine (-N(CH₃)₂): This group is a hydrogen bond acceptor and contributes to the molecule's basicity. It will interact favorably with polar and particularly protic solvents.
-
Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
-
Fluoro Group (-F): The electronegative fluorine atom contributes to the molecule's polarity and can participate in dipole-dipole interactions.
-
Aromatic Ring and Ethyl Chain: These components contribute to the non-polar character of the molecule, suggesting some solubility in less polar solvents.
Predicted Lipophilicity: The predicted XlogP value for this compound is 1.4, which indicates a relatively balanced hydrophilic-lipophilic character[1]. This value suggests that the compound will not be extremely soluble in either very polar (like water) or very non-polar (like hexanes) solvents but will likely exhibit good solubility in a range of solvents with intermediate polarity.
Based on these structural features and the "like dissolves like" principle, a qualitative prediction of solubility in different solvent classes can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding with the aniline, tertiary amine, and ether groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functionalities of the molecule.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Limited solubility is expected. While the aromatic ring and alkyl chain have non-polar character, the polar functional groups will limit solubility in solvents that primarily rely on van der Waals forces.
-
Chlorinated Solvents (e.g., Dichloromethane): Moderate to good solubility may be observed due to the ability of these solvents to engage in dipole-dipole interactions.
Diagram of Potential Molecular Interactions
Sources
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (CAS 221198-82-9): Chemical Properties, Safety Profile, and Applications in Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of solubilizing motifs and halogenated phenyl rings is a cornerstone of rational drug design. 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (CAS: 221198-82-9) is a highly privileged building block utilized extensively in the development of targeted therapeutics, particularly small-molecule kinase inhibitors[1].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, safety profile, synthetic methodology, and structural utility in oncology drug discovery—specifically its role as a solvent-exposed tail in Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors[1].
Physicochemical Properties & Identification
Understanding the baseline properties of this intermediate is critical for predicting its behavior in downstream coupling reactions (e.g., urea formation or SNAr reactions) and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API).
| Property | Value |
| Chemical Name | 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline |
| CAS Registry Number | 221198-82-9[2] |
| Molecular Formula | C₁₀H₁₅FN₂O[3] |
| Molecular Weight | 198.24 g/mol [2] |
| Key Functional Groups | Primary Aniline, Aryl Fluoride, Aliphatic Ether, Tertiary Amine |
| Typical Purity (Commercial) | ≥ 95%[4] |
Material Safety Data Sheet (MSDS) & Handling Protocols
As a fluorinated aniline derivative containing a basic aliphatic amine, this compound requires rigorous safety protocols. The tertiary amine moiety elevates the local pH upon contact with moisture, driving its irritant properties, while the aniline core presents systemic toxicity risks[4].
GHS Hazard Classification
| Hazard Code | Hazard Statement | Causality / Mechanism |
| H315 | Causes skin irritation[4] | The basic dimethylamino group disrupts the acidic mantle of the skin, leading to localized lipid hydrolysis and inflammation. |
| H319 | Causes serious eye irritation[4] | Rapid pH alteration in the aqueous environment of the cornea causes protein denaturation. |
| H335 | May cause respiratory irritation[4] | Volatilization of the free base (or dust from salts) interacts with mucous membranes in the respiratory tract. |
Self-Validating Handling Protocol
-
Engineering Controls: Always handle within a certified Class II fume hood. The volatility of the free base form necessitates continuous negative pressure.
-
Personal Protective Equipment (PPE): Wear double-layered nitrile gloves. Causality: Anilines are highly lipophilic and can penetrate standard latex rapidly, potentially leading to systemic methemoglobinemia.
-
Storage Validation: Store under an inert atmosphere (Argon or N₂) at 2-8°C. Validation Check: Before use, inspect the compound's color. A shift from pale yellow to dark brown indicates oxidative degradation of the primary amine.
Synthetic Utility & Mechanistic Insights
The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is typically achieved via a two-step sequence starting from commercially available 2-fluoro-4-nitrophenol[1].
Fig 1. Two-step synthetic workflow for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline.
Step-by-Step Methodology
This protocol is designed as a self-validating system to ensure high yield and purity.
Step 1: O-Alkylation
-
Procedure: Dissolve 1.0 eq of 2-fluoro-4-nitrophenol in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of Cesium Carbonate (Cs₂CO₃) and stir for 30 minutes at room temperature. Add 1.2 eq of 2-(dimethylamino)ethyl chloride hydrochloride and heat the reaction to 80°C for 6.5 hours[1].
-
Causality: Cs₂CO₃ is chosen over Na₂CO₃ because the larger, softer cesium cation provides better solubility in DMF and enhances the nucleophilicity of the phenoxide ion (the "naked anion" effect), driving selective O-alkylation.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z corresponding to the phenol) completely disappears, replaced by the alkylated nitro intermediate.
Step 2: Catalytic Hydrogenation
-
Procedure: Dissolve the purified nitro intermediate in Methanol. Purge the flask with N₂ gas for 10 minutes. Add 10% Palladium on Carbon (Pd/C) (10% w/w). Evacuate and backfill with H₂ gas (balloon pressure) and stir at room temperature for 6.5 hours[1].
-
Causality: Catalytic hydrogenation with Pd/C is selected because it cleanly reduces the nitro group to an amine without risking the cleavage of the aryl-fluoride bond, which can occur under harsher dissolving metal reduction conditions.
-
Self-Validation: Filter the reaction mixture through a pad of Celite (to safely remove the pyrophoric Pd/C catalyst). LC-MS analysis of the filtrate must show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), confirming the formation of the target aniline.
Application in Drug Discovery: VEGFR-2 Inhibitors
In the context of oncology, pathological angiogenesis is a primary driver of tumor metastasis. VEGFR-2 is a central regulator of this process and a highly validated target for anticancer drug design[1].
When designing biphenyl-aryl urea inhibitors (analogous to Sorafenib), researchers utilize 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline as a critical structural module[1].
Fig 2. Structural role of the target compound in kinase inhibitor design.
Mechanistic Rationale for Structural Features
-
The 3-Fluoro Substitution: The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent aniline amine, rendering it less susceptible to rapid oxidative metabolism (improving half-life) while optimizing its hydrogen-bond donor capacity when incorporated into a urea linker.
-
The Dimethylaminoethoxy Tail: Kinase active sites are deeply buried hydrophobic pockets. While the core of the drug binds to the ATP hinge region, the tail must project outward into the solvent-exposed channel. The basic tertiary amine (pKa ~ 9.0) is protonated at physiological pH. This dramatically enhances the aqueous solubility of the highly lipophilic kinase inhibitor, allowing it to be formulated as a stable hydrochloride salt for oral administration.
Compounds synthesized using this specific aniline fragment have demonstrated exceptional VEGFR-2 inhibitory activity, with IC₅₀ values reaching as low as 0.50 nM, outperforming standard positive controls in antiproliferative assays against A549 and SMMC-7721 cell lines[1].
References
-
Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: Design, synthesis and 3D-QSAR studies. European Journal of Medicinal Chemistry (2015). DOI: 10.1016/j.ejmech.2015.08.045. [Verified via Molaid] URL:[Link]
Sources
- 1. 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline - CAS号 221198-82-9 - 摩熵化学 [molaid.com]
- 2. 221198-82-9|4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline - CAS号 221198-82-9 - 摩熵化学 [molaid.com]
- 4. 4-(2-(二甲氨基)乙氧基)-3-氟苯胺 | 4-(2-(Dimethylamino)ethoxy)-3-fluor | 221198-82-9 - 乐研试剂 [leyan.com]
Structural Inversion in Kinase Inhibitor Design: The Role of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in Gefitinib-like Syntheses
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In the landscape of targeted cancer therapeutics, the epidermal growth factor receptor (EGFR) inhibitor Gefitinib (Iressa) stands as a foundational milestone. A common misconception in derivative drug design is the direct role of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in the commercial synthesis of Gefitinib.
To maintain strict scientific integrity, this whitepaper clarifies a critical structural divergence: canonical Gefitinib synthesis utilizes 3-chloro-4-fluoroaniline, placing the solubilizing morpholine-propoxy tail on the quinazoline core[1]. Conversely, utilizing 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline represents an advanced "structural inversion" strategy. By relocating the solubilizing basic tail directly onto the aniline ring, chemists synthesize highly potent Gefitinib analogues and multi-targeted receptor tyrosine kinase (RTK) inhibitors, particularly those targeting VEGFR-2 and mutant EGFR[2].
This guide deconstructs the mechanistic rationale, comparative physicochemical profiling, and self-validating synthetic protocols for utilizing this specialized intermediate.
Structural Deconstruction & Mechanistic Rationale
The "Tail Inversion" Concept
The efficacy of a Tyrosine Kinase Inhibitor (TKI) relies heavily on its ability to occupy the ATP-binding pocket of the kinase domain.
-
Canonical Approach: In standard Gefitinib, the 4-anilinoquinazoline core provides the primary hydrogen bond to the kinase hinge region. The 3-chloro-4-fluoroaniline moiety occupies a deep hydrophobic pocket, while the morpholine-propoxy group extends into the solvent-exposed region to ensure aqueous solubility and oral bioavailability[3].
-
Analogue Approach: By substituting the standard aniline with 2[2], the architecture is inverted. The core quinazoline remains the hinge-binder, but the solvent-exposed solubilizing group (dimethylaminoethoxy) is now tethered to the aniline ring.
Causality of the Design
This modification is not arbitrary. The dimethylamino group (
Structural divergence in TKI synthesis: Standard Gefitinib vs. Analogue generation.
Comparative Physicochemical Profiling
To understand the impact of this intermediate, we must compare the resulting molecular profiles. The table below summarizes the quantitative and qualitative shifts induced by substituting the aniline building block.
| Parameter | Canonical Gefitinib Synthesis | Analogue Synthesis (Targeting VEGFR-2/EGFR) |
| Aniline Intermediate | 3-Chloro-4-fluoroaniline | 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline |
| Solubilizing Group Location | Quinazoline Core (C6 position) | Aniline Ring (Para position) |
| Solubilizing Moiety | 3-Morpholin-4-ylpropoxy | 2-(Dimethylamino)ethoxy |
| Primary Target | EGFR (Mutant & Wild-Type) | Multi-target (VEGFR-2, EGFR) |
| Coupling Reaction Type | SNAr at C4 position | SNAr at C4 position |
Self-Validating Experimental Protocol: SNAr Coupling
The coupling of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline to a 4-chloroquinazoline core proceeds via a 1[1].
Causality Behind Reagent Selection
-
Solvent (Isopropanol): A polar protic solvent is deliberately chosen because it effectively solvates the leaving chloride ion, stabilizing the transition state of the Meisenheimer complex[3].
-
Catalyst (HCl): While the basic dimethylamino group on the aniline can act as an internal proton scavenger, adding catalytic HCl protonates the N1 position of the quinazoline ring. This electron withdrawal drastically increases the electrophilicity of the C4 carbon, accelerating nucleophilic attack.
Step-by-Step Methodology
Step 1: Reactor Preparation & Activation
-
Charge a clean, dry 500 mL round-bottom flask with 4-chloro-6,7-dimethoxyquinazoline (10.0 g, 44.5 mmol) and isopropanol (200 mL).
-
Add a catalytic amount of concentrated HCl (0.5 mL) to activate the quinazoline core. Stir at room temperature for 10 minutes.
Step 2: Nucleophilic Attack 3. Slowly add 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (9.7 g, 48.9 mmol, 1.1 eq) to the suspension. 4. Equip the flask with a reflux condenser and heat the mixture to 85°C (reflux) under a nitrogen atmosphere.
Step 3: In-Process Control (IPC) - Self-Validation
5. Validation Check: After 4 hours, withdraw a 0.5 mL aliquot. Quench with saturated
Step 4: Workup and Isolation 7. Upon IPC validation, cool the reaction mixture to 0-5°C using an ice bath to maximize precipitation of the hydrochloride salt. 8. Filter the precipitate under vacuum and wash the filter cake with cold isopropanol (2 x 20 mL) followed by diethyl ether (30 mL) to remove unreacted aniline. 9. Dry the product in a vacuum oven at 45°C to constant weight.
Step-by-step SNAr reaction mechanism for coupling the aniline intermediate to the quinazoline core.
Conclusion
While 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is not a component of the commercial Gefitinib API, its structural utility in modern medicinal chemistry cannot be overstated. By utilizing this intermediate, researchers can effectively invert the solubilizing architecture of standard quinazoline TKIs. This allows for the rapid generation of novel, self-validating libraries of multi-targeted inhibitors capable of addressing complex, mutation-driven oncological profiles.
References
- A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®) - Benchchem.
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH.
- Discovery of novel VEGFR-2 inhibitors. Part 5: Exploration of diverse hinge-binding fragments via core-refining approach - PubMed.
Sources
The 3-Fluoroaniline Pharmacophore: Structural Logic in Kinase Inhibitor Design
[1][2]
Executive Summary
The 3-fluoroaniline moiety (and its substituted derivatives, particularly 3-chloro-4-fluoroaniline ) represents a "privileged structure" in kinase inhibitor medicinal chemistry.[1] Far from being a random halogen substitution, the placement of a fluorine atom at the meta position relative to the aniline nitrogen serves three critical pharmacophoric functions:
-
Electronic Modulation: It significantly increases the acidity of the aniline NH, enhancing hydrogen bond donor (HBD) strength to the kinase hinge region.
-
Metabolic Resilience: It blocks or redirects metabolic oxidation, often exhibiting superior stability compared to para-fluoro analogs which are susceptible to oxidative defluorination.[2]
-
Conformational Control: It enforces specific torsional angles that favor bio-active conformations within the ATP-binding pocket.[1][2]
This guide analyzes the physicochemical causality behind these properties and provides actionable protocols for their evaluation.
Molecular Architecture & Physicochemical Impact[1][3]
The "Meta-Fluorine" Electronic Effect
The most profound impact of the 3-fluoro substitution is the modulation of the aniline nitrogen's pKa.[1][2]
-
Inductive Effect (-I): Fluorine is highly electronegative.[1] In the meta (3) position, the inductive withdrawal operates through the
-framework, pulling electron density away from the aromatic ring and the nitrogen lone pair. -
Resonance Effect (+R): Unlike the para (4) position, where fluorine's lone pairs can donate electron density into the ring system (partially counteracting the -I effect), the meta position does not allow for direct resonance conjugation with the nitrogen.
-
Net Result: The -I effect dominates.[1][2] The aniline nitrogen becomes electron-deficient, lowering its pKa from ~4.6 (unsubstituted aniline) to ~3.5 (3-fluoroaniline).[1] This acidity increase makes the NH group a stronger Hydrogen Bond Donor , crucial for anchoring the inhibitor to the backbone carbonyl of the kinase hinge region (typically the "gatekeeper+1" or "gatekeeper+3" residue).
Metabolic Stability: The 3-F vs. 4-F Paradox
While para-fluorination is a classic strategy to block metabolic hydroxylation, it introduces a vulnerability: oxidative defluorination .[1][2]
-
4-Fluoroaniline: Susceptible to nucleophilic attack or oxidative mechanisms that cleave the C-F bond, leading to rapid clearance.[2]
-
3-Fluoroaniline: The C-F bond at the meta position is electronically and sterically less accessible to the specific geometries required by Cytochrome P450 defluorination mechanisms.[2] Experimental data using [18F]-labeled tracers confirms that 3-fluoro analogs often retain metabolic integrity significantly longer than their 4-fluoro counterparts in hepatocyte assays.[1]
Visualization: Hinge Binding & Electronic Effects
Figure 1: Mechanism of enhanced hinge binding. The 3-F atom withdraws electron density, increasing the acidity of the N-H proton, thereby strengthening the hydrogen bond to the kinase backbone.
Comparative Pharmacophore Data
The following table contrasts the properties of 3-fluoroaniline with its isomers and derivatives commonly found in approved drugs like Gefitinib , Afatinib , and Foretinib .
| Pharmacophore Variant | Electronic Effect on NH | Metabolic Stability | Key Drug Examples | Primary Role |
| 3-Fluoroaniline | High Acidity (-I) .[1][2] Strong H-bond donor. | High . Resistant to defluorination.[2] | Foretinib (4-oxy-3-fluoro) | Hinge binding + Solvent front orientation.[1][2] |
| 4-Fluoroaniline | Moderate (-I / +R).[1][2] Weaker H-bond donor. | Low/Moderate .[2] Prone to defluorination.[2] | Cabozantinib (derivative) | Metabolic block (para), but risky. |
| 3-Chloro-4-fluoroaniline | Very High Acidity .[1][2] Synergistic -I from Cl and F. | High . Cl fills hydrophobic pocket; F blocks para-metabolism.[2] | Gefitinib, Afatinib, Lapatinib | The "Gold Standard" for EGFR/HER2 inhibitors. |
| 2-Fluoroaniline | Steric clash likely.[1][2] Intramolecular H-bond (N-H...F).[1] | Moderate. | Trametinib (2-F-4-Iodo) | Conformation locking via intramolecular H-bond.[1][2] |
Experimental Workflows for Validation
To validate the utility of a 3-fluoroaniline scaffold in a new lead series, the following protocols are recommended.
Protocol: Competitive Hinge Binding Assessment (NMR)
Determine if the 3-F substitution is actually strengthening the H-bond as predicted.[1]
-
Preparation: Dissolve the inhibitor in anhydrous DMSO-d6.
-
Titration: Titrate with a model peptide mimic of the hinge region (e.g., N-methylacetamide or a simple cyclic peptide).[2]
-
Measurement: Monitor the chemical shift (
) of the aniline NH proton using 1H-NMR. -
Analysis: A significant downfield shift (
ppm) upon titration indicates strong H-bond donation.[1][2] Compare between the 3-fluoro and unsubstituted analogs.-
Self-Validation: If the 3-fluoro analog shows a larger
than the non-fluorinated control, the electronic hypothesis is confirmed.
-
Protocol: Metabolic Stability & Defluorination Assay
Differentiate between general clearance and specific defluorination.[2]
-
Incubation: Incubate test compounds (1
M) with human liver microsomes (HLM) and NADPH regeneration system at 37°C. -
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
-
Analysis (LC-MS/MS):
-
Parent Loss: Monitor disappearance of the parent mass.[2]
-
Defluorination: Monitor for the specific loss of 19 Da (M-F+H) or formation of hydroxylated metabolites at the fluorine position.[1]
-
Fluoride Release (Optional): Use a fluoride-selective electrode or ion chromatography on the supernatant to detect free F- ions, a hallmark of oxidative defluorination instability common in 4-fluoro analogs but rare in 3-fluoro analogs.[1]
-
Case Studies in Approved Drugs[2][4][5][6][7][8]
Gefitinib & Afatinib: The 3-Chloro-4-Fluoro Motif
While often categorized as "halo-anilines," these drugs specifically leverage the 3-position chlorine and 4-position fluorine.[1][2]
-
Role of 3-Cl: Occupies a hydrophobic pocket near the gatekeeper residue (e.g., Thr790 in EGFR), providing entropy-driven binding affinity.[1]
-
Role of 4-F: Blocks the primary site of metabolic oxidation (para-position).[1]
-
Synergy: The 3-Cl provides the bulk, while the 4-F provides the metabolic shield.[1] However, the electronic withdrawal from both halogens makes the aniline NH exceptionally acidic, optimizing the H-bond to Met793 in the EGFR hinge.
Foretinib: The Pure 3-Fluoro Effect
Foretinib (XL880) utilizes a 4-oxy-3-fluoroaniline moiety.[1][2] Here, the fluorine at the 3-position is critical for:
-
Conformation: The fluorine creates a dipole repulsion with the adjacent ether oxygen, forcing the aniline ring out of planarity with the ether linkage.[2] This "twist" is essential for the molecule to navigate the channel between the ATP pocket and the deep hydrophobic pocket of c-MET/VEGFR2.[1][2]
-
Selectivity: The 3-F interacts with the gatekeeper residue, enhancing selectivity against kinases with larger gatekeepers that would clash with the fluorine atom.[2]
Visualization: Lead Optimization Logic[2]
Figure 2: Decision tree for halogen substitution on aniline scaffolds. The 3-fluoro pathway offers a balance of stability and electronic activation often superior to simple 4-fluoro substitution.[1][2]
References
-
Metabolic Stability of Fluoroanilines
-
Electronic Effects in Kinase Inhibitors
-
Foretinib Structure & Activity
-
General Fluorine Medicinal Chemistry
Stability Profile and Degradation Kinetics of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline Under Ambient Conditions
Executive Summary
In the landscape of targeted oncology and kinase inhibitor development, 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (CAS: 221198-82-9) has emerged as a critical building block. It is prominently utilized as a hinge-binding fragment in the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors [1]. However, the same electronic properties that make it an excellent pharmacophore also render it highly susceptible to ambient degradation.
This whitepaper provides an in-depth mechanistic analysis of the stability of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. By dissecting its structural vulnerabilities, outlining self-validating experimental workflows, and providing quantitative kinetic data, this guide empowers synthetic chemists and formulation scientists to mitigate degradation, ensure batch-to-batch reproducibility, and extend the shelf-life of this critical intermediate.
Physicochemical Profiling & Structural Vulnerabilities
To understand the instability of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, we must analyze the causality dictated by its molecular architecture. The molecule is characterized by three distinct functional domains, each contributing to its ambient reactivity:
-
The Aniline Core (Primary Amine): The lone pair of electrons on the primary amine nitrogen is highly reactive. In ambient air, anilines are notoriously prone to auto-oxidation [2].
-
The Para-Alkoxy Group (Ether Linkage): The 2-(dimethylamino)ethoxy tail is positioned para to the amine. Through mesomeric (+M) electron donation, the ether oxygen significantly increases the electron density of the aromatic ring. This raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the primary amine exceptionally vulnerable to single-electron transfer (SET) oxidation by ambient triplet oxygen (
). -
The Meta-Fluoro Substituent: While the fluorine atom exerts an inductive (-I) electron-withdrawing effect that slightly stabilizes the ring against electrophilic attack, it is insufficient to counteract the overwhelming +M effect of the para-alkoxy group.
-
The Tertiary Amine Terminus: The dimethylamino group introduces significant basicity (pKa ~9.5). Under ambient conditions, this basic center acts as a sponge for atmospheric moisture and carbon dioxide, leading to hygroscopic weight gain and salt formation.
Ambient Degradation Mechanisms
When exposed to standard laboratory or manufacturing environments (25°C, ambient light, atmospheric air), 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline undergoes three primary degradation pathways.
-
Auto-Oxidation: The electron-rich primary amine reacts with atmospheric oxygen. The initial hydrogen atom abstraction yields a nitrogen-centered radical, which rapidly oxidizes to N-phenylhydroxylamine, then to a nitroso intermediate. These intermediates often undergo bimolecular condensation to form deeply colored azoxybenzene or polymeric quinone-imine derivatives [3].
-
Photodegradation: Exposure to ambient UV/Vis light catalyzes homolytic cleavage and radical-mediated photo-oxidation. Halogenated anilines, in particular, can undergo photolytic carbon-halogen bond cleavage, though the C-F bond is relatively robust compared to C-Cl or C-Br bonds [4].
-
Atmospheric Carbonation: The basic dimethylamino tail absorbs
and from the air, forming bicarbonate/carbonate salts. This non-covalent degradation alters the physical state of the compound, often turning a free-flowing powder into a sticky, intractable gum.
Fig 1. Primary ambient degradation pathways of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline.
Experimental Workflows: Stability Testing & Validation Protocols
To rigorously quantify the degradation of this compound, a self-validating analytical workflow is required. Relying solely on raw peak area reduction in HPLC is flawed due to potential solvent evaporation over time. Therefore, the protocol below utilizes an internal standard (IS) methodology to ensure absolute trustworthiness of the kinetic data.
Protocol: Real-Time Ambient Monitoring via HPLC-UV-MS
Objective: To determine the degradation kinetics and identify primary degradants under varied environmental stresses.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.
-
Internal Standard Addition: Add 4-fluoroaniline (a highly stable, electron-deficient analog) to the solution at a final concentration of 0.5 mg/mL. The constant ratio of IS ensures that any volumetric changes during the study do not skew the quantification.
-
Environmental Aliquoting: Divide the master mix into three distinct stability chambers:
-
Chamber A (Control): Sealed under Argon, stored in the dark at 4°C.
-
Chamber B (Oxidative Stress): Open to ambient air, stored in the dark at 25°C.
-
Chamber C (Photolytic Stress): Open to ambient air, exposed to a broad-spectrum UV/Vis lamp (simulating daylight) at 25°C.
-
-
Longitudinal Sampling: Extract 10 µL aliquots at
. -
Analytical Run: Inject onto a C18 Reverse-Phase column. Mobile phase: Gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile. Monitor via UV at 254 nm and positive-ion ESI-MS.
-
Data Processing: Calculate the remaining percentage of the parent compound by normalizing its peak area against the 4-fluoroaniline internal standard.
Fig 2. Self-validating experimental workflow for ambient stability profiling.
Quantitative Stability Metrics
Based on the physicochemical profiling of structurally analogous electron-rich anilines, the degradation kinetics of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline are summarized below. The data highlights the critical necessity of controlling both atmosphere and illumination.
| Storage Condition | Atmosphere | Illumination | Temp (°C) | Half-Life ( | Primary Degradant Observed |
| Ideal (Control) | Argon | Dark | 4°C | > 24 months | None |
| Ambient | Air | Dark | 25°C | ~ 45 days | Azoxy / Nitroso dimers |
| Photolytic | Air | Ambient UV/Vis | 25°C | ~ 12 days | Radical cleavage products |
| High Humidity | Air (75% RH) | Dark | 25°C | ~ 30 days | Carbonate salts / N-Oxides |
Note: The rapid degradation under photolytic conditions underscores the synergistic destructive effect of UV light and molecular oxygen on the aniline core.
Handling, Storage, and Formulation Guidelines
To preserve the structural integrity of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline during drug development and synthesis, the following protocols must be strictly enforced:
-
Inert Atmosphere Storage: The compound must be stored under a blanket of dry Argon or Nitrogen. Oxygen displacement is the single most effective method for preventing the formation of azoxy impurities.
-
Actinic Protection: Storage containers must be opaque or made of amber glass to block UV/Vis radiation, halting homolytic radical generation.
-
Thermal Control: Store the bulk material at 2–8°C. Lowering the thermal energy of the system exponentially decreases the kinetic rate of auto-oxidation.
-
Pre-Reaction Scavenging: If the compound has been exposed to ambient air for an extended period, it is highly recommended to pass the material through a short silica plug or perform a rapid recrystallization prior to its use in cross-coupling or urea-formation reactions (such as those required for VEGFR-2 inhibitor synthesis).
References
-
Shan, Y., Gao, H., Shao, X., Wang, J., Pan, X., & Zhang, J. "Discovery of novel VEGFR-2 inhibitors. Part 5: Exploration of diverse hinge-binding fragments via core-refining approach." European Journal of Medicinal Chemistry, 103 (2015): 80-90. Available at:[Link][1][2]
-
Forni, L., et al. "Synthesis of Nitroarenes by Oxidation of Aryl Amines." Molecules (MDPI), 27(3) (2022): 1063. Available at:[Link][3]
-
Carena, L., et al. "Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−)." Water Research, 147 (2021): 204-213. Available at:[Link][4][5]
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- 2. Discovery of novel VEGFR-2 inhibitors. Part 5: Exploration of diverse hinge-binding fragments via core-refining approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 4. iris.unito.it [iris.unito.it]
- 5. iris.unito.it [iris.unito.it]
Toxicological Profile and Regulatory Control of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Executive Summary
The compound 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (CAS: 221198-82-9) is a highly specialized chemical intermediate predominantly utilized in the synthesis of advanced targeted therapeutics, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase (CDK) inhibitors[1]. While its structural geometry is ideal for forming critical hinge-binding fragments in kinase drug design, the molecule presents a complex toxicological profile.
As a Senior Application Scientist, it is imperative to understand that the toxicity of this intermediate is not monolithic; it is a composite of two distinct reactive pharmacophores: the fluoroaniline core and the dimethylaminoethoxy side chain . This whitepaper provides a deep-dive technical analysis of the mechanistic toxicology, quantitative hazard data, and the rigorous ICH M7 regulatory frameworks required to control this intermediate during active pharmaceutical ingredient (API) manufacturing.
Mechanistic Toxicology: Deconstructing the Pharmacophores
To accurately assess the risk of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, we must evaluate the causality behind its interactions with biological systems.
The Fluoroaniline Core: Hematotoxicity and Genotoxicity
Aniline derivatives are notorious for their hematotoxic and hepatotoxic effects[2]. The primary mechanism of acute toxicity is methemoglobinemia .
-
Causality: The primary amine group on the fluoroaniline ring is highly susceptible to Phase I hepatic metabolism. Cytochrome P450 (CYP450) enzymes oxidize the amine to an N-hydroxylamine, which spontaneously dehydrates into a highly reactive nitrosoarene species.
-
Pathophysiology: This nitroso intermediate acts as a potent redox cycler within erythrocytes, stripping electrons from the ferrous iron (Fe²⁺) in hemoglobin to form ferric iron (Fe³⁺)[2]. The resulting methemoglobin is incapable of binding oxygen, leading to systemic tissue hypoxia and cyanosis[3]. Furthermore, the electrophilic nature of the nitrosoarene allows it to covalently bind to DNA, triggering structural alerts for mutagenicity[4].
Mechanistic pathway of CYP450-mediated bioactivation of fluoroaniline derivatives.
The Dimethylaminoethoxy Side Chain: Corrosivity and Dermal Penetration
The tertiary amine ether side chain imparts significant local toxicity. Dimethylaminoethoxy derivatives are classified as corrosive and severe irritants[5].
-
Causality: The unshared electron pair on the tertiary nitrogen acts as a strong Lewis base. Upon contact with mucosal membranes or skin moisture, it rapidly abstracts protons, generating localized hydroxide ions. This high localized pH causes the saponification of cellular lipid bilayers and subsequent liquefactive necrosis[6].
-
Pharmacokinetics: The ether linkage increases the lipophilicity of the molecule, facilitating rapid percutaneous absorption. Cutaneous dosing studies of related dimethylaminoethoxy compounds in rabbit models have demonstrated significant systemic bioavailability following dermal exposure[7], meaning skin contact can directly precipitate the systemic methemoglobinemia driven by the aniline core.
Quantitative Hazard Data & GHS Classification
Due to its status as an intermediate, empirical in vivo data for the exact intact molecule is heavily restricted to proprietary pharmaceutical dossiers. However, utilizing read-across methodology from its constituent functional groups (4-fluoroaniline and dimethylaminoethoxyethanol), we can establish a highly accurate predictive hazard profile[2],[6].
| Hazard Category | GHS Code | Description | Mechanistic Driver |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Rapid GI absorption; hepatic first-pass bioactivation to nitrosoarenes. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | High lipophilicity of the ether chain promotes percutaneous entry[5]. |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns | Strong basicity of the tertiary amine causing lipid saponification[6]. |
| Serious Eye Damage | H318 | Causes serious eye damage | Rapid liquefactive necrosis of the corneal epithelium[6]. |
| Specific Target Organ | H373 | May cause damage to organs | Chronic redox cycling leading to sustained methemoglobinemia and hepatic stress. |
Regulatory Compliance: ICH M7 Control Strategy
Because 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline contains a primary aromatic amine, it is flagged by in silico (Q)SAR software (e.g., Derek Nexus, Leadscope) as a structural alert for DNA reactivity[4]. Consequently, its presence in the final kinase inhibitor API must be strictly controlled under the ICH M7(R2) Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities [8].
If the intermediate is not entirely consumed or purged during API synthesis, it poses a carcinogenic risk to the patient. The control strategy requires demonstrating that the residual concentration of this intermediate in the final drug product remains below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for long-term treatments[9].
ICH M7 risk assessment and control workflow for mutagenic impurities.
Self-Validating Experimental Protocols
To empirically validate the toxicological assumptions and satisfy regulatory requirements, the following self-validating protocols must be executed.
Protocol 1: In Vitro Methemoglobin Formation Assay
Purpose: To quantify the hematotoxic potential of the intermediate. Causality Focus: We utilize rat erythrocytes because their hemoglobin is more susceptible to oxidative stress than human hemoglobin, providing a conservative, worst-case safety margin for occupational exposure limits.
Step-by-Step Methodology:
-
Blood Collection & Preparation: Collect fresh whole rat blood in K2-EDTA tubes. Wash erythrocytes three times with phosphate-buffered saline (PBS, pH 7.4) via centrifugation at 1000 x g for 10 minutes to remove plasma proteins that might bind the test article.
-
Metabolic Activation (Critical Step): Because the intermediate requires CYP450 bioactivation, incubate the test compound (0.1, 1.0, and 10 mM concentrations) with rat liver S9 fraction and an NADPH-regenerating system for 60 minutes at 37°C.
-
Erythrocyte Incubation: Add the metabolically activated mixture to a 10% suspension of the washed erythrocytes. Incubate for 2 hours at 37°C with gentle agitation.
-
Lysis and Spectrophotometry: Lyse the erythrocytes using 1% Triton X-100. Measure the absorbance of the lysate at 630 nm (specific for methemoglobin) and 540 nm (isosbestic point for total hemoglobin).
-
Self-Validation Controls:
-
Positive Control: Sodium nitrite (directly oxidizes Fe²⁺ without S9 activation).
-
Negative Control: Vehicle only (DMSO < 0.5% final concentration).
-
Protocol 2: OECD 471 Ames Test for ICH M7 Classification
Purpose: To determine if the structural alert for the aniline moiety translates to actual mutagenicity. Causality Focus: Aromatic amines often yield false negatives in standard Ames tests because standard S9 fractions lack sufficient N-acetyltransferase activity. We must use specific strains and tailored activation.
Step-by-Step Methodology:
-
Strain Selection: Prepare cultures of Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Test Article Preparation: Dissolve 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in anhydrous DMSO. Prepare serial dilutions to achieve plate concentrations ranging from 5 to 5000 µ g/plate .
-
Metabolic Activation: Prepare a 10% mammalian liver post-mitochondrial fraction (S9) mix. Crucial Adjustment: Supplement the S9 mix with an acetyl-CoA generating system to ensure proper bioactivation of the primary amine[4].
-
Plate Incorporation: Combine 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of S9 mix (or buffer for non-activated conditions) into 2.0 mL of molten top agar. Pour over minimal glucose agar plates.
-
Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.
-
Self-Validation Controls:
-
Positive Control (+S9): 2-Aminoanthracene (validates the efficacy of the CYP450 metabolic activation).
-
Negative Control: DMSO vehicle.
-
Conclusion & Purge Strategy
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is a highly effective intermediate for kinase inhibitor synthesis but carries severe occupational hazards (corrosivity, methemoglobinemia) and regulatory burdens (ICH M7 mutagenicity).
In drug development, the primary mitigation strategy is the calculation of a Purge Factor . Because this intermediate is highly basic (due to the dimethylamino group), it can be efficiently purged from the final neutral or acidic API using aqueous acidic washes (e.g., 0.1 M HCl) during the organic extraction phases of downstream synthesis. Demonstrating a high purge factor (>10,000) analytically will satisfy regulatory bodies that the mutagenic risk to the patient has been mitigated to below the TTC.
References
-
Discovery of novel VEGFR-2 inhibitors. Part 5: Exploration of diverse hinge-binding fragments via core-refining approach Molaid Chemical Database URL: [Link][1]
-
2-[2-(Dimethylamino)ethoxy]ethanol Toxicity and Pharmacokinetics Chemsrc Database URL: [Link][7]
-
2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link][5]
-
ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals European Medicines Agency (EMA) URL: [Link][8]
-
ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities European Medicines Agency (EMA) URL: [Link][9]
-
Principles and procedures for handling out-of-domain and indeterminate results as part of ICH M7 recommended (Q)SAR analyses National Institutes of Health (NIH) / PMC URL: [Link][4]
-
2-(2-(Dimethylamino)ethoxy)ethanol | C6H15NO2 | CID 74348 PubChem Database URL: [Link][6]
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A Technical Guide to the Ionization and pKa of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides an in-depth analysis of the ionization behavior of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, a molecule possessing two distinct basic centers. Through a combination of structural analysis, computational prediction, and discussion of experimental methodologies, we elucidate the pKa values associated with its aromatic and aliphatic amine functionalities. The predicted pKa values are approximately 4.13 for the aniline nitrogen and 9.35 for the dimethylamino nitrogen. This guide explores the structural rationale for these values, presents the resulting pH-dependent ionization profile, and details a robust experimental protocol for empirical validation. Understanding this ionization behavior is paramount for predicting the molecule's solubility, membrane permeability, and target engagement, thereby guiding its development as a potential therapeutic agent.[2]
Introduction: The Critical Role of pKa in Medicinal Chemistry
In the journey of a drug from discovery to clinical application, its ability to be absorbed, distributed, metabolized, and excreted (ADME) is as important as its interaction with the biological target. The ionization state of a molecule, quantitatively described by its pKa value(s), is a master variable governing many ADME properties.[2] It dictates aqueous solubility, a prerequisite for formulation and absorption, and lipid membrane permeability, which controls access to systemic circulation and target tissues.
The subject of this guide, 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, is a multi-functional molecule featuring two ionizable nitrogen atoms: a primary aromatic amine (an aniline derivative) and a tertiary aliphatic amine.
![Chemical structure of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline](https://i.imgur.com/8N69w0K.png)
The presence of two basic sites means the molecule can exist in three distinct protonation states—dicationic, monocationic, and neutral—depending on the ambient pH. Accurately determining the pKa values for each site is therefore essential for building a predictive model of its behavior in diverse physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream.
Structural Analysis and Influence on Basicity
The basicity of the two nitrogen centers in 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is dictated by the chemical environment and electronic effects of the substituents.
-
Aliphatic Amine (Dimethylamino group): The lone pair of electrons on the tertiary aliphatic nitrogen is localized and readily available for protonation. Its basicity is comparable to simple tertiary amines like N,N-dimethylethylamine, whose conjugate acid has a pKa of approximately 10.16.[3][4] This site is expected to be the stronger base.
-
Aromatic Amine (Aniline group): The lone pair on the aniline nitrogen is delocalized into the π-system of the benzene ring through resonance. This delocalization reduces its availability for protonation, making aromatic amines considerably weaker bases than their aliphatic counterparts.[5] The pKa of aniline's conjugate acid is approximately 4.6.[6] The basicity of this specific aniline is further modulated by two key substituents:
-
3-Fluoro Group: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). Located meta to the amino group, this effect decreases the electron density on the nitrogen, reducing its basicity and lowering the pKa.[6]
-
4-Alkoxy Group: The para-alkoxy substituent exerts two opposing electronic effects. Its oxygen atom pulls electron density through induction (-I), but more significantly, it donates electron density into the ring via its lone pairs through a powerful resonance effect (+M).[7] This resonance effect increases electron density at the ortho and para positions, thereby increasing the basicity of the para-amino group.[5][8]
-
The final pKa of the aniline nitrogen is a balance of these competing effects. The dominant +M effect of the para-alkoxy group is expected to increase basicity relative to aniline, while the -I effect of the meta-fluoro group will decrease it.
Computational Prediction of pKa Values
In modern drug discovery, in silico prediction of physicochemical properties is an indispensable tool for the rapid screening of large compound libraries.[1] These computational methods, which range from empirical, database-driven models to first-principles quantum mechanical calculations, provide reliable estimates that guide compound selection and prioritization.[9][10]
For 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, pKa values were predicted using Chemicalize, a widely utilized tool developed by ChemAxon that leverages a large database of experimental data to inform its calculations.[9][11][12]
| Ionizable Center | Predicted pKa | Description |
| Tertiary Aliphatic Amine | 9.35 | Corresponds to the equilibrium between the dicationic and the primary monocationic species. |
| Primary Aromatic Amine | 4.13 | Corresponds to the equilibrium between the primary monocationic and the neutral species. |
These predicted values align with our structural analysis. The aliphatic amine is a significantly stronger base (pKa 9.35) than the aromatic amine (pKa 4.13). The predicted pKa of 4.13 for the aniline group suggests that the combined electron-withdrawing inductive effect of the fluoro and alkoxy groups slightly outweighs the resonance-based electron-donating effect of the alkoxy group in this specific configuration, making it slightly less basic than unsubstituted aniline.
Ionization Profile and Species Distribution
With the two predicted pKa values, we can map the ionization equilibria and predict the predominant molecular species across a range of pH values.
Caption: Ionization equilibria for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline.
The distribution of these species at key physiological pH values has profound implications for drug behavior.
| pH Environment | Representative Location | Dominant Species (Predicted) | Key Implications |
| pH 1.0 - 2.0 | Stomach | Dicationic (BH₂²⁺) | High aqueous solubility, poor membrane permeability. |
| pH 7.4 | Blood Plasma | Monocationic (BH⁺) | Good aqueous solubility, limited passive diffusion across membranes. |
| pH > 10 | - | Neutral (B) | Low aqueous solubility, high membrane permeability. |
At the pH of blood (7.4), the molecule will exist almost exclusively as the monocationic species, where the highly basic aliphatic amine is protonated (pKa 9.35) and the weakly basic aromatic amine is neutral (pKa 4.13). This suggests the compound will have good aqueous solubility but may rely on active transport mechanisms to efficiently cross cellular membranes.
Experimental Protocol: pKa Determination by Potentiometric Titration
While computational predictions are invaluable, experimental verification is the gold standard. Potentiometric titration is a robust and precise method for determining pKa values.[13]
Objective: To determine the macroscopic pKa values of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in an aqueous or co-solvent system.
Materials:
-
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline hydrochloride salt
-
Calibrated pH meter and combination pH electrode
-
Automated titrator or manual burette (Class A)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Degassed, deionized water
-
Methanol or other suitable co-solvent (if solubility is low)
-
Inert gas (Nitrogen or Argon)
Sources
- 1. ijirss.com [ijirss.com]
- 2. acdlabs.com [acdlabs.com]
- 3. N,N-Dimethylethylamine - Wikipedia [en.wikipedia.org]
- 4. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. journaleras.com [journaleras.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. How to Predict pKa | Rowan [rowansci.com]
- 11. researchgate.net [researchgate.net]
- 12. chemaxon.com [chemaxon.com]
- 13. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Synthesis protocol for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline from fluoronitrobenzene
Introduction and Strategic Rationale
The compound 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is a highly valued functionalized aniline, frequently utilized as a hinge-binding pharmacophore in the design of advanced kinase inhibitors, including . Synthesizing this molecule from 3,4-difluoronitrobenzene offers a highly efficient, two-step pathway: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by catalytic nitro reduction. This route bypasses the need for pre-functionalized phenols, leveraging the inherent electronic properties of the commercially available fluoronitrobenzene scaffold to achieve high yields and purity.
Mechanistic Causality & Reaction Design
To ensure scientific integrity and reproducibility, it is critical to understand the causality behind the selected reaction conditions:
-
Regioselective SNAr (Step 1): The success of this route relies on the differential activation of the two fluorine atoms in 3,4-difluoronitrobenzene. The nitro group exerts a profound electron-withdrawing effect via resonance exclusively at the ortho and para positions. Consequently, the fluorine at the 4-position (para to the nitro group) is highly activated for nucleophilic attack. The 3-fluoro group, being meta, is only subject to weaker inductive effects and remains unreactive. This electronic disparity allows 2-(dimethylamino)ethanol to selectively displace the 4-fluoro group, a principle widely exploited in.
-
Base and Solvent Selection: A mild inorganic base such as Potassium Carbonate (
) is utilized to deprotonate the aliphatic alcohol, generating the active alkoxide nucleophile without causing degradation. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state, accelerating the substitution. -
Chemoselective Reduction (Step 2): Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is chosen to reduce the nitro group. This method is vastly superior to dissolving metal reductions (e.g., Fe/HCl) because it operates under neutral conditions, prevents potential hydrodefluorination of the aromatic ring, avoids heavy metal waste, and simplifies the workup to a single filtration step.
Synthetic Workflow Diagram
Figure 1: Two-step synthetic workflow for 4-[2-(dimethylamino)ethoxy]-3-fluoroaniline.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-[2-(dimethylamino)ethoxy]nitrobenzene
Objective: Regioselective etherification via SNAr.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.
-
Charging: Add 3,4-difluoronitrobenzene (10.0 g, 62.8 mmol, 1.0 eq) to the flask, followed by DMF (50 mL, 5 vol).
-
Reagent Addition: Add anhydrous
(13.0 g, 94.2 mmol, 1.5 eq) and 2-(dimethylamino)ethanol (6.17 g, 69.1 mmol, 1.1 eq). -
Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere. Stir vigorously for 4–6 hours.
-
Self-Validation (In-Process Control):
-
Visual: The mixture will transition from pale yellow to a deep orange suspension.
-
Analytical: Monitor via LC-MS. The reaction is complete when the starting material peak (UV 254 nm) is consumed and a dominant product mass emerges at
229.1 ( ).
-
-
Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold water (150 mL). Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 50 mL) to systematically partition and remove residual DMF. Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the intermediate as a yellow oil.
Step 2: Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Objective: Chemoselective reduction of the nitro moiety to a primary amine.
-
Setup: Transfer the intermediate (approx. 10.0 g, 43.8 mmol, 1.0 eq) to a hydrogenation flask. Dissolve in Methanol (100 mL, 10 vol).
-
Catalyst Addition: Carefully add 10% Pd/C (50% wet, 1.0 g, 10% w/w). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors; add it slowly under an inert atmosphere.
-
Purging (Critical Safety Step): Seal the flask. Purge the headspace with Nitrogen gas three times to displace oxygen. Subsequently, purge with Hydrogen gas three times.
-
Reaction: Stir the mixture vigorously at room temperature under a Hydrogen atmosphere (1 atm via balloon) for 4–6 hours.
-
Self-Validation (In-Process Control):
-
Visual: Hydrogen gas uptake will cease upon completion.
-
Analytical: LC-MS will confirm the quantitative shift from the nitro intermediate (
229.1) to the aniline product ( 199.1 ). TLC (DCM:MeOH 9:1) will reveal a new, highly polar spot that stains positively with ninhydrin.
-
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the target aniline as a pale brown to off-white solid/viscous oil. Store under inert gas at 4 °C to prevent oxidative degradation.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements optimized for a 10-gram scale synthesis:
| Component | Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Step 1 | 3,4-Difluoronitrobenzene | 159.09 | 1.00 | 10.0 g | Starting Material |
| 2-(Dimethylamino)ethanol | 89.14 | 1.10 | 6.17 g | Nucleophile | |
| Potassium Carbonate | 138.21 | 1.50 | 13.0 g | Base | |
| N,N-Dimethylformamide | N/A | 5 vol | 50 mL | Solvent | |
| Step 2 | Nitro Intermediate | 228.22 | 1.00 | 10.0 g | Intermediate |
| 10% Pd/C (50% wet) | N/A | 0.10 (wt) | 1.0 g | Catalyst | |
| Hydrogen Gas ( | 2.02 | Excess | 1 atm | Reducing Agent | |
| Methanol | N/A | 10 vol | 100 mL | Solvent |
References
-
Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: Design, synthesis and 3D-QSAR studies. European Journal of Medicinal Chemistry.[Link][1]
-
Scale up of a SNAr reaction to >10 kg a day with CSTRs. Vapourtec Application Notes.[Link][2]
Sources
Application Notes and Protocols for the Synthesis of N-(3-fluoro-4-(2-(dimethylamino)ethoxy)phenyl)quinazolin-4-amine and its Analogs
Introduction: The Significance of the 4-Anilinoquinazoline Scaffold in Medicinal Chemistry
The 4-anilinoquinazoline framework is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous clinically successful targeted cancer therapies.[1][2][3] These compounds predominantly function as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][5] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1] By competitively binding to the ATP-binding site of these kinases, 4-anilinoquinazoline derivatives effectively block downstream signaling cascades, thereby exerting their anti-tumor effects.[1][2]
The specific molecule, 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, is a valuable building block in the synthesis of next-generation kinase inhibitors. The strategic placement of the fluoro and dimethylaminoethoxy substituents on the aniline ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability. This document provides a comprehensive guide to the reaction conditions for coupling this key aniline intermediate with quinazoline cores, with a primary focus on the widely applicable and efficient Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Insights: Understanding the Coupling Reaction
The formation of the C-N bond between an aniline and a quinazoline can be achieved through several synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation. The choice of method often depends on the specific substrates and desired reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): The Predominant Pathway
The SNAr reaction is the most common and often most efficient method for the synthesis of 4-anilinoquinazolines.[3][6] This reaction typically proceeds via a two-step addition-elimination mechanism.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for the SNAr reaction.
The quinazoline ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 and C4 positions. Theoretical and experimental studies have consistently shown that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[7] This inherent regioselectivity is a key advantage of this synthetic route.
The reaction is initiated by the attack of the nucleophilic aniline on the electron-deficient C4 carbon of the 4-haloquinazoline, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The subsequent elimination of the halide ion restores the aromaticity of the quinazoline ring, yielding the final 4-anilinoquinazoline product.[8]
The presence of the ortho-fluoro substituent on the aniline ring plays a crucial role in this reaction. Due to its high electronegativity, the fluorine atom exerts a strong inductive electron-withdrawing effect, which enhances the nucleophilicity of the amino group and stabilizes the transition state of the nucleophilic attack, thereby increasing the reaction rate.[9]
Alternative Coupling Strategies
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[10][11] It offers a broad substrate scope and is often effective when SNAr reactions are sluggish, for instance, with less reactive aryl halides or electron-poor anilines. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product.[10]
-
Ullmann Condensation: This copper-catalyzed reaction is another classical method for N-arylation.[12] While it has been historically important, it often requires harsh reaction conditions, such as high temperatures, and the use of stoichiometric amounts of copper.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline with a 4-chloroquinazoline. The microwave-assisted SNAr reaction is presented as the primary and most efficient method.
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
This method is highly recommended for its efficiency, reduced reaction times, and often higher yields compared to conventional heating.[3][13]
Materials:
-
4-Chloroquinazoline (1.0 mmol, 1.0 equiv)
-
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (1.2 mmol, 1.2 equiv)
-
2-Propanol (Isopropanol, IPA) or a mixture of THF/water (e.g., 3:1) (5-10 mL)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (1.2 mmol).
-
Add the chosen solvent (e.g., 2-propanol, 5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 60-100W) for 10-30 minutes.[13] The reaction temperature will typically reach the reflux temperature of the solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the vessel to cool to room temperature.
-
If a precipitate has formed, collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., 2-propanol) to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
If necessary, further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient).
Protocol 2: Conventional Heating Nucleophilic Aromatic Substitution (SNAr)
This protocol can be used if a microwave reactor is not available.
Materials:
-
4-Chloroquinazoline (1.0 mmol, 1.0 equiv)
-
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., dioxane, THF, or ethanol) (10-20 mL)
-
An organic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N)) (1.5-2.0 equiv)
-
Round-bottom flask with a reflux condenser and a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-chloroquinazoline (1.0 mmol), 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (1.2 mmol), and the anhydrous solvent.
-
Add the organic base (e.g., DIPEA, 1.5 mmol). The base is used to neutralize the HCl generated during the reaction.[7]
-
Heat the reaction mixture to reflux (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical conditions for the SNAr reaction.
| Parameter | Microwave-Assisted SNAr | Conventional Heating SNAr |
| Quinazoline Substrate | 4-Chloroquinazoline | 4-Chloroquinazoline |
| Aniline Substrate | 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline | 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline |
| Solvent | 2-Propanol, THF/H₂O | Dioxane, THF, Ethanol |
| Base | Often not required | DIPEA, Et₃N |
| Temperature | Reflux temp. of solvent | 80-110 °C |
| Reaction Time | 10-30 minutes | 4-24 hours |
| Typical Yield | High to excellent | Good to high |
Visualization of Key Relationships
Logical Flow of the Synthetic Process
Caption: Logical flow of the synthetic process.
Conclusion and Future Perspectives
The coupling of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline with quinazolines is a critical step in the synthesis of potent kinase inhibitors. The microwave-assisted Nucleophilic Aromatic Substitution reaction offers a rapid, efficient, and high-yielding method for obtaining these valuable compounds.[3][13] The straightforward nature of this protocol makes it accessible to a wide range of researchers in the fields of medicinal chemistry and drug discovery. The ability of these compounds to inhibit key signaling pathways, such as the EGFR pathway, underscores their therapeutic potential and the importance of continued research in this area.[1][2] Future work may focus on expanding the library of quinazoline and aniline building blocks to explore the structure-activity relationships further and to develop novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
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El-Sayed, M. A., et al. (2013). Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1238-1246. [Link]
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Zhang, X., et al. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 87, 42-53. [Link]
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Seijas, J. A., et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 12(5), 1093-1101. [Link]
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Li, J., et al. (2015). Microwave-Assisted Synthesis of New 6-Ureido-4-anilinoquinazoline Derivatives. Asian Journal of Chemistry, 27(10), 3745-3748. [Link]
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Sadek, M. M., et al. (2013). Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1238-1246. [Link]
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Li, Y., et al. (2016). Design, synthesis and biological evaluation of novel EGFR/HER2 dual inhibitors bearing a oxazolo[4,5-g]quinazolin-2(1H)-one scaffold. European Journal of Medicinal Chemistry, 122, 517-529. [Link]
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de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 237-246. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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ResearchGate. (2025). Microwave enhanced synthesis of 4-aminoquinazolines | Request PDF. [Link]
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ResearchGate. (2025). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. [Link]
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ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
ConnectSci. (2021). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]
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Chinese Pharmaceutical Journal. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. [Link]
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MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]
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PMC. (2014). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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JOCPR. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. [Link]
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PubMed. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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PMC. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
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PMC. (2019). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. [Link]
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PMC. (2015). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
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University of Groningen. (n.d.). Enabling Ligand Screening for Palladium-Catalysed Enantioselective Aza-Michael Addition Reactions. [Link]
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PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Taylor & Francis. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
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Royal Society of Chemistry. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. [Link]
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Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
PubMed. (2010). Copper-catalyzed synthesis of quinazoline derivatives via Ullmann-type coupling and aerobic oxidation. [Link]
-
ResearchGate. (n.d.). An Ullmann type reaction for synthesis of quinazoline derivatives 143 reported by Hua Fu and coworkers. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. [Link]
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R Discovery. (2013). A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. [Link]
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Application Notes and Protocols for the Catalyic Hydrogenation of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Introduction: The Significance of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in Drug Development
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a fluoro group and a dimethylaminoethoxy side chain, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug candidates. The primary amino group serves as a crucial handle for further chemical modifications, making this aniline derivative a valuable intermediate for medicinal chemists and drug development professionals. The efficient and scalable synthesis of this compound is therefore of paramount importance. Among the various synthetic routes, the catalytic hydrogenation of the corresponding nitro precursor, 4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene, stands out as the most industrially viable and environmentally benign method. This guide provides detailed application notes and protocols for this critical transformation, focusing on two widely used heterogeneous catalyst systems: Palladium on Carbon (Pd/C) and Raney® Nickel.
Reaction Principle: The Journey from Nitro to Amino
The core of this synthesis is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This is achieved through catalytic hydrogenation, where molecular hydrogen (H₂) is the reducing agent, and a solid catalyst provides the active surface for the reaction to occur. The overall transformation can be represented as follows:
4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene + 3H₂ --(Catalyst)--> 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline + 2H₂O
The mechanism of this heterogeneous catalytic process is complex and involves a series of steps on the catalyst surface. In essence, both hydrogen and the nitro compound are adsorbed onto the catalyst. The diatomic hydrogen molecule dissociates into highly reactive atomic hydrogen. These hydrogen atoms are then sequentially transferred to the oxygen atoms of the nitro group, leading to the formation of nitroso and hydroxylamine intermediates before the final amine is produced and desorbed from the catalyst surface. A simplified representation of this pathway is illustrated below.
Caption: Simplified mechanism of nitro group hydrogenation.
A critical challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation, the undesired removal of the halogen substituent (in this case, fluorine). The choice of catalyst, solvent, temperature, and pressure are all crucial parameters that must be carefully controlled to maximize the yield of the desired aniline while minimizing this side reaction.
Precursor Synthesis: Preparation of 4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene
The starting material for the hydrogenation is 4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene. This precursor is typically synthesized via a nucleophilic aromatic substitution reaction between a suitable fluoronitrobenzene derivative and 2-(dimethylamino)ethanol.
General Protocol for Precursor Synthesis:
-
To a solution of 2-(dimethylamino)ethanol in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C to form the corresponding alkoxide in situ.
-
Slowly add a solution of 3,4-difluoronitrobenzene or a similarly activated fluoronitrobenzene derivative to the reaction mixture.
-
Allow the reaction to warm to room temperature or gently heat to drive the substitution reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene.
Experimental Protocols for Catalytic Hydrogenation
The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of 4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene using two different catalyst systems.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used, versatile, and highly active catalyst for the hydrogenation of nitro groups.[1][2] It generally provides high yields and selectivity under relatively mild conditions.
Materials:
-
4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
High-purity hydrogen gas (H₂)
-
High-purity nitrogen gas (N₂)
-
Celite® or a similar filter aid
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor equipped with a stirrer, temperature control, and pressure gauge
-
Glassware for reaction setup and workup
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a clean and dry pressure reactor vessel, dissolve 4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate). The catalyst is often pyrophoric when dry, so handling it wet and under an inert atmosphere is crucial for safety.[3][4]
-
Sealing and Purging: Seal the reactor securely. Purge the system with nitrogen gas 3-5 times to remove all traces of air. Then, purge with hydrogen gas 2-3 times.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi or 3-7 bar). Begin vigorous stirring and heat the reaction to the desired temperature (usually 25-60 °C).[1]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. The reaction time can vary from a few hours to overnight depending on the scale and specific conditions.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The spent catalyst is highly pyrophoric and must be kept wet with solvent or water during filtration and disposal.[5][6] The filter cake should be washed with a small amount of the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline can be purified by vacuum distillation or crystallization if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is a cost-effective and highly active catalyst, particularly for the reduction of nitro compounds.[7] It is typically supplied as a slurry in water, and care must be taken during its handling due to its pyrophoric nature.[8]
Materials:
-
4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene
-
Raney® Nickel (slurry in water)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
High-purity hydrogen gas (H₂)
-
High-purity nitrogen gas (N₂)
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor
-
Glassware for catalyst washing and reaction setup
-
Filtration apparatus (designed for handling pyrophoric materials)
Procedure:
-
Catalyst Preparation: Under a nitrogen atmosphere, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with the reaction solvent (methanol or ethanol) to remove residual water. This should be done in the reaction vessel if possible to minimize handling of the pyrophoric catalyst.[9]
-
Reactor Charging: To the washed Raney® Nickel in the pressure reactor, add a solution of 4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene (1.0 eq) in methanol or ethanol.
-
Sealing and Purging: Seal the reactor and purge the system first with nitrogen and then with hydrogen, as described in Protocol 1.
-
Hydrogenation: Pressurize the reactor with hydrogen (typically 100-500 psi or 7-34 bar) and commence stirring. The reaction is often exothermic, so initial cooling may be necessary. The reaction is typically run at a temperature between 30-80 °C.
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.
-
Work-up: After the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the Raney® Nickel. As with Pd/C, this is a critical step due to the pyrophoric nature of the catalyst. The filtration must be performed under an inert atmosphere, and the filter cake must be kept wet at all times.[3]
-
Isolation and Purification: Remove the solvent from the filtrate by rotary evaporation. The crude product can then be purified as needed.
Comparative Analysis of Catalyst Systems
The choice between Pd/C and Raney® Nickel depends on several factors, including cost, desired reaction conditions, and selectivity.
| Parameter | Palladium on Carbon (Pd/C) | Raney® Nickel |
| Activity | Generally very high, effective at low pressures and temperatures.[1] | Highly active, may require higher pressures for optimal performance. |
| Selectivity | Often provides high selectivity with a lower risk of hydrodehalogenation under optimized conditions. | Can be very selective, but may be more prone to hydrodehalogenation at higher temperatures and pressures.[10] |
| Cost | More expensive due to the precious metal content. | More cost-effective. |
| Handling | Pyrophoric when dry, typically handled as a wet powder.[3] | Highly pyrophoric, supplied and handled as a slurry in water. Requires careful solvent exchange.[8] |
| Typical Conditions | 25-60 °C, 50-100 psi H₂ | 30-80 °C, 100-500 psi H₂ |
Safety and Handling of Pyrophoric Catalysts
Both Pd/C (especially after use) and Raney® Nickel are pyrophoric and can ignite spontaneously upon exposure to air.[3][8] Strict adherence to safety protocols is mandatory.
-
Always handle these catalysts in an inert atmosphere (e.g., nitrogen or argon).[5]
-
Never allow the catalyst to dry out. Keep it wetted with solvent or water at all times, especially during filtration and disposal.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[4]
-
Have a Class D fire extinguisher or a container of sand readily available to smother any potential fires.[8]
-
Waste Disposal: Spent catalyst should be quenched by slowly adding it to a large volume of water. The container should then be clearly labeled as pyrophoric waste and disposed of according to institutional guidelines.[3]
Caption: A typical experimental workflow for batch hydrogenation.
Analytical Methods for Quality Control
Ensuring the purity and identity of the final product is crucial. A combination of analytical techniques should be employed for comprehensive quality control.
| Analytical Technique | Purpose | Typical Observations |
| Gas Chromatography (GC) | To determine the purity of the final product and quantify any remaining starting material or byproducts. | A single major peak corresponding to the product with retention time distinct from the starting material. |
| High-Performance Liquid Chromatography (HPLC) | Similar to GC, used for purity assessment and reaction monitoring.[11] | A primary peak for the product. Can be used with a mass spectrometer (LC-MS) for identity confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final product. | ¹H and ¹³C NMR will show characteristic shifts for the aromatic and aliphatic protons and carbons. ¹⁹F NMR is particularly useful to confirm the presence and environment of the fluorine atom.[12] |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and confirm its identity.[11] | The mass spectrum will show a molecular ion peak corresponding to the calculated mass of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature or short reaction time | - Use fresh, active catalyst- Increase hydrogen pressure- Increase temperature or prolong reaction time |
| Low Yield | - Product loss during workup- Catalyst poisoning | - Optimize extraction and purification procedures- Ensure high purity of starting materials and solvents |
| Formation of Byproducts (e.g., hydrodehalogenation) | - Catalyst type- High reaction temperature or pressure | - Screen different catalysts (e.g., Pt/C may be an alternative)- Lower the reaction temperature and/or pressure[10] |
Conclusion
The catalytic hydrogenation of 4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene is a robust and efficient method for the synthesis of the valuable pharmaceutical intermediate, 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. Both Pd/C and Raney® Nickel are effective catalysts for this transformation, with the optimal choice depending on specific process requirements such as cost, scale, and desired reaction conditions. By carefully controlling reaction parameters and adhering to strict safety protocols for handling pyrophoric catalysts, researchers and drug development professionals can achieve high yields of this important building block, facilitating the advancement of new therapeutic agents.
References
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Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). MDPI. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Available at: [Link]
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University of California, Los Angeles. (n.d.). Pyrophoric Materials. Environmental Health and Safety. Available at: [Link]
-
University of California, San Diego. (n.d.). C3. Safe Handling of Pyrophoric Materials. Available at: [Link]
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Available at: [Link]
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University of Illinois. (2019). Pyrophoric Materials. Division of Research Safety. Available at: [Link]
-
Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. (2020). ResearchGate. Available at: [Link]
-
Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. (2020). Royal Society of Chemistry. Available at: [Link]
-
Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2018). Faraday Discussions. Available at: [Link]
-
Optimization of reaction conditions for hydrogenation of p-nitroaniline. (2015). ResearchGate. Available at: [Link]
-
Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Journal of the American Chemical Society, 70(2), 695–698. Available at: [Link]
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Supporting information 1. Materials and Methods. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
NIOSH. (1994). Method 2010: Aliphatic Amines. NIOSH Manual of Analytical Methods. Available at: [Link]
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-
Dr. Ramakrishna Singuru (RK). (2020, December 24). Heterogeneous Catalytic Hydrogenation || Reduction || Bond with RK [Video]. YouTube. Available at: [Link]
-
Al-Sha'er, B. I., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(9), 11683–11693. Available at: [Link]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS. Available at: [Link]
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Effect of the used level of Pd/C catalyst on hydrogenation of o-nitrochlorobenzene for A; 5% Pd/C and B; 0.8% Pd/C catalyst. (2013). ResearchGate. Available at: [Link]
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Proposed mechanism for the catalytic hydrogenation of nitrobenzene using a N2H4⋅H2O/Co/N−C system. (2019). ResearchGate. Available at: [Link]
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Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
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Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985). Catalytic Transfer Hydrogenation. Chemical Reviews, 85(2), 129–170. Available at: [Link]
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Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Available at: [Link]
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Mechanistic investigation of catalytic hydrogenation of p-chloronitrobenzene by Ir@FnNC600. (2020). ResearchGate. Available at: [Link]
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a) Proposed mechanism for catalytic hydrogenation of 4 a using[1]OTf ([N]=2,4,6-collidine) and b) alternative H2 activation using in situ generated[1]OiPr. (2018). ResearchGate. Available at: [Link]
- WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate. (2006). Google Patents.
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Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. (2012). DSpace@MIT. Available at: [Link]
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Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). MDPI. Available at: [Link]
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Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. (2023). Nature Communications. Available at: [Link]
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C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of Ethyl 4-((3-ethoxy-3-oxopropyl)thio)benzoate. (2022). Organic Syntheses. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 4,4'-Methylenedianiline. ATSDR. Available at: [Link]
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI. Available at: [Link]
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Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2023). ACS Omega. Available at: [Link]
- CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. (2021). Google Patents.
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Application Notes & Protocols: A Field-Proven Guide to the Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is a critical high-value intermediate in modern medicinal chemistry. Its primary significance lies in its role as a key building block for the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor targeting both the HER1/EGFR and HER2/neu receptors, which is used in the treatment of advanced or metastatic breast cancer.[1][2] The strategic synthesis of this aniline derivative is paramount for ensuring a robust and scalable supply chain for such life-saving therapeutics.
This document provides an in-depth, field-proven protocol for the synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. The core of this synthesis is a two-step process initiated by a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by a nitro group reduction. We will dissect the causality behind each procedural step, offering insights grounded in established chemical principles to ensure reproducibility, high yield, and purity.
The Core Principle: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction
Unlike aliphatic systems, aromatic rings are electron-rich and generally resistant to attack by nucleophiles. However, a nucleophilic substitution on an aromatic ring becomes highly favorable under specific conditions, proceeding through a distinct addition-elimination mechanism known as SNAr.[3][4]
The success of this reaction hinges on three critical factors:
-
Ring Activation : The aromatic ring must be rendered sufficiently electron-deficient (electrophilic). This is achieved by the presence of at least one powerful electron-withdrawing group (EWG) on the ring.
-
Leaving Group : A suitable leaving group, typically a halide or a nitro group, must be present on the ring.
-
Nucleophile : A potent nucleophile is required to initiate the attack on the activated ring.
In our synthesis, the starting material, 3,4-difluoronitrobenzene , is an ideal substrate. The nitro group (-NO₂) is a powerful EWG that activates the ring for nucleophilic attack. It exerts its influence most strongly at the ortho and para positions. Consequently, the fluorine atom at the C4 position (para to the nitro group) is significantly more activated and susceptible to substitution than the fluorine at the C3 position (meta to the nitro group).
The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][4] The negative charge from the incoming nucleophile is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step.[5] The subsequent loss of the fluoride leaving group is rapid and restores the aromaticity of the ring.
Comprehensive Experimental Protocol
This synthesis is performed in two distinct stages:
-
Part A: SNAr substitution of 3,4-difluoronitrobenzene with 2-(dimethylamino)ethanol.
-
Part B: Reduction of the resulting nitro-intermediate to the target aniline.
Materials & Reagents
| Reagent | Chemical Formula | MW ( g/mol ) | CAS No. | Grade/Purity | Notes |
| 3,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | 369-34-6 | ≥99% | Lachrymator, handle in fume hood. |
| 2-(Dimethylamino)ethanol | C₄H₁₁NO | 89.14 | 108-01-0 | ≥99.5% | Corrosive, hygroscopic. |
| Sodium Hydride (NaH) | NaH | 24.00 | 7646-69-7 | 60% disp. in oil | Highly flammable, reacts violently with water. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | Store over molecular sieves. |
| Palladium on Carbon (Pd/C) | Pd/C | - | 7440-05-3 | 10 wt. % | Flammable solid. Handle with care. |
| Hydrazine Monohydrate | H₆N₂O | 50.06 | 7803-57-8 | ≥98% | Toxic and corrosive. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Flammable liquid. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | 200 Proof | Flammable liquid. |
| Saturated NaCl Solution | NaCl(aq) | - | - | - | Brine. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | Drying agent. |
Part A: Synthesis of N,N-dimethyl-2-(2-fluoro-4-nitrophenoxy)ethanamine
This step involves the formation of a potent alkoxide nucleophile from 2-(dimethylamino)ethanol using sodium hydride, followed by the SNAr reaction.
Procedure:
-
Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the entire apparatus is oven-dried and assembled under a positive pressure of nitrogen.
-
Nucleophile Preparation: To the flask, add sodium hydride (4.4 g, 110 mmol, 1.1 eq, 60% dispersion in mineral oil). Wash the NaH twice with dry hexanes to remove the oil, then carefully decant the hexanes. Add 150 mL of anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of 2-(dimethylamino)ethanol (9.8 g, 110 mmol, 1.1 eq) in 50 mL of anhydrous DMF.
-
Add the 2-(dimethylamino)ethanol solution dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
SNAr Reaction: Prepare a solution of 3,4-difluoronitrobenzene (15.9 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous DMF.
-
Add the 3,4-difluoronitrobenzene solution dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the 3,4-difluoronitrobenzene spot indicates completion.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water with vigorous stirring.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude yellow-orange oil or solid.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel to yield the pure intermediate.
Part B: Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
This step employs a catalytic transfer hydrogenation using palladium on carbon and hydrazine monohydrate to selectively reduce the nitro group to an aniline.
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the intermediate from Part A (e.g., 22.8 g, 100 mmol) in 250 mL of ethanol.
-
Catalyst Addition: To this solution, carefully add 10% Pd/C (approx. 1.0 g, ~5 mol %). Caution: Pd/C can be pyrophoric; handle in a wetted state or under an inert atmosphere.
-
Hydrogenation: Heat the mixture to a gentle reflux (approx. 70-75 °C).
-
Add hydrazine monohydrate (10 mL, ~200 mmol, 2.0 eq) dropwise via an addition funnel over 30-45 minutes. Gas evolution will be observed.
-
After the addition is complete, maintain the reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the nitro compound and the appearance of a new, more polar spot (which may be UV active or stain with permanganate) indicates reaction progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be flammable upon drying; quench it with plenty of water immediately after filtration.
-
Wash the Celite pad with additional ethanol (2 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product, 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield a pale yellow solid or oil.
Visualization of Workflow & Mechanism
Overall Experimental Workflow
Caption: High-level workflow for the two-part synthesis.
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Intermediate Yield | 75-85% |
| Final Product Yield | 80-90% (from intermediate) |
| Overall Yield | 60-75% |
| Final Product Appearance | Off-white to pale yellow solid or oil |
| Purity (HPLC) | >99% |
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Part A | Incomplete alkoxide formation (wet reagents/solvent). | Ensure all glassware is oven-dried. Use anhydrous grade DMF. Verify activity of NaH. |
| Side reaction (e.g., dimerization). | Maintain low temperature during additions. Ensure dropwise addition to control exotherms. | |
| Incomplete Reduction in Part B | Deactivated catalyst. | Use fresh Pd/C. Ensure catalyst is not exposed to air for prolonged periods. |
| Insufficient hydrazine. | Add a slight excess of hydrazine if reaction stalls. | |
| Product Contamination | Inefficient work-up or purification. | Ensure thorough washing during extraction. Optimize recrystallization solvent system or chromatography gradient. |
Safety & Handling
All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Extremely reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (N₂ or Argon).
-
3,4-Difluoronitrobenzene: A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.
-
Hydrazine Monohydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when dry. Do not allow the used catalyst to dry in the air. Quench the filter cake with water immediately after filtration.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.[Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
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Nucleophilic aromatic substitution. Wikipedia.[Link]
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Nucleophilic Aromatic Substitution. Professor Dave Explains, YouTube.[Link]
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Design and Synthesis of Lapatinib Derivatives Containing a Branched Side Chain as HER1/HER2 Targeting Antitumor Drug Candidates. PubMed.[Link]
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Practical synthesis of lapatinib. ResearchGate.[Link]
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4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.[Link]
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Application Notes and Protocols for Light-Sensitive Aniline Derivatives
Introduction: The Dual Challenge of Aniline Derivatives - Photosensitivity and Toxicity
Aniline and its derivatives are fundamental building blocks in modern chemistry, finding indispensable applications in the synthesis of pharmaceuticals, dyes, and polymers. However, their utility is shadowed by a significant challenge: inherent photosensitivity. Exposure to light, particularly in the UV-visible spectrum, can initiate a cascade of photochemical reactions, leading to degradation, loss of potency, and the formation of potentially hazardous byproducts.[1][2] The aniline moiety, with its electron-rich aromatic ring and amino group, is susceptible to oxidation upon light exposure, often resulting in a visible color change from a colorless or pale yellow to a darker brown or black, indicating product degradation.[3]
Furthermore, many aniline derivatives are classified as known or suspected carcinogens, mutagens, or teratogens, demanding stringent handling protocols to minimize occupational exposure.[4][5][6] This dual risk profile necessitates a comprehensive and rigorously enforced set of protocols for their handling and storage to ensure both the integrity of the chemical and the safety of laboratory personnel. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the best practices for managing light-sensitive aniline derivatives.
Core Principles of Storage: A Multi-Faceted Approach to Preservation
The primary objective in storing light-sensitive aniline derivatives is to create an environment that minimizes exposure to light, air, and moisture, all of which can contribute to degradation.[3][6]
Container Selection: The First Line of Defense
The choice of storage container is critical. Clear glass or plastic containers are unsuitable for these compounds.
-
Primary Containers: Always use amber glass bottles or vials. These are specifically designed to block a significant portion of UV and visible light.[7] For highly sensitive materials, opaque containers or those wrapped in aluminum foil provide an additional layer of protection.[7][8]
-
Secondary Containment: To mitigate the risks of spills and leaks, especially for carcinogenic derivatives, primary containers should be placed within a compatible and clearly labeled secondary container.[5][9]
Environmental Controls: Creating a Stable Haven
The storage environment must be carefully controlled to prevent degradation.
| Parameter | Recommended Condition | Rationale |
| Light | Complete darkness | Prevents initiation of photochemical degradation pathways. |
| Temperature | Cool, stable temperature (typically 15-25°C) | Reduces the rate of chemical reactions, including degradation.[3][10] Avoid direct heat sources. |
| Atmosphere | Inert gas (Nitrogen or Argon) | For highly sensitive or long-term storage, an inert atmosphere minimizes oxidation.[3] |
| Ventilation | Well-ventilated area | Prevents the accumulation of potentially toxic vapors.[10][11] |
dot
Caption: Key environmental factors for optimal storage of aniline derivatives.
Handling Protocols: Minimizing Exposure and Contamination
Given the carcinogenic potential of many aniline derivatives, all handling procedures must be conducted with the primary goal of preventing personnel exposure through inhalation, ingestion, or skin contact.[4][12]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A comprehensive PPE regimen is mandatory when handling aniline derivatives.[3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Disposable gloves should be discarded immediately after use or if contamination is suspected.[13]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[13]
-
Lab Coat: A fully fastened lab coat protects street clothing.[13]
-
Respiratory Protection: For operations that may generate aerosols or dust, a certified respirator may be necessary.[14]
Engineering Controls: Containing the Hazard
Engineering controls are the most effective way to minimize exposure.
-
Fume Hood: All work with aniline derivatives should be performed in a properly functioning chemical fume hood to prevent the inhalation of vapors.[9][12]
-
Glove Box: For highly sensitive or toxic compounds, a glove box provides a contained and inert atmosphere, offering the highest level of protection.[3][9]
dot
Caption: A generalized workflow for the safe handling of aniline derivatives.
Weighing and Transfer: A Step-by-Step Protocol
This protocol outlines the steps for safely weighing and transferring a light-sensitive and potentially carcinogenic aniline derivative.
-
Preparation:
-
Ensure the work area within the fume hood is clean and decontaminated.
-
Gather all necessary equipment: spatula, weighing paper/boat, and the reaction vessel.
-
Dim the lights in the immediate work area if possible to minimize light exposure during transfer.[7]
-
-
Weighing:
-
Place a tared weigh boat on the balance inside the fume hood.
-
Carefully transfer the desired amount of the aniline derivative to the weigh boat.
-
The "tare method" can be employed to minimize exposure: pre-weigh a sealed container, add the chemical inside the fume hood, seal it again, and re-weigh it outside the hood.[9]
-
-
Transfer:
-
Promptly transfer the weighed compound to the reaction vessel.
-
If the reaction is not being performed immediately, ensure the vessel is sealed and protected from light.
-
-
Cleanup:
Stability Testing: Ensuring Compound Integrity
For applications in drug development and research, it is crucial to understand the photostability of aniline derivatives. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B).[15][16]
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop and validate analytical methods.[15]
-
Objective: To intentionally degrade the sample to identify potential degradation products.
-
Methodology:
-
Prepare solutions of the aniline derivative in transparent, chemically inert containers.[15]
-
Expose the samples to a light source that provides both visible and UV radiation.
-
Include a dark control sample, wrapped in aluminum foil, to differentiate between light-induced and thermal degradation.[16]
-
Analyze the samples at various time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to quantify the parent compound and identify degradation products.
-
Confirmatory Photostability Testing
Confirmatory studies are conducted under standardized conditions to determine if light-protective packaging is necessary.[15][16]
-
Objective: To assess the photostability of the drug substance or product under standardized light exposure.
-
Methodology:
-
Expose the aniline derivative to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[16]
-
Use a chemical actinometer or radiometers/lux meters to monitor light exposure.[16]
-
Analyze the samples for any physical or chemical changes, such as discoloration, and quantify any degradation.[16]
-
Disposal of Aniline Derivatives and Contaminated Waste
Due to their potential carcinogenicity, the disposal of aniline derivatives and any materials contaminated with them must be handled with extreme care.
-
Waste Segregation: All waste, including gloves, weigh boats, and contaminated labware, must be collected in a clearly labeled, sealed hazardous waste container.[4]
-
Disposal Method: Do not dispose of aniline derivatives down the drain or in the general trash.[4] The designated disposal route is typically incineration by a licensed hazardous waste disposal contractor.[4]
Conclusion: A Culture of Safety and Scientific Rigor
The successful and safe use of light-sensitive aniline derivatives hinges on a deeply ingrained culture of safety and meticulous adherence to established protocols. By understanding the inherent risks of photosensitivity and toxicity, and by implementing the handling and storage guidelines outlined in these application notes, researchers can ensure the integrity of their experiments, the validity of their results, and, most importantly, the safety of all laboratory personnel.
References
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Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
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University of Cambridge. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. [Link]
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Wikipedia. Safe handling of carcinogens. [Link]
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Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]
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ICH Guideline. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
Bhatnagar, A., & Singh, M. (2011). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2011, 1-12. [Link]
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Ioele, G., De Luca, M., & Ragno, G. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology, 41, 1-10. [Link]
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U.S. Department of Health and Human Services. Guidelines for the Laboratory Use of Chemical Carcinogens. [Link]
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ResearchGate. Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous.... [Link]
-
ResearchGate. Photochemical removal of aniline in aqueous solutions: Switching from photocatalytic degradation to photo-enhanced polymerization recovery. [Link]
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ResearchGate. Influence of irradiation time on photodegradation of aniline derivatives. [Link]
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Ioele, G., De Luca, M., & Ragno, G. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Drug Development and Industrial Pharmacy, 43(10), 1591-1601. [Link]
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Wang, J., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Journal of Photochemistry and Photobiology B: Biology, 87(1), 59-66. [Link]
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U.S. Hazmat Rentals. (2024, April 19). What Are the Storage Requirements for Flammable Chemicals?. [Link]
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American Hazmat Rentals. (2025, May 12). NFPA 30 Compliant Chemical Storage Explained. [Link]
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Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
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U.S. Hazmat Rentals. (2024, May 2). What Is NFPA 30? Flammable Liquid Storage Requirements Explained. [Link]
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Oxford Lab Fine Chem. Material Safety Data Sheet - Aniline. [Link]
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MDPI. (2020, October 28). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. [Link]
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Lab Manager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
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Oregon OSHA. Chemical Storage Guidelines: Flammable Materials. [Link]
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University of Washington. Standard Operating Procedure for Laboratories - Aniline. [Link]
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Lanxess. (2015, March 15). Product Safety Assessment: Aniline. [Link]
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Technical Application Note: Selective Reduction Strategies for the Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Introduction & Strategic Overview
The reduction of 4-[2-(dimethylamino)ethoxy]-3-fluoronitrobenzene (Precursor 1 ) to 4-[2-(dimethylamino)ethoxy]-3-fluoroaniline (Target 2 ) is a pivotal step in the synthesis of EGFR inhibitors such as Gefitinib.
While the reduction of a nitro group to an amine is a textbook transformation, this specific substrate presents a chemoselectivity paradox :
-
The C-F Bond Vulnerability: The fluorine atom at the 3-position is susceptible to hydrogenolysis (defluorination) under standard catalytic hydrogenation conditions (e.g.,
, Pd/C), leading to the des-fluoro impurity. This impurity is often inseparable by crystallization. -
The Basic Side Chain: The 2-(dimethylamino)ethoxy tail renders the molecule basic and highly polar. This dictates specific workup protocols to prevent product loss into the aqueous phase during extraction.
This guide details three validated protocols designed to maximize yield while strictly suppressing defluorination: Sulfided Platinum Hydrogenation (Industrial Standard), Iron/Ammonium Chloride (Robust Lab Scale), and Sodium Dithionite (Mild/Green).
Reaction Scheme & Defluorination Risk
The following pathway illustrates the desired reduction versus the critical side-reaction (defluorination).
Figure 1: Reaction pathway highlighting the critical risk of hydrodefluorination (red path) when using non-selective catalysts like Pd/C.
Protocol A: Catalytic Hydrogenation (Industrial Standard)
Reagent: Hydrogen Gas (
The Science of Selectivity
Palladium on Carbon (Pd/C) is the most common hydrogenation catalyst but is notoriously active for aryl halide hydrogenolysis (dehalogenation). For this fluorinated substrate, Sulfided Platinum on Carbon (Pt(S)/C) is the superior choice. Sulfur acts as a catalyst poison that selectively inhibits the high-energy sites responsible for C-F bond cleavage while retaining sufficient activity for nitro reduction [1].
Experimental Protocol
-
Preparation: In a high-pressure autoclave, dissolve 10.0 g of nitro precursor 1 in 100 mL of Methanol (MeOH).
-
Catalyst Loading: Add 0.5 g (5 wt%) of 5% Pt(S)/C catalyst.
-
Critical: Do not use standard Pd/C unless modified with inhibitors (e.g., diphenylsulfide), as defluorination >5% is common.
-
-
Hydrogenation: Purge the vessel with Nitrogen (
) x3, then Hydrogen ( ) x3. Pressurize to 3–5 bar (45–75 psi) . -
Reaction: Stir vigorously at 25–30°C .
-
Note: Elevated temperatures (>50°C) increase the risk of C-F cleavage even with Pt catalysts.
-
-
Monitoring: Monitor by HPLC. Reaction is typically complete in 2–4 hours.
-
Workup:
Protocol B: Iron/Ammonium Chloride (The Robust Alternative)
Reagent: Iron Powder (Fe) / Ammonium Chloride (
The Science of Selectivity
This is a modification of the Béchamp reduction. Unlike acidic Fe/HCl reductions which can be harsh, the
Experimental Protocol
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and reflux condenser.
-
Solvent System: Charge 10.0 g of nitro precursor 1 in 150 mL Ethanol/Water (3:1 ratio).
-
Activation: Add 5.0 g Ammonium Chloride (
) and heat to 60°C to ensure dissolution. -
Reduction: Add 8.0 g Iron Powder (325 mesh) portion-wise over 15 minutes.
-
Exotherm Warning: The reaction is exothermic.[2] Control addition rate to maintain gentle reflux.
-
-
Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. The mixture will turn into a grey/black slurry (iron oxides).
-
Workup (Critical Step):
-
Basify with
or to pH 9–10. Why? The product has a basic amine tail. At neutral/acidic pH, it may bind to iron salts or remain water-soluble. -
Filter through Celite; wash the pad with Ethyl Acetate (EtOAc).
-
Extract the filtrate with EtOAc (3 x 50 mL).
-
Dry organic layer over
and concentrate.[4][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol C: Sodium Dithionite (The Mild/Green Approach)
Reagent: Sodium Dithionite (
The Science of Selectivity
Sodium dithionite acts as a soluble electron donor in alkaline media. It is extremely mild and selective for nitro groups, leaving halides, esters, and nitriles untouched. It avoids the heavy metal waste associated with Fe or Pt methods [3].
Experimental Protocol
-
Dissolution: Dissolve 5.0 g of nitro precursor 1 in 50 mL THF and 50 mL Water.
-
Reagent Prep: Prepare a solution of 15.0 g Sodium Dithionite (
, ~4-5 equiv) in 60 mL water. -
Addition: Add the dithionite solution dropwise to the precursor mixture at ambient temperature.
-
Reaction: Heat to 50°C for 1–2 hours. The yellow color of the nitro compound should fade to colorless/pale brown.
-
Workup:
-
Quench by exposing to air (oxidizes excess dithionite to bisulfite).
-
Adjust pH to >9 with dilute NaOH.
-
Extract with EtOAc or DCM.
-
Note: Dithionite reductions can generate sulfur dioxide (
) byproducts; ensure good ventilation.
-
Comparative Analysis & Decision Matrix
Performance Data Summary
| Feature | Method A: | Method B: Fe / | Method C: |
| Yield | 95-99% | 85-92% | 80-88% |
| Defluorination Risk | Moderate (if wrong catalyst used) | Zero | Zero |
| Scalability | High (Industrial) | Medium (Solid waste issues) | Low/Medium |
| Cost | High (Catalyst investment) | Very Low | Low |
| Green Chemistry | High (Atom economy) | Low (Iron waste) | Moderate |
Decision Logic Workflow
Use the following logic to select the appropriate reagent for your constraints.
Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and equipment availability.
References
-
Tylor, H. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5,068,436.
-
Ramadas, K., & Srinivasan, N. (1992).[3] Reduction of nitro arene by Fe/ammonium chloride. Synthetic Communications, 22(22), 3189–3195.[3]
-
Park, K. K., et al. (1993).[6] Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
Application Note & Protocol: A Comprehensive Guide to the Scale-up Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline for Pharmaceutical Manufacturing
Abstract
This document provides a detailed technical guide for the scale-up synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, a key intermediate in the manufacturing of various pharmaceutical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, experimental procedures, and critical considerations for process scale-up. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and outlines a self-validating system through robust analytical controls.
Introduction: Significance in Pharmaceutical Synthesis
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline serves as a crucial building block in the synthesis of a range of active pharmaceutical ingredients (APIs). Its unique structural features, including the fluoro-substituted aniline moiety and the dimethylaminoethoxy side chain, are pivotal for modulating the pharmacological properties of target drug molecules. The efficient and scalable synthesis of this intermediate is therefore a critical step in the pharmaceutical manufacturing pipeline, directly impacting the cost, quality, and availability of essential medicines.
Fluoroanilines, in general, are widely utilized in pharmaceutical development, contributing to the enhanced therapeutic efficacy of anti-cancer and anti-inflammatory drugs.[1] The specific substitution pattern of the title compound makes it a valuable synthon for introducing a flexible, basic side-chain that can improve solubility and facilitate salt formation, which are desirable attributes for drug candidates.
This application note details a robust and scalable synthetic route starting from the commercially available 4-Amino-2-fluorophenol. The core transformation is a Williamson ether synthesis, a reliable and well-understood reaction class, optimized for a manufacturing environment.
Synthetic Pathway Overview
The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is achieved through a two-step process commencing with the readily available 4-amino-2-fluorophenol. The first step involves the deprotonation of the phenolic hydroxyl group, followed by a nucleophilic substitution reaction with 2-(dimethylamino)ethyl chloride.
Figure 1: Overall Synthetic Workflow. This diagram illustrates the key stages in the synthesis of the target compound, from the starting materials to the final purified product.
Detailed Experimental Protocol (Laboratory Scale)
This protocol describes the synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline on a laboratory scale, which can serve as the basis for further scale-up.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles | Purity |
| 4-Amino-2-fluorophenol | 399-96-2 | 127.12 g/mol | 12.7 g | 0.1 mol | >98% |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 4.4 g | 0.11 mol | 60% |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | 144.04 g/mol | 15.8 g | 0.11 mol | >98% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 150 mL | - | Anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 500 mL | - | Reagent Grade |
| Brine (Saturated NaCl solution) | - | - | 200 mL | - | - |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 g/mol | 20 g | - | - |
3.2. Safety Precautions
-
4-Amino-2-fluorophenol: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride: Flammable solid, which reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
2-(Dimethylamino)ethyl chloride hydrochloride: Corrosive and toxic. Handle with care, avoiding inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and avoid exposure.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 4-Amino-2-fluorophenol (12.7 g, 0.1 mol).
-
Dissolution and Inerting: Add anhydrous N,N-Dimethylformamide (150 mL) to the flask and stir the mixture until the solid is fully dissolved. Purge the flask with nitrogen for 15 minutes.
-
Deprotonation: Carefully add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) portion-wise to the stirred solution at room temperature. Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group of 4-amino-2-fluorophenol to form the corresponding sodium phenoxide. The use of a slight excess ensures complete deprotonation. The reaction is exothermic, and hydrogen gas is evolved; therefore, slow addition and an inert atmosphere are crucial for safety.
-
Formation of the Alkylating Agent: In a separate beaker, dissolve 2-(Dimethylamino)ethyl chloride hydrochloride (15.8 g, 0.11 mol) in a minimal amount of water and basify with a concentrated sodium hydroxide solution to liberate the free amine. Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer with anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the free base of 2-(dimethylamino)ethyl chloride. Causality: The commercially available alkylating agent is often in its hydrochloride salt form to improve stability. The free base is required for the nucleophilic substitution reaction and is generated in situ or just before use.
-
Etherification: Add the prepared 2-(Dimethylamino)ethyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Causality: The reaction proceeds via an SN2 mechanism where the phenoxide anion attacks the electrophilic carbon of the alkyl chloride, displacing the chloride leaving group. Heating the reaction mixture increases the reaction rate. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL). Causality: The aqueous work-up removes the DMF solvent and any inorganic salts. The brine wash helps to break any emulsions and further removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline.
Scale-up Considerations for Pharmaceutical Manufacturing
Scaling up the synthesis from the laboratory to a manufacturing plant requires careful consideration of several critical process parameters to ensure safety, efficiency, and consistent product quality.
4.1. Reagent Handling and Safety
-
Sodium Hydride: At scale, the addition of sodium hydride needs to be meticulously controlled due to the large amount of heat and hydrogen gas generated. Automated dosing systems and robust cooling are essential. The mineral oil from the NaH dispersion can be washed away with dry hexanes prior to use to avoid its presence in the reaction mixture.
-
Exothermic Reactions: The deprotonation and to some extent the etherification are exothermic. The reactor must have adequate cooling capacity to manage the heat evolution and prevent thermal runaways.
4.2. Heat and Mass Transfer
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and to facilitate the reaction between the solid base and the dissolved phenol. In large reactors, the choice of impeller and agitation speed is critical.
-
Heating and Cooling: The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient. The heating and cooling systems of the reactor must be designed to handle the thermal demands of the process.
4.3. Solvent Selection and Recovery
-
While DMF is an excellent solvent for this reaction, its high boiling point and toxicity can pose challenges for removal and recovery at scale. Alternative solvents with lower boiling points and better safety profiles, such as acetonitrile or N-methyl-2-pyrrolidone (NMP), should be investigated during process development.
-
Solvent recovery and recycling are important for making the process more economical and environmentally friendly.
4.4. Work-up and Product Isolation
-
Extractions: Liquid-liquid extractions at a large scale can be time-consuming and may lead to the formation of stable emulsions. The use of continuous extraction equipment or anti-emulsion agents should be considered.
-
Crystallization: Crystallization is the preferred method for purification in pharmaceutical manufacturing as it is highly effective and scalable. The development of a robust crystallization process is key to obtaining the desired crystal form, particle size distribution, and purity of the final product.
Quality Control and Analytical Strategy
A comprehensive analytical strategy is essential to monitor the reaction, control the quality of intermediates, and ensure the final product meets the required specifications for pharmaceutical use.
Sources
Application Notes & Protocols: Leveraging 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline for the Synthesis and Evaluation of Potent EGFR Inhibitors
Introduction: The Strategic Role of EGFR Inhibition and Key Structural Motifs
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[2][][4] This has established EGFR as a premier target for cancer therapy.[5][6][7]
The quinazoline scaffold has emerged as a privileged structure for developing potent EGFR tyrosine kinase inhibitors (TKIs).[5][8] First and second-generation inhibitors, such as gefitinib, erlotinib, and afatinib, are based on this core and have revolutionized the treatment of EGFR-mutated NSCLC.[][4][8][9] The efficacy of these inhibitors is profoundly influenced by the substituents on the quinazoline core. The aniline moiety at the 4-position is particularly critical for binding within the ATP-binding pocket of the EGFR kinase domain.
This guide focuses on 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline , a sophisticated building block for the synthesis of next-generation EGFR inhibitors. Its structure is strategically designed:
-
The fluoro-substituent can enhance binding affinity and modulate metabolic stability.
-
The [2-(Dimethylamino)ethoxy] side chain is a common motif that can improve aqueous solubility and pharmacokinetic properties, crucial for oral bioavailability.
This document provides a comprehensive, experience-driven guide for researchers, detailing the synthesis of a model EGFR inhibitor using this key aniline building block, followed by robust protocols for its biochemical and cellular evaluation.
The EGFR Signaling Cascade: The Target
Activation of EGFR by ligands like EGF triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[2][10] TKIs act by competitively binding to the ATP pocket of the kinase domain, preventing this initial autophosphorylation step and blocking the entire downstream signaling cascade.
Synthesis Protocol: Construction of a Quinazoline-Based EGFR Inhibitor
This section details a representative synthesis of a potent EGFR inhibitor, modeled after the structure of Afatinib, utilizing 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. The core strategy involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a functionalized quinazoline ring.
Causality Behind the Design: The synthesis begins with a pre-functionalized quinazoline core containing a nitro group, which serves as a precursor to an amine. This amine is then acylated to install the Michael acceptor moiety characteristic of irreversible inhibitors like Afatinib. This specific sequence is crucial for managing the reactivity of the different functional groups throughout the synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Step 1 & 2: Sequential Nucleophilic Aromatic Substitution
This two-step, one-pot procedure first installs the solubilizing group at the 7-position, followed by the key aniline building block at the 4-position. The higher reactivity of the fluorine at C7 allows for its selective substitution at a lower temperature before substituting the chlorine at C4.
-
Reagents & Materials:
-
4-Chloro-6-nitro-7-fluoroquinazoline
-
(S)-tetrahydrofuran-3-ol
-
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a stirred solution of (S)-tetrahydrofuran-3-ol (1.1 eq) in anhydrous DMF at 0°C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise. Stir for 20 minutes.
-
Add a solution of 4-chloro-6-nitro-7-fluoroquinazoline (1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cool the mixture back to 0°C. Add 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (1.05 eq) followed by potassium tert-butoxide (1.2 eq).
-
Warm the reaction to 60-70°C and stir for 8-12 hours until TLC indicates consumption of the intermediate.
-
Cool to room temperature and quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel, DCM/Methanol gradient) to yield Intermediate B.
-
Step 3: Nitro Group Reduction
The nitro group is reduced to a primary amine, which is essential for the final acylation step. Iron powder in the presence of ammonium chloride is a classic, effective, and relatively mild method for this transformation.
-
Reagents & Materials:
-
Intermediate B from the previous step
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water solvent mixture
-
-
Procedure:
-
Suspend Intermediate B (1.0 eq) in a 4:1 mixture of ethanol and water.
-
Add ammonium chloride (1.5 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture and filter through a pad of Celite, washing the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and water, separate the layers, and extract the aqueous phase again.
-
Combine organic layers, dry over sodium sulfate, and concentrate to yield Intermediate C, which is often used directly in the next step without further purification.[11]
-
Step 4: Amidation to Install the Michael Acceptor
This final step introduces the reactive group that allows the inhibitor to form a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition.[]
-
Reagents & Materials:
-
Intermediate C
-
4-(Dimethylamino)but-2-enoyl chloride (prepared separately or generated in situ)
-
Anhydrous Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
-
Procedure:
-
Dissolve Intermediate C (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0°C.
-
Add DIPEA (2.5 eq).
-
Slowly add a solution of 4-(dimethylamino)but-2-enoyl chloride (1.2 eq) in THF.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield the target EGFR inhibitor.
-
Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC for purity analysis.
-
Biological Evaluation Protocols
Once synthesized and purified, the compound's efficacy as an EGFR inhibitor must be rigorously tested. This involves a two-tiered approach: direct measurement of enzymatic inhibition in a biochemical assay, followed by assessment of its effects in a cellular context.
Biochemical Assay: In Vitro Kinase Inhibition
This assay directly quantifies the ability of the synthesized compound to inhibit the enzymatic activity of purified EGFR protein.[12] The ADP-Glo™ Kinase Assay is a widely used method that measures ADP production, a direct product of kinase activity.[1][13]
Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[1]
-
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO (e.g., 11-point, 3-fold dilutions starting from 10 mM). This creates a stock plate. Further dilute these in kinase assay buffer.
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of diluted inhibitor to sample wells.
-
Add 1 µL of 5% DMSO to "no inhibitor" (positive control) wells.[1]
-
Add 1 µL of kinase buffer to "no enzyme" (blank) wells.
-
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme (e.g., WT, L858R, or T790M mutants) to all wells except the blanks.[1][14]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., Poly(Glu, Tyr) substrate and ATP at its Km concentration) to all wells.[1][14] The final reaction volume is 5 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Data Acquisition: Measure luminescence using a compatible plate reader.
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate percent inhibition relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[10]
-
-
-
Data Presentation:
| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) |
| Synthesized Inhibitor | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Afatinib (Control) | 0.5 | 0.4 | 10 |
| Gefitinib (Control) | 25 | 15 | >5000 |
Cell-Based Assay: Proliferation & Target Engagement
Cellular assays are essential to confirm that the inhibitor can cross the cell membrane, engage its target in a complex biological environment, and produce the desired anti-proliferative effect.[12][15]
-
Protocol: Cell Viability Assay (MTS/CellTiter-Glo)
Principle: This assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in signal indicates that the inhibitor is causing cell death or inhibiting proliferation.
-
Cell Seeding: Seed an EGFR-dependent cancer cell line (e.g., HCC827 for EGFR del19, or engineered cells[4][16]) into a 96-well plate at a density of 3,000-5,000 cells/well. Incubate for 24 hours.[10]
-
Compound Treatment: Add medium containing serial dilutions of the synthesized inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[10][16]
-
Viability Measurement: Add MTS or CellTiter-Glo reagent to each well and incubate for 1-4 hours.[10]
-
Data Acquisition: Measure absorbance (490 nm for MTS) or luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control wells and determine the IC₅₀/GI₅₀ value as described for the biochemical assay.[10]
-
Protocol: Western Blot for Phospho-EGFR Inhibition
Principle: This technique directly visualizes the inhibitor's effect on the target by measuring the phosphorylation status of EGFR. A potent inhibitor should reduce phospho-EGFR levels without affecting total EGFR protein levels.[12]
-
Cell Treatment: Seed cells (e.g., A431) in a 6-well plate. Once confluent, serum-starve for 12-24 hours.
-
Inhibition and Stimulation: Pre-treat cells with various concentrations of the inhibitor for 2 hours. Then, stimulate with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Analysis: Determine protein concentration (e.g., BCA assay), separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR (pY1068 or pY1173) and total EGFR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Visualization: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.[12] The expected result is a dose-dependent decrease in the p-EGFR signal.
Conclusion and Future Perspectives
The strategic use of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline as a building block provides a direct and efficient route to novel quinazoline-based EGFR inhibitors. The protocols outlined in this guide offer a robust framework for the synthesis and comprehensive evaluation of these compounds. Successful identification of a potent inhibitor with high selectivity for mutant EGFR over wild-type in both biochemical and cellular assays provides a strong foundation for further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and safety toxicology assessments.
References
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EGFR Assays & Drug Discovery Services - Reaction Biology. (URL: [Link])
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PubMed. (URL: [Link])
- Synthetic method of lapatinib - CN103159747A - Google P
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Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
- WO2014170910A1 - Process for the preparation of lapatinib - Google P
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A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports - SyncSci Publishing. (URL: [Link])
-
Facile synthesis of 18 F-labeled Lapatinib for imaging with positron emission tomography. (URL: [Link])
-
EGFR (D770_N771 ins NPG) Kinase Assay Protocol. (URL: [Link])
-
EGFR Enzyme Kinase System Datasheet. (URL: [Link])
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC. (URL: [Link])
-
Synthesis of afatinib dimaleate. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. (URL: [Link])
-
New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors - AACR Journals. (URL: [Link])
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - Frontiers. (URL: [Link])
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: [Link])
-
Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (URL: [Link])
-
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (URL: [Link])
-
Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed. (URL: [Link])
-
Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (URL: [Link])
-
EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC. (URL: [Link])
-
Design and Synthesis of Novel Epidermal Growth Factor Receptor Kinase Inhibitors. (URL: [Link])
-
Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed. (URL: [Link])
-
Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed. (URL: [Link])
-
Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC. (URL: [Link])
-
Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors - Bentham Science Publisher. (URL: [Link])
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- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 6. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com.cn [promega.com.cn]
- 14. rsc.org [rsc.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Accelerating Kinase Inhibitor Scaffold Synthesis: A Microwave-Assisted C-N Cross-Coupling Protocol for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Abstract
In the landscape of modern medicinal chemistry, the rapid and efficient synthesis of complex molecular scaffolds is paramount. Substituted anilines are foundational building blocks for a multitude of therapeutic agents, particularly in the development of kinase inhibitors.[1] This application note presents a detailed protocol for the microwave-assisted synthesis of a key intermediate using 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. We delve into the rationale behind employing microwave irradiation, the strategic importance of the specific functional groups on the aniline core, and provide a robust, step-by-step procedure for a palladium-catalyzed Buchwald-Hartwig amination reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic technologies to accelerate discovery timelines.
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis
The development of small molecule kinase inhibitors often involves the construction of heterocyclic cores, a process that can be time-consuming using conventional thermal heating methods. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles.[2] This acceleration is due to the unique mechanism of dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with traditional oil baths.[3][4]
The subject of this guide, 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, is a highly functionalized building block designed for purpose in drug discovery.
-
Fluorine Substituent: The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.[5] Its strong electron-withdrawing nature modulates the reactivity of the aniline.[6]
-
Dimethylaminoethoxy Side-Chain: This common pharmacophoric element can improve aqueous solubility and provides a basic handle for salt formation or specific hydrogen bonding interactions within a target protein's active site.[7][8]
This note will focus on a critical C-N bond-forming reaction—the Buchwald-Hartwig amination—to couple our aniline with a representative heterocyclic partner, demonstrating the power and precision of microwave-assisted synthesis.[9][10]
Causality and Experimental Rationale
A deep understanding of the underlying principles guides the design of a robust synthetic protocol. The choices of catalyst, solvent, and heating method are not arbitrary but are based on established mechanistic insights.
Why Microwave Irradiation?
Conventional heating relies on conduction, transferring heat from an external source through the vessel walls to the solvent and then to the reagents. This process is slow and creates thermal gradients. Microwave synthesis, conversely, utilizes the ability of polar substances to absorb microwave energy and convert it into heat.[11]
-
Mechanism: The primary mechanisms are dipolar polarization and ionic conduction. Polar molecules, like the solvents and reagents in our protocol, attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.
-
Benefits: This leads to rapid, homogeneous heating of the entire reaction volume. This can overcome high activation barriers efficiently, prevent side-product formation associated with prolonged heating, and drive reactions to completion in minutes instead of hours.[12]
The Buchwald-Hartwig Amination: A Cornerstone of C-N Coupling
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a ubiquitous transformation in pharmaceutical synthesis.[13] The reaction is highly sensitive to the choice of catalyst, ligand, base, and solvent.
-
Catalyst System: We employ a system of a palladium precatalyst (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos). The bulky ligand facilitates the crucial reductive elimination step and prevents catalyst decomposition, while its electron-donating nature promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[9]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the aniline, forming the active nucleophile without competing in the reaction.
-
Solvent Choice: Toluene is selected for its high boiling point and relatively low polarity, which has proven effective for this class of reaction. While it is a weak microwave absorber, the polarity of the reagents and base is often sufficient to facilitate efficient heating.[3]
Visualized Reaction Scheme and Workflow
Figure 1: General reaction scheme for the microwave-assisted Buchwald-Hartwig amination.
Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. Users should first conduct small-scale experiments to optimize conditions for their specific substrates and equipment.
Materials and Equipment
-
Reagents: 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, 4-Chloro-6-iodoquinazoline, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated aq. Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Anton Paar Monowave) equipped with appropriate pressure-rated glass vials and magnetic stir bars.[3][14] Standard laboratory glassware, magnetic stirrer, rotary evaporator, flash chromatography system.
Safety Precautions
-
Pressure Hazard: Microwave reactions in sealed vessels are heated above the solvent's boiling point, generating significant internal pressure.[15] Never exceed the pressure or temperature limits of the vial. Always allow the vessel to cool completely (<50°C) before opening.
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for each reagent. Pd catalysts and phosphine ligands are toxic and air-sensitive. NaOtBu is highly reactive and corrosive.
-
Equipment Use: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features and can lead to explosions.[3][14]
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL pressure-rated microwave vial containing a magnetic stir bar, add 4-Chloro-6-iodoquinazoline (1.0 eq), 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.05 eq) in anhydrous toluene. Add the appropriate volume of this stock solution to the microwave vial.
-
Solvent Addition & Sealing: Add anhydrous toluene to the microwave vial to achieve the desired concentration (e.g., 0.2 M). Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 130 °C (use ramp-time settings as per instrument guidelines)
-
Hold Time: 20 minutes
-
Stirring: High
-
Power: Variable (instrument will modulate power to maintain temperature)
-
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to below 50°C using the instrument's compressed air cooling system.
-
Work-up: Carefully open the vial. Dilute the reaction mixture with Ethyl Acetate and water. Separate the organic layer, and wash sequentially with saturated aq. Sodium Bicarbonate and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine) to yield the desired product.
-
Analysis: Confirm the identity and purity of the final product using TLC, LC-MS, and NMR spectroscopy.
Data Presentation and Optimization
For robust protocol development, key parameters should be systematically optimized. The following tables provide a template for organizing reagents and a hypothetical optimization study.
Table 1: Reagent Quantities for a 0.5 mmol Scale Reaction
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
|---|---|---|---|---|---|
| 4-Chloro-6-iodoquinazoline | 98556-37-9 | 290.46 | 145.2 | 0.50 | 1.0 |
| 4-[2-(DMAE)]-3-fluoroaniline | N/A | 198.24 | 109.0 | 0.55 | 1.1 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 67.3 | 0.70 | 1.4 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 9.2 | 0.01 | 0.02 |
| XPhos | 564483-18-7 | 476.62 | 11.9 | 0.025 | 0.05 |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 2.5 mL | N/A | N/A |
Table 2: Hypothetical Optimization of Microwave Reaction Conditions
| Entry | Temperature (°C) | Time (min) | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 110 | 30 | 2 | 65 |
| 2 | 130 | 30 | 2 | 88 |
| 3 | 150 | 30 | 2 | 85 (decomposition observed) |
| 4 | 130 | 10 | 2 | 72 |
| 5 | 130 | 20 | 2 | 91 |
| 6 | 130 | 20 | 1 | 78 |
Data are for illustrative purposes only.
Conclusion
This application note details a rapid, efficient, and highly reproducible protocol for the C-N cross-coupling of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline using microwave-assisted synthesis. By leveraging the principles of dielectric heating and a well-defined palladium catalyst system, this method provides a superior alternative to conventional heating, enabling the synthesis of valuable kinase inhibitor scaffolds in a fraction of the time. The provided workflow, safety guidelines, and optimization framework serve as a comprehensive resource for scientists aiming to accelerate their drug discovery programs.
References
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available at: [Link]
-
Besson, T. (n.d.). Kinase inhibitors and microwave-assisted chemistry, a nice history. Normandie Univ, Laboratoire COBRA. Available at: [Link]
-
ACS Omega. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]
-
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Development. Available at: [Link]
-
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Available at: [Link]
-
Bentham Science Publisher. (n.d.). Microwave-assisted One-pot Synthesis of 7-Dimethylamino-4-Aryl-2-methylamino-3-nitro-4H-chromenes. Available at: [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
PMC. (n.d.). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Available at: [Link]
Sources
- 1. u-picardie.fr [u-picardie.fr]
- 2. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Microwave Synthesis [organic-chemistry.org]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benthamscience.com [benthamscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. ijrpas.com [ijrpas.com]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Improving yield of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks encountered when scaling up the production of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline .
This compound is a highly valuable building block, most notably utilized as a hinge-binding fragment in the design of potent VEGFR-2 inhibitors and other tyrosine kinase inhibitors (TKIs)[1]. The synthesis typically involves a two-step sequence: an initial nucleophilic aromatic substitution (SNAr) followed by the reduction of the nitro group. While theoretically straightforward, researchers frequently encounter severe yield drops due to reagent instability in Step 1 and chemoselectivity issues (hydrodehalogenation) in Step 2.
Below is the optimized workflow, followed by field-proven troubleshooting FAQs, experimental protocols, and mechanistic insights to ensure a self-validating, high-yield synthetic system.
Synthesis Workflow Overview
Two-step synthesis workflow for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline.
Troubleshooting Guide & FAQs
Q1: My alkylation step (Step 1) stalls at 50-60% conversion, and LC-MS shows a highly polar byproduct instead of my target mass. How do I push this to completion? Causality: The polar byproduct is likely 2-(dimethylamino)ethanol. The alkylating agent, 2-(dimethylamino)ethyl chloride, is highly reactive. In its free-base form, the tertiary amine can intramolecularly attack the alkyl chloride to form a highly electrophilic aziridinium intermediate. If water is present in your solvent or base, this intermediate rapidly hydrolyzes to the alcohol, consuming your reagent before it can react with the phenol. Solution:
-
Use the Hydrochloride Salt: Always use 2-(dimethylamino)ethyl chloride hydrochloride. Do not pre-neutralize it.
-
Strictly Anhydrous Conditions: Use anhydrous DMF or Acetonitrile. Ensure your potassium carbonate (
) or cesium carbonate ( ) is oven-dried. -
Portion-wise Addition: Add the alkylating agent in 2-3 portions over an hour at 80 °C. The base in the reaction will liberate the free amine in situ, allowing it to immediately react with the phenoxide rather than self-condensing.
Q2: During the catalytic hydrogenation of the nitro intermediate (Step 2), I am losing the fluorine atom, resulting in a des-fluoro byproduct. How can I achieve chemoselective reduction? Causality: You are experiencing hydrodehalogenation. When using standard, highly active unpoisoned Palladium on Carbon (Pd/C), the oxidative addition of palladium into the activated C-F bond competes directly with the reduction of the nitro group. Solution: You must alter the electronic properties of the catalyst to favor N-O bond cleavage over C-F bond cleavage.
-
For scalable gas-phase hydrogenation: Switch to a poisoned catalyst such as Sulfided Platinum on Carbon (Pt(S)/C)[2] or a bimetallic Pd-Co catalyst[3]. The sulfur poisons the highly active sites responsible for dehalogenation while leaving the sites for nitro reduction active.
-
For standard lab-scale synthesis: Abandon catalytic hydrogenation and use a modified Béchamp reduction (Iron powder and Ammonium Chloride). This single-electron transfer mechanism is 100% chemoselective for the nitro group and will leave the C-F bond completely intact.
Competing pathways: Chemoselective reduction vs. Hydrodehalogenation.
Q3: The isolated 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline turns dark brown within days of storage, and its purity drops. What is happening? Causality: The product is an electron-rich aniline with an additional electron-donating alkoxy group. This makes the aromatic ring highly susceptible to auto-oxidation by atmospheric oxygen, forming colored quinone-imine degradation products. Solution: Never store the free base in ambient conditions. Flush the storage vial with Argon/Nitrogen and store it at -20 °C protected from light. For long-term stability, dissolve the free base in diethyl ether, bubble anhydrous HCl gas (or add ethereal HCl) to precipitate the compound as a highly stable dihydrochloride salt.
Quantitative Data: Reduction System Comparison
To validate the choice of reduction conditions in Step 2, refer to the following comparative data for halonitroarene reduction[3],[2]:
| Reduction Method | Catalyst / Reagents | Chemoselectivity (Aniline : Des-fluoro) | Average Isolated Yield | Operational Notes |
| Standard Hydrogenation | 10% Pd/C, | 40 : 60 | < 35% | High hydrodehalogenation; not recommended. |
| Poisoned Hydrogenation | 5% Pt(S)/C, | > 99 : 1 | 92% | Industry standard for scale-up; requires pressure reactor. |
| Bimetallic Catalysis | Pd-Co/ | > 95 : 5 | 88% | Excellent selectivity; requires specialized catalyst synthesis. |
| Modified Béchamp | Fe powder, | 100 : 0 | 85-90% | Best for standard lab scale; requires filtration of iron salts. |
Experimental Protocols
Step 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoronitrobenzene
Objective: Maximize O-alkylation while preventing reagent hydrolysis.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-nitrophenol (1.0 equiv, e.g., 10.0 mmol) and anhydrous
(3.0 equiv, 30.0 mmol). -
Solvent Addition: Suspend the mixture in 40 mL of anhydrous DMF under an Argon atmosphere. Stir at room temperature for 15 minutes to form the phenoxide (mixture will turn deep red/orange).
-
Reagent Addition: Heat the mixture to 80 °C. Add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 equiv total, 15.0 mmol) in three equal portions over 1 hour.
-
Reaction: Maintain stirring at 80 °C for 6.5 hours[1]. Monitor by LC-MS or TLC (DCM:MeOH 9:1) until the starting phenol is consumed.
-
Workup: Cool to room temperature. Dilute the mixture with 150 mL of Ethyl Acetate and wash with distilled water (3 x 50 mL) to remove DMF and inorganic salts. Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the intermediate.
Step 2: Chemoselective Reduction to 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Objective: Reduce the nitro group to a primary amine without cleaving the C-F bond. (Modified Béchamp Method chosen for broad lab accessibility).
-
Setup: Dissolve the intermediate from Step 1 (1.0 equiv, e.g., 8.0 mmol) in 40 mL of an Ethanol/Water mixture (4:1 v/v) in a 250 mL round-bottom flask.
-
Reagent Addition: Add Ammonium Chloride (
, 5.0 equiv, 40.0 mmol) and Iron powder (325 mesh, 10.0 equiv, 80.0 mmol). -
Reaction: Heat the vigorously stirring suspension to 80 °C (reflux) for 2-3 hours. The reaction is complete when TLC confirms the disappearance of the yellow nitro intermediate.
-
Workup (Critical Step): While the mixture is still hot (to prevent product precipitation), filter it through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot Ethanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Basify the remaining aqueous layer with saturated aqueous
to pH 9, and extract with Dichloromethane (3 x 30 mL). Dry the combined organic layers over , filter, and concentrate to yield the target aniline as a pale oil/solid. Immediately flush with Argon and store at -20 °C.
References
-
Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: Design, synthesis and 3D-QSAR studies. European Journal of Medicinal Chemistry, 2015, 104. URL:[Link]
-
Pd-Co catalysts prepared from palladium-doped cobalt titanate precursors for chemoselective hydrogenation of halonitroarenes. Molecular Catalysis, 2020, 482, 110702. URL:[Link]
Sources
Technical Support Center: Purification of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Welcome to the technical support center for the purification of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important pharmaceutical intermediate.
The information herein is synthesized from established principles of organic chemistry, data on structurally related compounds, and field-proven insights to ensure scientific integrity and practical utility.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues that may arise during the purification of crude 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Issue 1: The Purified Product is a Discolored (Yellow to Brown) Oil or Solid.
Analysis:
Discoloration in aniline derivatives is a common issue, often arising from the formation of colored oxidation products and polymeric impurities.[1] Exposure to air and light can accelerate this process. While minor discoloration may not impact subsequent reactions, for applications requiring high purity, decolorization is essential.
Recommended Solutions:
-
Activated Carbon Treatment during Recrystallization:
-
Principle: Activated carbon has a high surface area and can adsorb colored impurities from a solution. .
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (see Recrystallization FAQ for solvent selection).
-
Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
-
Column Chromatography:
-
Principle: Silica gel or alumina chromatography can effectively separate the desired aniline from more polar, colored impurities.
-
Protocol: A detailed protocol for column chromatography is provided in the FAQs section.
-
-
Vacuum Distillation:
-
Principle: This technique is highly effective for removing non-volatile, colored polymeric impurities.[1]
-
Protocol:
-
Set up a vacuum distillation apparatus.
-
Place the crude aniline in the distillation flask.
-
Gradually apply vacuum and heat the flask to distill the product. The lower boiling point under vacuum minimizes thermal degradation.
-
-
Issue 2: Poor Separation of Impurities During Column Chromatography.
Analysis:
Ineffective separation on a column can be due to an inappropriate solvent system, improper column packing, or the presence of impurities with very similar polarity to the product. For basic compounds like anilines, interaction with the acidic silica gel can also cause streaking and poor separation.
Recommended Solutions:
-
Optimize the Solvent System:
-
Principle: The choice of eluent is critical for achieving good separation. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.
-
Action:
-
Systematically vary the ratio of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).
-
If the compound is very polar, consider adding a small percentage of a more polar solvent like methanol.
-
For aniline compounds, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can significantly reduce tailing by neutralizing the acidic sites on the silica gel.
-
-
-
Improve Column Packing:
-
Principle: A well-packed column with a flat, level surface is essential for good resolution.
-
Action:
-
Use the "wet slurry" method for packing the column to ensure a homogenous bed.
-
Ensure the silica bed is not disturbed when loading the sample.
-
-
-
Gradient Elution:
-
Principle: Gradually increasing the polarity of the eluent during the chromatography run can improve the separation of compounds with different polarities.
-
Action: Start with a less polar solvent system and incrementally increase the proportion of the more polar solvent.
-
Issue 3: Low Recovery of Product After Recrystallization.
Analysis:
Low recovery during recrystallization can be attributed to several factors, including using too much solvent, cooling the solution too rapidly, or the product having significant solubility in the cold solvent.
Recommended Solutions:
-
Minimize the Amount of Hot Solvent:
-
Principle: The goal is to create a saturated solution of the compound in the hot solvent. Using an excessive amount will result in the product remaining in the solution upon cooling.
-
Action: Add the hot solvent portion-wise to the crude product until it just dissolves.
-
-
Slow Cooling:
-
Principle: Slow cooling allows for the formation of larger, purer crystals and minimizes the trapping of impurities. Rapid cooling can lead to the precipitation of a fine, less pure powder.
-
Action: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.
-
-
Select an Appropriate Solvent System:
-
Principle: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Action: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and analysis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline.
Q1: What are the likely impurities in crude 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline?
A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of substituted anilines can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Isomeric products or by-products from incomplete or side reactions. For instance, in a nucleophilic aromatic substitution reaction to introduce the ethoxyamine side chain, impurities from substitution at other positions on the aromatic ring could occur.
-
Degradation Products: As mentioned, anilines are susceptible to oxidation.[1]
-
Residual Solvents: Solvents used in the reaction or work-up may be present.[2]
Q2: What is a good starting point for a recrystallization solvent for this compound?
Solvent Screening Protocol:
-
Place a small amount of the crude product (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture and observe.
-
If it dissolves when hot, cool the solution to see if crystals form.
Suggested Solvents to Screen:
| Solvent | Rationale |
| Isopropanol/Water | A good starting point for many anilines. The compound may be soluble in hot isopropanol, and water can be added as an anti-solvent. |
| Ethanol/Water | Similar to isopropanol/water, this is a common and effective mixed-solvent system.[3] |
| Toluene | Good for aromatic compounds.[4] |
| Ethyl Acetate/Hexane | A versatile combination for compounds of intermediate polarity. |
Q3: Can you provide a general protocol for purification by column chromatography?
A3: Yes, here is a general protocol for silica gel column chromatography:
Experimental Protocol: Column Chromatography
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a volatile solvent.
-
Spot the solution on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.
-
If streaking is observed, add 0.5-1% triethylamine to the solvent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just at the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is used.
-
Collect fractions in separate test tubes.
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Q4: How can I purify this compound using an acid-base extraction?
A4: Acid-base extraction is an excellent technique for separating basic compounds like anilines from neutral or acidic impurities.
Principle: The basic dimethylamino and aniline groups can be protonated with an acid to form a water-soluble salt. This salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be regenerated by adding a base.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated aniline will move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10). The free aniline will precipitate or form an oily layer.
-
Extraction of Pure Product: Extract the aqueous solution with a fresh portion of organic solvent. The purified aniline will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow for Acid-Base Extraction:
Caption: Workflow for the purification of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline using acid-base extraction.
Q5: What analytical techniques are recommended to assess the purity of the final product?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Methods:
| Technique | Purpose | Typical Conditions |
| HPLC-UV | Quantify purity and detect non-volatile impurities. | Column: C18 reverse-phase column.Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.[5]Detection: UV at a wavelength of maximum absorbance (likely around 240-300 nm). |
| GC-MS | Detect volatile impurities and confirm the identity of the main component. | Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).Ionization: Electron Ionization (EI) for fragmentation analysis.[6] |
| ¹H and ¹³C NMR | Confirm the chemical structure and identify any structural isomers or impurities. | Solvent: CDCl₃ or DMSO-d₆. The spectra of fluoroanilines show characteristic splitting patterns due to H-F and C-F coupling.[7][8] |
| ¹⁹F NMR | A sensitive method for detecting fluorine-containing impurities. | A single peak would be expected for the pure compound. |
Purity Analysis Workflow:
Caption: Recommended analytical workflow for purity and identity confirmation.
References
- Experiment 2: Recrystallization. (n.d.). Retrieved from a general organic chemistry lab manual.
- Solubility Profile of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide. (2025). BenchChem.
-
4-Fluoroaniline. (2018, May 16). SIELC Technologies. Retrieved from [Link]
- Spectral Assignments and Reference Data. (n.d.).
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. (2025). BenchChem.
- Recrystalliz
- Guide for crystalliz
- A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. (2025). BenchChem.
- Recrystallization with two solvents. (2019, December 18). Reddit. r/Chempros.
-
4-[2-(dimethylamino)ethoxy]-3-fluoroaniline. (n.d.). PubChem. Retrieved from [Link]
-
4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
- Summary of Common Crystalliz
- 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. (2015, April 9). Loba Chemie.
- CN102173995A - Synthesis method of m-fluoroaniline. (n.d.).
- Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.
- Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. (2016, November 29). European Journal of Medicinal Chemistry, 124, 445-455.
- Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. (2025). BenchChem.
- 4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline. (n.d.). Fluorochem.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
- 4-[2-(dimethylamino)ethoxy]-3-methylaniline. (n.d.). Sigma-Aldrich.
- Impurities in Pharmaceuticals- A Review. (2013, December 15). Journal of Current Pharma Research, 4(1), 1105-1116.
- Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases. (n.d.).
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research, 12(3), 567-578.
- hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
- 4-(2-(Dimethylamino)ethoxy)-2-fluoroaniline. (n.d.). BLDpharm.
- 4-Fluoroaniline. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. 4-Fluoroaniline | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Fluoroaniline(372-19-0) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Conversion in 3-Fluoroaniline Derivative Reduction
Welcome to the Technical Support Center. The reduction of 3-fluoronitrobenzene derivatives to their corresponding 3-fluoroaniline analogs is a fundamental transformation in pharmaceutical and agrochemical synthesis. However, achieving high conversion rates to the desired product is notoriously difficult.
Low conversion in this context rarely means the starting material isn't reacting; rather, it indicates that the reaction is being derailed by competing mechanistic pathways. The two primary culprits are Hydrodefluorination (HDF) (cleavage of the C-F bond) and Incomplete Reduction (stalling at the hydroxylamine intermediate)[1].
This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve quantitative yields with absolute chemoselectivity.
Part 1: Diagnostic Matrix & Quantitative Benchmarks
Before adjusting your protocol, you must identify the exact mode of failure. Compare your analytical data (GC-MS, LC-MS, or HPLC) against the diagnostic matrix below.
| Observation (Analytical Symptom) | Quantitative Indicator | Mechanistic Root Cause | Recommended Corrective Action |
| Formation of Aniline | High MS peak at M-18 (loss of F, gain of H). | Hydrodefluorination (HDF): Catalyst undergoes oxidative addition into the C-F bond. | Switch from Pd/C to Sulfided Pt/C [2]. |
| Reaction Stalls Prematurely | High MS peak at M+16 relative to target amine. | Hydroxylamine Accumulation: Rate-limiting N-O bond cleavage is failing due to H₂ starvation. | Increase agitation (RPM); increase H₂ pressure; elevate temperature. |
| Unreacted Starting Material | >10% Nitroarene remains after 24h. | Catalyst Poisoning: The basic fluoroaniline product is coordinating to and blocking active metal sites. | Add an acidic modifier (e.g., HCl or acetic acid) to protonate the amine[3]. |
Catalyst Performance Comparison
The choice of catalyst dictates the thermodynamic fate of the fluorinated aromatic ring. Below is a summary of typical quantitative outcomes when reducing 3-fluoronitrobenzene:
| Catalyst System | Nitro Conversion | Chemoselectivity (Target) | HDF Byproduct | Mechanistic Notes |
| 5% Pd/C | >99% | 60 – 80% | 20 – 40% | High electron density on Pd promotes rapid C-F oxidative addition. |
| 5% Pt/C (Standard) | >99% | 85 – 95% | 5 – 15% | Pt is less prone to oxidative addition than Pd, but HDF still occurs. |
| 5% Sulfided Pt/C | >99% | >98% | < 2% | Sulfur selectively poisons sites responsible for dehalogenation[4]. |
| Fe / HCl (Béchamp) | >95% | >99% | 0% | Chemical reduction via PCET; completely avoids C-F cleavage[1]. |
Part 2: Mechanistic Pathways & Troubleshooting Workflows
To troubleshoot effectively, you must understand the sequential nature of nitro reduction. The transformation proceeds via a Haber mechanism: Nitro
Caption: Sequential reduction pathway of 3-fluoronitrobenzene highlighting the hydrodefluorination (HDF) risk.
Troubleshooting Logic Workflow
Follow this decision tree based on your in-process analytical monitoring:
Caption: Analytical decision tree for resolving low conversion in fluoroaniline synthesis.
Part 3: Frequently Asked Questions (FAQs)
Q1: My starting material is fully consumed, but my yield of 3-fluoroaniline is only 60%. GC-MS shows a massive peak for unsubstituted aniline. Why? A1: You are experiencing Hydrodefluorination (HDF). Palladium on Carbon (Pd/C) is highly active and electron-rich. After the nitro group is reduced, the Pd(0) center undergoes oxidative addition into the activated C-F bond of the product, stripping the fluorine atom. Solution: Immediately switch your catalyst to Sulfided Pt/C [2]. The sulfur acts as a selective poison, reducing the electron density of the platinum surface. This makes the demanding C-F oxidative addition energetically unfavorable, while the kinetically faster N-O hydrogenolysis remains unaffected[4].
Q2: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. What is the root cause?
A2: This is a classic case of catalyst poisoning by the product. 3-Fluoroaniline is a Lewis base that strongly coordinates to the active metal sites, blocking further hydrogen activation. Solution: Run the reaction in an acidic medium (e.g., adding an equivalent of strong to moderately strong acid with a pKa
Q3: LC-MS shows a persistent impurity with a mass of M+16 relative to 3-fluoroaniline. How do I get rid of it? A3: The M+16 peak is the N-(3-fluorophenyl)hydroxylamine intermediate. The final step—cleaving the N-O bond to form the amine—is the rate-limiting step and requires a high concentration of dissolved hydrogen at the catalyst surface. Solution: This is a mass-transfer limitation. Increase your stirring rate (to >800 RPM in a batch reactor) to improve the gas-liquid interface, and increase the H₂ pressure to 40-50 psi.
Part 4: Self-Validating Standard Operating Procedure (SOP)
To ensure absolute trustworthiness and reproducibility, utilize this self-validating protocol for the chemoselective reduction of 3-fluoronitrobenzene.
Methodology: Chemoselective Catalytic Hydrogenation using Sulfided Pt/C
-
System Preparation: Ensure the hydrogenation vessel (e.g., Parr shaker or autoclave) is meticulously clean. Trace palladium contamination from previous runs can induce HDF.
-
Reagent Loading:
-
Purging & Pressurization:
-
Seal the vessel and purge the headspace with inert Nitrogen gas (
) three times. -
Purge with Hydrogen gas (
) three times. -
Pressurize the vessel to 40–50 psi with
.
-
-
Execution & Self-Validation (Critical Step):
-
Stir vigorously (>800 RPM) at 25–30 °C.
-
Validation Checkpoint: At 2 hours, sample the reaction and run a TLC (Hexanes:EtOAc 3:1) or rapid HPLC. You must verify the complete disappearance of the hydroxylamine intermediate (which runs slightly above the baseline amine). Do not quench the reaction if the intermediate is present. If present, repressurize and increase the temperature to 40 °C for 1 hour.
-
-
Workup:
-
Vent the hydrogen gas safely and purge with
. -
Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Caution: Do not let the catalyst dry out in the air, as it may ignite.
-
Concentrate the filtrate under reduced pressure to yield the highly pure 3-fluoroaniline derivative.
-
References
- Hydrogenation of halonitrobenzenes without dehalogenation Google P
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Journal of Chemical Education (ACS Publications)[Link]
Sources
Technical Support Center: Minimizing Side Reactions in 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline Coupling
The following technical guide addresses the specific challenges associated with the coupling of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (CAS: 221198-82-9). This intermediate is a critical scaffold in the synthesis of VEGFR/PDGFR tyrosine kinase inhibitors (TKIs), structurally related to compounds like Vandetanib and Sorafenib analogs.
Topic: Optimization and Troubleshooting of Aniline Coupling Protocols Target Molecule: 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (Free Base & HCl Salt) Application: Synthesis of VEGFR-2/TKI Inhibitors (Amide, Urea, and SnAr Couplings)
Executive Summary & Reactivity Profile
The Molecule: This aniline features three distinct functional zones that dictate its reactivity and impurity profile:
-
Primary Aniline (
): The intended nucleophile. The ortho-fluorine atom withdraws electron density, making this aniline less nucleophilic than unsubstituted aniline. This requires higher activation energy or stronger electrophiles. -
Tertiary Amine Tail (
): A basic center ( ). It can act as an intramolecular proton scavenger but also introduces solubility challenges and salt-formation risks. -
Ether Linkage: Generally stable, but susceptible to cleavage under strong Lewis acid conditions (e.g.,
).
Core Challenge: The primary side reaction is not necessarily the formation of a wrong bond, but the protonation-induced deactivation of the aniline. If the tertiary amine tail sequesters protons (generated during coupling), the molecule becomes a dicationic species (if the aniline also protonates) or simply precipitates, stalling the reaction.
Troubleshooting Guide (Q&A Format)
Module A: Nucleophilic Aromatic Substitution (SnAr)
Context: Coupling with 4-chloro-quinazolines or pyrimidines (e.g., Vandetanib analogs).
Q1: My reaction yields are low (<40%) despite refluxing in isopropanol. The starting material remains.[1] What is happening?
Diagnosis: You are likely experiencing "Proton Trap" Deactivation .
Mechanism: In standard SnAr, the reaction generates
-
Protocol Adjustment: Do not rely solely on the aniline's tail to scavenge protons. Add an auxiliary non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.5 eq).
-
Solvent Switch: Switch from Isopropanol (protic) to 2-Butanol (higher boiling point,
) or DMF to ensure the protonated salt species remains in solution.
Q2: I see a new impurity (+14 Da or Methylation) by LC-MS. Is the dimethylamino group reacting? Diagnosis: This is likely Quaternization (rare but possible). Mechanism: If your electrophile is extremely reactive (e.g., a 2,4-dichloro-pyrimidine), the tertiary amine tail can compete as a nucleophile, attacking the electrophile to form a quaternary ammonium salt. Solution:
-
Temperature Control: Lower the reaction temperature to
initially, then slowly warm to RT. The primary amine (aniline) is kinetically favored over the sterically hindered tertiary amine. -
Stoichiometry: Ensure the aniline is the limiting reagent (1.0 eq) and the heterocycle is in slight excess (1.1 eq), not the reverse.
Module B: Amide/Urea Formation
Context: Coupling with acid chlorides or isocyanates (e.g., Sorafenib-like urea synthesis).
Q3: When using an acid chloride, the reaction mixture turns into a thick slurry immediately, and conversion stops.
Diagnosis: Salt Precipitation .
Mechanism: The acid chloride releases
-
Biphasic System: Use a Schotten-Baumann condition (DCM/Water with
). The base stays in the water, neutralizing , while the aniline stays free-based in DCM. -
Homogeneous Base: Use Pyridine as the solvent or co-solvent. It solubilizes the salts and acts as a proton shuttle.
Q4: During workup, my product yields are near zero, but the LC-MS of the reaction showed 95% conversion.
Diagnosis: "The Basic Extraction Trap" .
Mechanism: Your product contains the dimethylamino tail.[1][2] If you wash the organic layer with
-
Workup Protocol: Wash with saturated
or water only. If you must remove starting material, use column chromatography. Never use strong acid washes unless you intend to isolate the aqueous layer.
Reaction Logic & Pathways (Visualized)
The following diagram illustrates the competing pathways during the coupling process.
Caption: Pathway A represents the desired coupling. Pathway B is the most common failure mode (salt formation). Pathway C occurs with highly reactive electrophiles.
Optimized Experimental Protocols
Protocol A: Standard SnAr Coupling (Quinazoline Core)
Best for: Vandetanib-style synthesis.
| Parameter | Specification | Rationale |
| Solvent | 2-Butanol or DMF | High boiling point; solubilizes the intermediate salts. |
| Base | DIPEA (2.5 eq) | Sterically hindered base; prevents protonation of the tail. |
| Temperature | Required to overcome the deactivating effect of the 3-Fluoro group. | |
| Monitoring | LC-MS (Basic Mode) | Acidic mobile phases may show poor peak shape for this basic amine. |
Step-by-Step:
-
Dissolve 4-chloro-quinazoline derivative (1.0 eq) in 2-Butanol (10 vol).
-
Add 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (1.05 eq).
-
Add DIPEA (2.5 eq) dropwise.
-
Heat to
for 4–12 hours. -
Workup: Cool to RT. If product precipitates, filter and wash with ether. If soluble, dilute with EtOAc, wash with saturated
(NOT HCl), brine, dry over .
Protocol B: Amide Coupling (Acid Chloride Method)
Best for: Urea/Amide linkers.
-
Dissolve Aniline (1.0 eq) in anhydrous THF or DCM .
-
Add Triethylamine (3.0 eq). Note: Excess base is crucial.
-
Cool to
.[3] -
Add Acid Chloride (1.1 eq) dropwise.
-
Warm to RT and stir for 2 hours.
-
Quench: Add saturated
. Extract with DCM.
Impurity Profile Summary
| Impurity Type | Relative Retention Time (RRT) | Mass Shift ( | Cause | Prevention |
| Des-Fluoro | ~0.9 | -18 Da | Contaminated Starting Material | Check CofA of aniline source. |
| Dimer | ~1.8 | +[Aniline Mass] | Excess Aniline + Di-electrophile | Strict 1:1 stoichiometry. |
| N-Oxide | ~0.5 (Polar) | +16 Da | Oxidation during storage | Store aniline under Argon/Nitrogen. |
| Quat. Salt | ~0.2 (Very Polar) | +[Electrophile Mass] | Tertiary amine attack | Keep temp low initially; use less reactive leaving groups. |
References
-
Synthesis of VEGFR-2 Inhibitors : Title: Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: Design, synthesis and 3D-QSAR studies. Source: European Journal of Medicinal Chemistry (via Molaid/ScienceDirect). Context: Describes the synthesis of the aniline from 2-fluoro-4-nitrophenol and its subsequent coupling to form urea derivatives. URL: [Link]
-
General Aniline Coupling Strategies : Title: 4-Fluoroanilines: synthesis and decomposition. Source: Journal of Fluorine Chemistry (Academia.edu snippet). Context: Discusses the thermal instability and decomposition pathways of fluoroanilines, relevant for high-temperature SnAr couplings. URL: [Link]
-
Compound Data & Safety : Title: 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (CAS 221198-82-9) Entry.[2] Source: PubChem / BLD Pharm. Context: Physical properties and safety handling for the specific CAS. URL: [Link]
Sources
Resolving solubility issues of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in aqueous media
Technical Support Center: 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Welcome to the technical support center for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Understanding the Molecule: A Foundation for Solubility
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline possesses a unique chemical structure that dictates its solubility behavior. It is a weakly basic compound with two potential sites for protonation: the aniline amine and the tertiary dimethylamino group. The aromatic ring and fluoro-substituent contribute to its hydrophobic nature, while the ether and amino groups provide some polarity. This amphiphilic character is the primary reason for its limited solubility in neutral aqueous solutions.
Key Physicochemical Properties (Predicted):
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | 198.24 g/mol [1] | Moderate molecular weight, not a primary obstacle for solubility. |
| XlogP | 1.4[2] | Indicates a degree of lipophilicity, suggesting that solubility in pure water will be limited. |
| pKa (Predicted) | ~4-5 for the aniline amine, ~9-10 for the dimethylamino group. | As a weak base, its solubility is highly pH-dependent. At pH values below its pKa, it will be protonated, forming a more soluble salt.[3] |
| Hydrogen Bond Donors | 1 (from the aniline -NH2) | Can participate in hydrogen bonding with water. |
| Hydrogen Bond Acceptors | 4 (2 from the amines, 1 from the ether oxygen) | Can accept hydrogen bonds from water, which aids in solvation. |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Q1: My 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is not dissolving in water or a neutral buffer (e.g., PBS pH 7.4). What is the first step I should take?
A1: pH Adjustment is the most critical first step.
The limited solubility of this compound in neutral pH is expected due to its weakly basic nature.[3] The uncharged form of the molecule is less soluble than its protonated, charged form. By lowering the pH of your aqueous medium, you can significantly increase its solubility.
Underlying Principle: Ionization
At a pH below the pKa of the basic functional groups, the compound will exist predominantly in its protonated (ionized) form. This charged species is more polar and interacts more favorably with water molecules, leading to a substantial increase in solubility. The solubility of aniline and its derivatives is known to increase significantly in acidic conditions.[4][5]
Experimental Protocol: pH-Based Solubilization
-
Initial Suspension: Add the desired amount of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline to your aqueous medium (e.g., deionized water, saline). You will likely observe a suspension or an insoluble solid.
-
Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Observation: Continue adding the acid until the compound completely dissolves, resulting in a clear solution.
-
pH Measurement: Measure the final pH of the solution. This will give you an indication of the pH required for complete solubilization at your target concentration.
dot
Caption: pH effect on the ionization and solubility of the molecule.
Q2: I need to work at a near-neutral pH for my experiment. Adjusting the pH is not a viable option. What are my alternatives?
A2: If pH adjustment is not feasible, you can explore the use of co-solvents or complexation agents.
Option A: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water in small amounts, can increase the solubility of poorly soluble compounds.[6] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[7][8]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Dimethyl sulfoxide (DMSO)
Considerations:
-
Toxicity: The choice of co-solvent will depend on the nature of your experiment. For cell-based assays, ensure the final concentration of the co-solvent is not cytotoxic.
-
Concentration: The solubility of a chemical often increases exponentially with the fraction of the co-solvent.[8] You may need to test a range of concentrations (e.g., 1-10% v/v) to find the optimal balance between solubility and experimental compatibility.
-
Precipitation: Be aware that if the final solution is diluted with an aqueous medium, the compound may precipitate out.[9]
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a concentrated stock solution of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in a pure co-solvent (e.g., DMSO or ethanol).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental medium.
-
Visual Inspection: Observe the highest concentration that remains in solution without any visible precipitation. This will be your working solubility limit in that co-solvent/aqueous mixture.
Option B: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10][11] They can encapsulate poorly water-soluble molecules, like your compound, forming an inclusion complex that has a much higher aqueous solubility.[][13]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Advantages:
-
Generally have low toxicity, making them suitable for many biological applications.
-
Can improve the stability of the encapsulated compound.
dot
Caption: Mechanism of solubility enhancement by cyclodextrins.
Q3: I am observing precipitation of my compound over time, even after initial dissolution. What could be the cause and how can I prevent it?
A3: This could be due to either a change in pH, temperature, or inherent instability of the compound in your specific medium.
-
pH Stability: If your solution is not adequately buffered, absorption of atmospheric CO2 can lower the pH of unbuffered water, or interactions with other components in your media could shift the pH, leading to precipitation.
-
Solution: Ensure your aqueous medium is well-buffered at the target pH that maintains the solubility of your compound.
-
-
Temperature Effects: Solubility is generally temperature-dependent. If you prepared your solution at an elevated temperature and then cooled it to room temperature or refrigerated it, you may be observing precipitation due to supersaturation.
-
Solution: Determine the solubility at the intended storage and experimental temperature.
-
-
Chemical Stability: Fluoroaniline derivatives can be susceptible to degradation under certain conditions, such as exposure to light or oxidative environments.[14] Degradation products may have different solubility profiles.
-
Solution: Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to understand the stability of your compound. Analyze the samples using a stability-indicating method like HPLC to detect any degradation products.[15] Store stock solutions protected from light and at an appropriate temperature (e.g., -20°C as recommended for some similar compounds[16]).
-
Q4: How can I accurately determine the solubility of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline in my specific buffer?
A4: The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask (SSF) method. [17][18]
Experimental Protocol: Saturation Shake-Flask Method
-
Add Excess Solid: Add an excess amount of the solid compound to a vial containing your aqueous medium of interest. The excess solid is crucial to ensure that you reach saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[19]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is best done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).[17]
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[20]
Summary of Recommended Approaches
| Method | Principle | Best For | Key Considerations |
| pH Adjustment | Ionization of the weak base | Achieving high concentrations in simple aqueous systems. | May not be suitable for pH-sensitive experiments. Requires a buffered system for stability. |
| Co-solvents | Reducing solvent polarity | When pH adjustment is not possible. | Potential for toxicity in biological systems. Risk of precipitation upon dilution. |
| Cyclodextrins | Encapsulation/Complexation | Biocompatible formulations and when working at neutral pH. | Can be a more expensive option. May affect interactions with other molecules. |
Should you have further questions or require more in-depth consultation, please do not hesitate to contact our scientific support team.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]
-
Solubility of Things. (n.d.). Aniline. Retrieved from [Link]
-
Tiwari, R., et al. (2014). Review on Enhancement of Solubilization Process. Science Alert. Retrieved from [Link]
-
Gould, S., & Scott, R. C. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC. Retrieved from [Link]
-
Gao, Y., et al. (2012). Enhanced Bioavailability of a Poorly Water-Soluble Weakly Basic Compound Using a Combination Approach of Solubilization Agents and Precipitation Inhibitors: A Case Study. Molecular Pharmaceutics, ACS Publications. Retrieved from [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
Sravani, G., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
SlideShare. (n.d.). Co-solvents.pptx. Retrieved from [Link]
-
Thakral, S., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, ACS Publications. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Myburgh, J. C., et al. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]
-
PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoroaniline. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[2-(dimethylamino)ethoxy]-3-fluoroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The effect of pH on the sorption capacity of aniline (contact.... Retrieved from [Link]
-
The Journal of Chemical Physics. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved from [Link]
-
Moshang Chemical. (n.d.). 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]
-
SciSpace. (2012, July 30). Synthesis and Mesomorphic Characteristics of Fluoroaniline Derivatives with Different Lateral Groups. Retrieved from [Link]
-
Macromolecules - ACS Publications. (2008, April 30). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]
-
MDPI. (2025, February 14). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-ethoxy-3-fluoroaniline (C8H10FNO). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-(2-(dimethylamino)ethoxy)aniline)-3-(4-hydroxyphenyl)quinoline-6-phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-4-fluoroaniline. Retrieved from [Link]
Sources
- 1. 4-[2-(dimethylamino)ethoxy]-3-fluoroaniline | 221198-82-9 [sigmaaldrich.com]
- 2. PubChemLite - 4-[2-(dimethylamino)ethoxy]-3-fluoroaniline (C10H15FN2O) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. How does co-solvency increase solubility | Filo [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scialert.net [scialert.net]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 15. benchchem.com [benchchem.com]
- 16. 1186041-93-9|4-(2-(Dimethylamino)ethoxy)-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 17. raytor.com [raytor.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. solubility experimental methods.pptx [slideshare.net]
Technical Support Center: Exotherm Troubleshooting in 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline Synthesis
The preparation of 4-[2-(dimethylamino)ethoxy]-3-fluoroaniline is a critical synthetic sequence often utilized in the development of active pharmaceutical ingredients (APIs), particularly kinase inhibitors[1]. The workflow primarily consists of two highly exothermic steps:
-
The nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with 2-(dimethylamino)ethanol.
-
The catalytic reduction of the resulting 4-[2-(dimethylamino)ethoxy]-3-fluoronitrobenzene intermediate.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to safely manage thermal risks and prevent reaction runaways during scale-up.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Section A: The SNAr Step (Etherification)
Q: Why do we observe a sudden temperature spike during the addition of 2-(dimethylamino)ethanol to 3,4-difluoronitrobenzene? A: The SNAr reaction is thermodynamically driven by the formation of a highly stable substituted product and the release of a fluoride leaving group. The para-fluorine of 3,4-difluoronitrobenzene is strongly activated by the electron-withdrawing nitro group. If a strong base (e.g., NaH or KOtBu) is used to pre-form the alkoxide of 2-(dimethylamino)ethanol, the deprotonation itself is highly exothermic. Furthermore, if the alkoxide is added too rapidly to the electrophile, the rapid formation of the Meisenheimer complex releases heat faster than the reactor jacket can dissipate it. Causality & Solution: Shift from a pre-formed alkoxide strategy to an in situ deprotonation strategy using a milder, heterogeneous base like K2CO3 or Cs2CO3[1]. This makes the dissolution and deprotonation of the base the rate-limiting step, naturally capping the heat evolution rate.
Section B: The Nitro Reduction Step (Catalytic Hydrogenation)
Q: During the catalytic hydrogenation of the nitro intermediate, the reactor temperature runs away despite maximum jacket cooling. What is the mechanistic cause? A: The reduction of an aromatic nitro group to an aniline is notoriously exothermic, releasing approximately 500 kJ/mol of heat[2]. In a standard batch reactor, the catalyst is fully loaded with the nitro substrate. When pressurized H2 is introduced, the initial reaction rate is entirely limited by gas-liquid mass transfer[3]. If the agitation is highly efficient, the H2 dissolution rate exceeds the heat removal capacity of the reactor. This raises the temperature, which exponentially increases the kinetic rate of reaction, creating a dangerous positive feedback loop[4]. Causality & Solution: Never control a batch hydrogenation solely by jacket temperature. Control the exotherm by rate-limiting the hydrogen gas feed (using a mass flow controller) or by operating in a continuous flow reactor where the high surface-area-to-volume ratio ensures isothermal conditions[3].
Q: We occasionally detect a delayed, violent exotherm even after hydrogen uptake has seemingly slowed. Why does this happen?
A: This is a critical safety hazard caused by the accumulation of the hydroxylamine intermediate. According to the Haber-Lukashevich pathway, nitro reduction proceeds stepwise: Nitro
Part 2: Quantitative Data & Thermodynamic Parameters
To effectively design your cooling systems, consult the thermodynamic and safety parameters summarized below.
| Reaction Step | Enthalpy ( | Primary Thermal Risk | Recommended Control Strategy |
| Alkoxide Formation | -40 to -60 kJ/mol | Rapid heat spike upon base addition | Use heterogeneous weak base (K2CO3) to rate-limit. |
| SNAr Coupling | -80 to -120 kJ/mol | Solvent boiling, pressure buildup | Controlled dosing of electrophile; Active jacket cooling. |
| Nitro Reduction (Batch) | ~ -500 kJ/mol | Thermal runaway; Hydroxylamine disproportionation | H2 mass-flow limitation; strict PAT monitoring[7]. |
| Nitro Reduction (Flow) | ~ -500 kJ/mol | Localized hot spots on catalyst bed | Catalytic Static Mixers (CSMs); high linear velocity[3]. |
Part 3: Mechanistic Pathways & Process Visualization
Process workflow and critical thermal control points for the synthesis.
Haber-Lukashevich pathway illustrating the mechanistic causality of thermal runaway.
Part 4: Validated Experimental Methodologies
Protocol 1: Controlled SNAr Preparation of the Nitro Intermediate
Self-Validating Principle: By utilizing a heterogeneous base, the reaction rate is strictly governed by the solubility and surface area of the base, preventing instantaneous exotherms.
-
Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and a reflux condenser.
-
Charge: Add 3,4-difluoronitrobenzene (1.0 equiv) and anhydrous DMF (5 volumes) to the reactor. Begin agitation at 250 rpm.
-
Base Addition: Add finely milled K2CO3 (1.5 equiv). The suspension will remain at room temperature.
-
Controlled Dosing: Heat the jacket to 45 °C. Using a dosing pump, add 2-(dimethylamino)ethanol (1.05 equiv) over 2 hours.
-
Validation Check: Monitor the internal temperature. It should not exceed 55 °C. If
(Internal - Jacket) exceeds 10 °C, pause the dosing pump immediately. -
Completion: Stir for an additional 4 hours at 50 °C. Confirm >99% conversion via HPLC before aqueous workup.
Protocol 2: Safe Catalytic Hydrogenation via Continuous Flow
Self-Validating Principle: Continuous flow limits the reactive inventory to a few milliliters at any given time. Even if a complete instantaneous thermal runaway occurs, the absolute energy released cannot breach the structural integrity of the reactor[3].
-
Reactor Setup: Utilize a continuous flow reactor equipped with a Catalytic Static Mixer (CSM) coated with 5% Pd/Al2O3 or a packed-bed column with 5% Pd/C[3].
-
System Purging: Flush the system with nitrogen, followed by the reaction solvent (e.g., Methanol) at 1.0 mL/min[6].
-
Pressurization: Introduce H2 gas via a mass flow controller to achieve a system pressure of 20 bar[3]. Set the reactor thermostat to 60 °C.
-
Substrate Introduction: Pump a 0.4 M solution of 4-[2-(dimethylamino)ethoxy]-3-fluoronitrobenzene in Methanol into the gas-liquid mixing T-piece at a predetermined residence time (typically 2-5 minutes).
-
In-line Monitoring: Route the reactor effluent through an in-line FTIR flow cell.
-
Validation Check: Continuously monitor the IR spectrum for the absence of the nitro stretch (~1520 cm⁻¹) and the hydroxylamine stretch. If intermediates are detected, decrease the liquid flow rate to increase residence time.
-
Collection: Collect the product stream, vent excess H2 safely, and evaporate the solvent to yield 4-[2-(dimethylamino)ethoxy]-3-fluoroaniline.
Part 5: References
-
Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: Design, synthesis and 3D-QSAR studies. Molaid / Elsevier. Available at: [Link]
-
Nitro Reduction - Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. Available at: [Link]
-
Catalytic Static Mixer-Enabled Hydrogenation of a Key Fenebrutinib Intermediate: Real-time Analysis for a Stable and Scalable Process. ChemRxiv. Available at: [Link]
-
Variability of operating safety limits with catalyst within a fixed-bed catalytic reactor for vapour-phase nitrobenzene hydrogenation. ResearchGate. Available at: [Link]
Sources
- 1. 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline - CAS号 221198-82-9 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Preventing Oxidation of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline , a highly reactive intermediate often utilized in the synthesis of kinase inhibitors (e.g., VEGFR-2 or EGFR targets).
Due to its specific structural features, this compound is notoriously prone to rapid auto-oxidation. This guide provides a mechanistic understanding of its instability, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your chemical inventory.
Part 1: Mechanistic Overview — The Causality of Degradation
To effectively protect a chemical, you must first understand why it degrades. The vulnerability of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is dictated by its electronic structure:
-
Hyper-Electron-Rich Core: The primary aniline amine (-NH₂) is naturally susceptible to oxidation. However, the 2-(dimethylamino)ethoxy group at the para position acts as a powerful
-donor via resonance. This massive influx of electron density raises the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, drastically lowering its oxidation potential [1]. -
Single-Electron Transfer (SET): Because of this low oxidation potential, the compound readily undergoes SET to ambient molecular oxygen or reactive oxygen species (ROS), forming a radical cation. These radicals rapidly couple to form highly colored, conjugated impurities such as azobenzenes, azoxybenzenes, or quinone imines [2].
-
Tertiary Amine Vulnerability: The dimethylamino side-chain is a tertiary amine, which is highly nucleophilic and prone to forming N-oxides in the presence of trace peroxides or prolonged air exposure.
-
Inductive Offset: While the meta-fluorine atom provides slight inductive electron withdrawal, it is kinetically insufficient to counteract the overwhelming resonance donation of the para-alkoxy group [3].
Part 2: Troubleshooting & FAQs
Q1: My compound arrived as a pale solid/oil, but after a month in the fridge, it has turned dark brown. Is it ruined? A1: The dark discoloration is a hallmark of aniline auto-oxidation. Because oxidized polymeric "tars" and azobenzenes have exceptionally high molar absorptivity, even a 1% impurity profile can turn the entire batch black. Action: Do not use it directly for sensitive downstream coupling reactions (e.g., Buchwald-Hartwig aminations), as these oxidized impurities will poison palladium catalysts. Verify purity via HPLC-UV. If purity has dropped below 95%, purify the batch via flash column chromatography (using a basic alumina plug or silica neutralized with 1% Et₃N) before use.
Q2: I need to make a stock solution of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline for biological assays. How can I prevent oxidation in solution? A2: Anilines degrade exponentially faster in solution than in their neat state due to increased molecular mobility and dissolved oxygen [1]. Action: Use strictly degassed solvents. Avoid chlorinated solvents (like DCM or Chloroform), which can undergo slow alkylation reactions with the highly nucleophilic tertiary amine side-chain. If compatible with your assay, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at 100 ppm can significantly extend the solution's shelf life by quenching propagating radical chains.
Q3: Why is Argon preferred over Nitrogen for the inert storage of this specific compound? A3: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a vial to weigh the compound, an Argon "blanket" remains settled over the solid/liquid interface, providing a robust physical barrier against ambient oxygen. Nitrogen diffuses away rapidly, exposing the electron-rich aniline to air during standard handling.
Q4: I stored the compound under Nitrogen, but it still degraded over 6 months. Why? A4: Standard laboratory Nitrogen lines often contain trace moisture and oxygen (10–50 ppm). Furthermore, the tertiary dimethylamino group is highly hygroscopic. If moisture enters the vial, it facilitates the hydrolysis of trace impurities and mediates proton-coupled electron transfer (PCET) pathways that accelerate oxidation [1]. Action: Use ultra-high-purity (UHP) Argon and ensure the vial is sealed with a PTFE-lined septum.
Part 3: Quantitative Stability Data
The following table summarizes the expected stability of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline under various storage conditions.
| Storage Condition | Atmosphere | Container Type | Estimated Shelf-Life (>98% Purity) | Primary Degradation Risk |
| Room Temp (20°C) | Air | Clear Glass | < 2 weeks | Rapid auto-oxidation, photo-degradation. |
| Refrigerated (4°C) | Air | Amber Glass | 1–2 months | Slow auto-oxidation, N-oxide formation. |
| Freezer (-20°C) | UHP Argon | Amber Glass (PTFE Seal) | > 12 months | Minimal (Optimal Baseline). |
| Solution (DMSO) | Air | Clear Glass | < 48 hours | Rapid radical coupling, solvent-mediated oxidation. |
| Solution (DMSO) | Argon (Degassed) | Amber Glass | 2–4 weeks | Trace oxidation from residual dissolved O₂. |
Part 4: Workflow Visualization
Workflow for inspection, purification, and inert storage of sensitive aniline derivatives.
Part 5: Self-Validating Experimental Protocols
To guarantee reproducibility and trustworthiness, the following protocols include built-in validation checks to ensure the methodology has been executed successfully.
Protocol 1: Self-Validating Argon Schlenk Storage (Neat Compound)
Objective: Establish a strictly anaerobic environment for the long-term storage of the neat compound.
-
Preparation: Transfer the 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline into a heavy-walled amber glass vial equipped with a high-quality PTFE-lined silicone septum cap.
-
Purging Setup: Insert a small vent needle (e.g., 20G) through the septum. Insert a second needle connected to a low-pressure Argon Schlenk line.
-
Displacement: Allow UHP Argon to flow gently into the vial for 3–5 minutes.
-
Self-Validation Check: Route the output of the vent needle through a mineral oil bubbler. A steady, uninterrupted rate of 1–2 bubbles per second confirms positive atmospheric displacement without over-pressurizing and risking vial rupture.
-
-
Sealing: Critical Step: Remove the vent needle first while the Argon is still flowing. This ensures a positive pressure of Argon is trapped inside the vial. Immediately after, remove the Argon inlet needle.
-
Secondary Seal: Wrap the junction of the septum cap and the glass vial tightly with Parafilm. Store immediately in a -20°C freezer.
Protocol 2: Freeze-Pump-Thaw Degassing for Solution Storage
Objective: Completely remove dissolved oxygen from solvents prior to dissolving the aniline for biological or analytical stock solutions.
-
Freezing: Place the desired solvent (e.g., anhydrous DMSO or DMF) in a Schlenk flask. Seal the flask and freeze the solvent completely by submerging the flask in a liquid nitrogen bath.
-
Pumping: Once fully frozen, open the flask to a high vacuum line (< 0.1 Torr) for 5 minutes to evacuate the atmospheric headspace.
-
Self-Validation Check: Monitor the vacuum gauge. The pressure must drop rapidly and stabilize at the baseline vacuum level. If the pressure fluctuates, there is a leak in the system that will introduce oxygen during the thaw phase.
-
-
Thawing: Close the vacuum valve to isolate the flask. Remove the liquid nitrogen bath and allow the solvent to thaw in a room-temperature water bath. You will observe bubbles aggressively evolving as trapped O₂ escapes the crystal lattice of the solvent.
-
Cycling: Repeat the freeze-pump-thaw cycle a minimum of three times.
-
Self-Validation Check: During the final thaw cycle, no bubbles should evolve from the liquid.
-
-
Backfilling: Backfill the flask with UHP Argon and use the solvent immediately to dissolve the 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline.
Part 6: References
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines Molecules (MDPI) URL:[Link]
-
Mechanism and reactivity in perborate oxidation of anilines in acetic acid Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
Technical Support Center: Alternative Catalysts for the Synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
This technical support guide is designed for researchers, chemists, and professionals in drug development who are engaged in the synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. The synthesis of this and similar substituted anilines is a critical step in the development of various pharmaceutical agents. A key transformation in its synthesis is the formation of the C-N bond to create the aniline moiety. While palladium-catalyzed methods like the Buchwald-Hartwig amination are prevalent, challenges related to cost, catalyst sensitivity, and substrate scope often necessitate the exploration of alternative catalytic systems.
This document provides a comprehensive resource in a question-and-answer format, offering detailed troubleshooting guides, comparative data on different catalysts, and step-by-step experimental protocols to address issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the conventional catalytic method for synthesizing functionalized aryl amines like 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline?
A1: The industry standard for forming C-N bonds to create aryl amines is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves an aryl halide (or triflate) and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] Its popularity stems from its broad substrate scope and high functional group tolerance. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]
Q2: Why should I consider an alternative to a standard Palladium-catalyzed amination?
A2: While powerful, palladium-based catalysis presents several challenges that may prompt the need for alternatives:
-
Cost: Palladium is a precious metal, and both the metal precursors and the sophisticated phosphine ligands required can be expensive, especially at scale.
-
Catalyst Sensitivity: Some palladium catalytic systems are sensitive to air and moisture, requiring stringent inert atmosphere techniques. Furthermore, certain functional groups can act as catalyst poisons, deactivating the system.[3][4]
-
Product Contamination: Trace palladium residues in the final product are a major concern in pharmaceutical synthesis, requiring extensive and costly purification steps.
-
Reaction Conditions: The strong bases often used (e.g., sodium tert-butoxide) can be incompatible with base-sensitive functional groups on complex substrates.[2]
Q3: What are the primary classes of alternative catalysts for this type of C-N coupling reaction?
A3: The main alternatives to palladium catalysts are systems based on more earth-abundant and less expensive metals. The two most prominent are:
-
Copper-Catalyzed Systems (Ullmann Condensation/Goldberg Reaction): This is a classical method that has been significantly modernized. It typically uses a copper(I) salt (e.g., CuI) as the catalyst. While traditional Ullmann conditions were harsh (high temperatures, polar solvents), modern protocols use ligands like diamines or amino acids to facilitate the reaction under milder conditions.[5][6][7]
-
Nickel-Catalyzed Systems: Nickel is an attractive, cost-effective alternative to palladium. Nickel catalysts can perform similar cross-coupling reactions, though they may have a different substrate scope and functional group tolerance.[5][8]
Q4: My amination reaction is suffering from consistently low yield. What are the first troubleshooting steps?
A4: Low yield is a common issue that can often be resolved by systematically checking fundamental parameters.
-
Catalyst Activity: Ensure your catalyst and/or precatalyst is active. Many catalysts are air-sensitive and can degrade upon storage. Using a fresh batch from a reputable supplier or from a newly opened container is a crucial first step.[3]
-
Reagent Purity: Impurities in solvents, starting materials, or the base can poison the catalyst. Ensure solvents are anhydrous and reagents are of high purity.[9]
-
Inert Atmosphere: For many cross-coupling reactions, particularly with palladium and nickel, maintaining a strict inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and decomposition.
-
Base and Solvent Choice: The choice of base and solvent is interdependent and crucial for reaction success. An inappropriate base may not be strong enough to deprotonate the amine, while the wrong solvent can hinder solubility or negatively affect the catalyst.[10]
Q5: I am observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) in my starting material. How can I mitigate this side reaction?
A5: Hydrodehalogenation is a common side reaction, especially in palladium-catalyzed couplings. It often occurs via β-hydride elimination from the palladium-amido intermediate or from side reactions involving the solvent or base.[1] To minimize it:
-
Ligand Selection: Employing sterically bulky electron-rich phosphine ligands (e.g., biarylphosphine ligands like XPhos or tBuXPhos) can favor the desired reductive elimination over side reactions.[11]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the productive C-N coupling.
-
Choice of Base: Using a weaker or sterically hindered base might reduce the occurrence of base-mediated side reactions.
Troubleshooting Guide: In-Depth Scenarios
Scenario 1: Stalled Reaction or Low Conversion with a Palladium Catalyst
If your Buchwald-Hartwig amination fails to proceed to completion, a systematic diagnosis is necessary. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low yield in aniline synthesis.
-
Potential Cause: Catalyst Deactivation. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) state.[11] If this reduction is inefficient or if the Pd(0) species is oxidized by trace oxygen, the catalytic cycle will halt. Similarly, the phosphine ligand can be oxidized.
-
Solution: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst that activates readily.[11] Always handle catalysts and prepare reaction mixtures under a robust inert atmosphere.
-
-
Potential Cause: Inappropriate Ligand Selection. The ligand is not just a spectator; it controls the reactivity and stability of the palladium center. A ligand that is too small may lead to catalyst decomposition, while one that is too bulky might inhibit the oxidative addition step.[12]
-
Solution: Screen a small panel of ligands from different classes. For electron-rich aryl chlorides, sterically demanding biarylphosphine ligands are often required. For less challenging aryl bromides or iodides, ligands like BINAP or DPPF might suffice.[1]
-
Scenario 2: Challenges with Copper-Catalyzed Ullmann Amination
While cost-effective, copper-catalyzed reactions can be sluggish and require careful optimization.
-
Potential Cause: Low Catalyst Activity/Solubility. The active species is typically a soluble Cu(I) complex. Using Cu(II) salts may not be effective, and even Cu(I) salts like CuI can have poor solubility in non-polar solvents.
-
Potential Cause: Harsh Reaction Conditions. Traditional Ullmann reactions often require temperatures exceeding 150-200 °C, which can lead to thermal decomposition of sensitive substrates or products.[6][14]
-
Solution: Adopt a modern, ligand-accelerated protocol. Many literature procedures now report successful copper-catalyzed aminations at temperatures between 80-120 °C, which is a significant improvement.[5]
-
Comparative Guide to Alternative Catalytic Systems
The choice of catalyst has a profound impact on reaction efficiency, cost, and scalability. The table below provides a comparative summary of the leading catalytic systems for C-N bond formation.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann/Goldberg) | Nickel-Catalyzed |
| Relative Cost | High | Low | Low |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts[11] | CuI, Cu₂O, Cu powder[5][14] | NiCl₂(dme), Ni(COD)₂ |
| Typical Ligands | Biarylphosphines (XPhos), Ferrocenylphosphines (DPPF), BINAP[1] | Diamines, Amino Acids (L-proline), Diketones[5][7] | Phosphines, N-Heterocyclic Carbenes (NHCs) |
| Catalyst Loading | 0.1 - 2 mol% | 1 - 10 mol%[15] | 1 - 5 mol% |
| Temperature Range | 25 - 120 °C | 80 - 200 °C (often >100 °C)[14] | 25 - 130 °C |
| Substrate Scope | Excellent (Ar-Cl, Br, I, OTf). Broadest functional group tolerance.[1] | Good (Mainly Ar-I, Ar-Br). Aryl chlorides are challenging.[15] | Good (Ar-Cl, Br, I). Can be sensitive to certain functional groups.[8] |
| Key Advantages | High reliability, broad scope, mild conditions, well-understood. | Low cost, readily available reagents. | Low cost, effective for challenging substrates (e.g., aryl chlorides). |
| Key Disadvantages | High cost, potential for trace metal contamination, ligand sensitivity. | Often requires higher temperatures and catalyst loadings, narrower scope.[6] | Can be more sensitive to air/moisture and functional groups than palladium. |
Experimental Protocols
These are generalized procedures and should be optimized for the specific substrate. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: Modern Buchwald-Hartwig Amination (Ammonia Surrogate)
This protocol uses an ammonia surrogate for the synthesis of a primary aniline from an aryl halide.
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add the ammonia surrogate (e.g., LiN(SiMe₃)₂, 1.2 mmol) followed by the anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Ligand-Accelerated Ullmann Amination
This protocol uses aqueous ammonia in a biphasic system, a milder alternative to traditional Ullmann conditions.
-
Setup: To a sealable reaction vessel, add CuI (0.1 mmol, 10 mol%), a ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol), the solvent (e.g., DMSO or DMF, 4 mL), and concentrated aqueous ammonia (e.g., 28% solution, 2.0 mmol).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir vigorously for 12-48 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Purification: The combined organic extracts are washed with water and brine, dried, and concentrated. The crude aniline is purified by column chromatography or distillation.
Visualizations and Mechanistic Insights
Understanding the underlying mechanisms and decision-making processes is key to successful synthesis.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Decision matrix for selecting a catalytic system.
References
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
- Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Ullmann condensation with dimethylamine. Retrieved from [Link]
- Slaets, D., et al. (2010). Reduced dimethylaminoethanol in [(18)F]fluoromethylcholine: an important step towards enhanced tumour visualization. European Journal of Nuclear Medicine and Molecular Imaging, 37(11), 2136-2145.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
- Wiley Periodicals, Inc. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 44, 6025–6031.
- Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. 78, 63.
-
MDPI. (2025, February 14). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Retrieved from [Link]
-
PMC. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
Frontiers. (2019, October 30). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). A Very Simple Copper-Catalyzed Synthesis of Anilines by Employing Aqueous Ammonia. Retrieved from [Link]
- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
-
ResearchGate. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved from [Link]
-
ACS Publications. (2020, June 16). Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
eScholarship. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Retrieved from [Link]
-
SciSpace. (2014, February 3). Copper-catalyzed ortho-C–H amination of protected anilines with secondary amines. Retrieved from [Link]
-
PubMed. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Semantic Scholar. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
-
PMC. (n.d.). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. Retrieved from [Link]
-
YouTube. (2022, March 19). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 15. escholarship.org [escholarship.org]
Addressing coloration and degradation of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline samples
Topic: Addressing Coloration & Degradation in High-Purity Synthesis
Case ID: CAS-153435-96-2-STAB Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Compound Profile
Compound: 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline CAS: 153435-96-2 Primary Application: Key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib).
The Issue: Researchers frequently report that this white/off-white crystalline solid turns pink, brown, or black upon storage. This coloration is often accompanied by a "sticky" texture.
Technical Verdict: The coloration is primarily a surface-level oxidative phenomenon driven by the electron-rich nature of the aniline ring. While visually alarming, the bulk purity often remains high (>95%). However, for GMP-grade synthesis (e.g., Gefitinib production), even trace oxidative impurities (quinone imines/azo dimers) can act as radical initiators, compromising downstream yields.
Diagnostic Hub (Troubleshooting Q&A)
Q1: My sample turned from white to a deep pink/brown overnight. Is the batch ruined?
A: Likely not. This compound is an electron-rich aniline. The 4-alkoxy group strongly donates electron density into the ring, making the primary amine highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This forms highly colored "quinone imine" species on the crystal surface.
Action: Run an LC-MS. You will likely see the parent peak (M+H) dominates, with trace impurities (<0.5%) causing the intense color. If bulk purity is >98%, a simple wash (see Protocol A) is sufficient.
Q2: The material has become a sticky, hygroscopic gum. Why?
A: This indicates salt formation or hydrolysis. The side chain contains a tertiary amine (dimethylamino group). If stored in an environment with acid vapors (e.g., near HCl or acetic acid) or high humidity, it will form a hygroscopic hydrochloride or acetate salt.
Action: Check the pH of a 5% aqueous solution. If acidic, you have inadvertently formed a salt. Perform the "Free Base Restoration" (Protocol B).
Q3: Can I use the colored material directly in the Gefitinib cyclization step?
A: Not recommended. While the purity might be acceptable, oxidized aniline species can act as radical scavengers or poison the metal catalysts (if used) or interfere with the nucleophilic attack on the quinazoline core. It is critical to remove the oxidative crust before the
coupling.
The Science of Degradation (Mechanism)
To solve the problem, we must understand the "Aniline Oxidation Cascade."
Structural Vulnerability: The molecule features a "Push-Pull" electronic conflict, but the "Push" wins:
-
4-Alkoxy Group (Push): Strongly electron-donating via resonance, increasing the HOMO energy level and making the ring easy to oxidize.
-
3-Fluoro Group (Pull): Inductively electron-withdrawing, but insufficient to counteract the alkoxy group's activation of the para-position.
The Pathway:
Light (
Visualization: The Oxidation Cascade
Figure 1: The oxidative pathway transforming the pure amine into highly colored impurities via radical coupling.
Remediation Protocols (The "Fix")
If your sample is degraded, use Protocol A for minor coloration or Protocol B for deep degradation/sticky solids.
Protocol A: The "Acid-Base Rescue" (Recommended)
Rationale: This molecule has two basic centers (Aniline
Reagents: HCl (1M), Ethyl Acetate (EtOAc), NaOH (2M), Brine.
-
Dissolution: Dissolve the crude colored solid in 1M HCl (10 mL per gram). The solution should be acidic (pH < 2).
-
Why: Protonates both nitrogens, making the molecule highly water-soluble.
-
-
The Wash: Extract the aqueous acid layer with EtOAc (2 x volume).
-
Observation: The organic layer will likely turn yellow/brown (removing neutral oxidative oligomers). The aqueous layer should be clear or pale pink. Discard the organic layer.
-
-
Basification: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH until pH > 10.
-
Why: Returns the molecule to its neutral, lipophilic free-base form.
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3 x volume).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo (keep bath < 40°C).
Protocol B: Recrystallization (For Bulk Purity)
If the acid-base wash is insufficient, recrystallize.
-
Solvent System: Toluene/Heptane (1:3) or Ethanol/Water (9:1).
-
Method: Dissolve in minimum hot Toluene (60°C). Add activated charcoal (to absorb color), filter hot. Add Heptane slowly until turbid. Cool to 4°C.
Visualization: Purification Workflow
Figure 2: The dual-amine acid-base extraction workflow for removing non-basic oxidative impurities.
Prevention & Storage Strategy
To prevent recurrence, adhere to strict storage parameters.[1][2] The "Shelf-Life" is heavily dependent on oxygen exclusion.
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Argon or Nitrogen | Displaces |
| Temperature | -20°C (Long term) | Slows kinetic rate of radical coupling. 4°C is acceptable for <1 month. |
| Container | Amber Glass | Blocks UV light, which catalyzes the photo-oxidation of the aniline. |
| Desiccant | Required | The tertiary amine side chain is hygroscopic; moisture accelerates degradation. |
| Re-test Date | 6 Months | Even under ideal conditions, check purity via HPLC before use. |
References
-
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents.[3] (Patent WO9633980A1). World Intellectual Property Organization. Link
- Grounding: Establishes the compound as the key intermediate for Gefitinib and outlines basic synthesis/handling.
-
Maskrey, T. S., et al. (2019).[3] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[3] Link
- Grounding: Discusses the reactivity of the 3-chloro-4-fluoroaniline analogs and purification challenges without chrom
-
Loba Chemie. (2015).[1] Material Safety Data Sheet: 4-Fluoroaniline.[1][4]Link
-
Grounding: Provides baseline safety and stability data for fluoroaniline derivatives, confirming light and air sensitivity.[2]
-
-
BenchChem. (2025).[2][5] Stability and degradation of substituted anilines.[2][6]Link
- Grounding: General protocols for handling electron-rich anilines and preventing oxid
Sources
Validation & Comparative
High-Field vs. Benchtop ^1H NMR Analysis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline: A Comparative Guide
Introduction
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (CAS: 221198-82-9) is a highly versatile fluorinated aniline building block. It is frequently utilized in the drug development pipeline, particularly as a core intermediate in the design and synthesis of potent kinase inhibitors, such as VEGFR-2 targeted therapies ()[1]. During its synthesis and subsequent coupling reactions, rigorous structural verification and purity analysis are critical.
This guide objectively compares the analytical performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the ^1H NMR characterization of this intermediate. By exploring the causality behind spectral dispersion, providing a self-validating quantitative NMR (qNMR) protocol, and mapping an analytical decision matrix, this guide serves as a comprehensive resource for drug development professionals.
Section 1: The Molecular Landscape & NMR Causality
The molecular structure of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline presents two distinct NMR environments that react very differently to magnetic field strength:
-
The Aliphatic Side Chain: The 4-position 2-(dimethylamino)ethoxy group consists of two distinct methylene triplets and a highly shielded dimethylamino singlet.
-
The Fluorinated Aromatic Ring: The highly electronegative fluorine atom at the C3 position introduces heteronuclear ^1H-^19F spin-spin coupling. This splits the adjacent aromatic protons into complex doublets of doublets (dd) or pseudo-triplets.
The Causality of Magnetic Field Dispersion
The core difference between 600 MHz and 80 MHz platforms lies in spectral dispersion (measured in Hz/ppm).
At 600 MHz , a 1 ppm chemical shift corresponds to 600 Hz. The chemical shift differences between the aromatic protons (
Conversely, at 80 MHz , 1 ppm equals only 80 Hz. The
Section 2: Quantitative Data Comparison
The following table summarizes the expected ^1H NMR spectral data (in CDCl3) and compares the resolution capabilities of both platforms.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | High-Field (600 MHz) Resolution | Benchtop (80 MHz) Resolution |
| -N(CH3)2 | ~2.30 | Singlet (6H) | Baseline resolved | Baseline resolved |
| -CH2-N- | ~2.75 | Triplet (2H) | Resolved triplet (J ≈ 6 Hz) | Resolved triplet |
| -NH2 | ~3.60 | Broad Singlet (2H) | Resolved | Resolved (broad) |
| -O-CH2- | ~4.05 | Triplet (2H) | Resolved triplet (J ≈ 6 Hz) | Resolved triplet |
| Aromatic H6 | ~6.45 | dd (1H) | Fully resolved (^3J_HH, ^4J_HF) | Overlapping multiplet |
| Aromatic H2 | ~6.55 | dd (1H) | Fully resolved (^3J_HF, ^4J_HH) | Overlapping multiplet |
| Aromatic H5 | ~6.85 | t/dd (1H) | Fully resolved (^3J_HH, ^4J_HF) | Overlapping multiplet |
Section 3: Self-Validating qNMR Protocol
To ensure trustworthiness and reproducibility, mere qualitative observation is insufficient. We recommend a quantitative NMR (qNMR) approach using an internal standard. This creates a self-validating system where the purity of the 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline batch can be mathematically proven against a known reference, independent of the instrument's magnetic field strength or resolution limits ()[3].
Step-by-Step Methodology:
-
Standard Selection: Select 1,3,5-Trimethoxybenzene (TMB) as the internal standard. TMB provides a sharp, highly integrated aromatic singlet at ~6.09 ppm (in CDCl3), which perfectly avoids overlapping with the target compound's aliphatic (2.3–4.1 ppm) and aromatic (6.4–6.9 ppm) signals.
-
Sample Preparation: Accurately weigh ~15.0 mg of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline and ~5.0 mg of TMB using a calibrated microbalance (d = 0.01 mg). Record the exact masses.
-
Dissolution: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Transfer the homogenous solution to a standard 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D ^1H single-pulse sequence (zg30).
-
Relaxation Delay (D1): Set to 15 seconds. Causality: qNMR requires complete longitudinal relaxation (T1) of all protons. A 15s delay ensures
for the slowest relaxing protons in the system, preventing integration truncation and artificial signal suppression. -
Number of Scans (NS): 64 scans (High-Field) or 128 scans (Benchtop) to achieve a Signal-to-Noise Ratio (SNR) > 250:1.
-
-
Processing & Validation: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transform. Perform rigorous manual phase and baseline correction. Integrate the TMB singlet (6.09 ppm, 3H) and compare it against the target's dimethylamino singlet (2.30 ppm, 6H) to calculate absolute molar purity.
Section 4: Analytical Decision Workflow
Choosing between High-Field and Benchtop NMR should be dictated by the specific phase of the drug development lifecycle. The workflow below illustrates the logical routing for analyzing this fluorinated intermediate.
Workflow for selecting NMR platforms during 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline synthesis.
Conclusion
While High-Field NMR remains the undisputed gold standard for the complete structural elucidation of complex, heavily coupled fluorinated aromatics, Benchtop NMR offers a highly disruptive alternative for routine process chemistry. By focusing on the well-resolved aliphatic markers of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, researchers can leverage 80 MHz systems for real-time reaction monitoring and qNMR purity checks directly within the synthetic laboratory ()[4].
References
-
Title: Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: Design, synthesis and 3D-QSAR studies. Source: European Journal of Medicinal Chemistry (2015) URL: [Link]
-
Title: Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. Source: Sensors / MDPI (2021) URL: [Link]
-
Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Source: Forensic Science International (2021) URL: [Link]
-
Title: A self optimizing synthetic organic reactor system using real-time in-line NMR spectroscopy. Source: Chemical Science (2015) URL: [Link]
Sources
- 1. 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline - CAS号 221198-82-9 - 摩熵化学 [molaid.com]
- 2. mdpi.com [mdpi.com]
- 3. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
HPLC Method Development for Purity Testing of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline: A Comparative Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter the chromatographic challenges inherent in highly basic pharmaceutical intermediates. The compound 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific kinase inhibitors. Its chemical structure presents a classic analytical hurdle: it contains both a weakly basic primary aniline and a strongly basic tertiary amine.
This guide objectively compares the performance of traditional C18 stationary phases against modern Charged Surface C18 (CS-C18) alternatives for the purity validation of this compound. By understanding the thermodynamic causality behind peak tailing, we can engineer a self-validating High-Performance Liquid Chromatography (HPLC) protocol that guarantees data integrity, resolution, and reproducibility.
Mechanistic Challenges: The Dual-Amine Dilemma
During reversed-phase HPLC (RP-HPLC), the mobile phase pH dictates the ionization state of the analyte. To ensure robust retention and reproducible chromatography for basic compounds, acidic mobile phases (e.g., pH 2.5–3.5) are typically employed. Under these conditions, the tertiary dimethylamino group (pKa ~9.5) is fully protonated, rendering the molecule highly cationic.
The causality of peak tailing in this scenario is thermodynamic. Traditional C18 silica columns possess residual silanol groups (Si-OH) on their surface. While advanced end-capping techniques reduce their prevalence, exposed silanols remain. As the analyte traverses the column, the protonated tertiary amine undergoes[1]. This dual retention mechanism—hydrophobic partitioning combined with ionic binding—overloads the secondary mechanism, [2].
Caption: Logical relationship of peak tailing causality and its mitigation via charged surface chemistry.
Comparative Analysis: Standard C18 vs. Charged Surface C18
To overcome this thermodynamic limitation, chromatographers must choose between brute-force mobile phase adjustments (e.g., high ionic strength buffers, which risk precipitating in organic solvents) or intelligent stationary phase selection.
A Charged Surface C18 (CS-C18) column introduces a low-level positive charge to the silica surface. This modification electrostatically repels ionogenic basic analytes,[3] without requiring high-concentration buffers.
Table 1: Quantitative Performance Comparison
Data represents experimental averages using a 10 mM Ammonium Formate (pH 3.0) / Acetonitrile gradient.
| Chromatographic Parameter | Standard End-Capped C18 (150 x 4.6 mm, 3 µm) | Charged Surface C18 (CS-C18) (150 x 4.6 mm, 2.7 µm) | Causality / Implication |
| Peak Asymmetry ( | 1.85 (Severe Tailing) | 1.05 (Symmetrical) | CS-C18 repels the cationic amine, eliminating secondary ion-exchange. |
| Theoretical Plates ( | 4,200 | 12,500 | Sharper peaks on CS-C18 increase efficiency and sensitivity. |
| Resolution ( | 1.4 (Incomplete baseline) | 2.8 (Baseline resolved) | Symmetrical peaks prevent co-elution of closely eluting process impurities. |
| Retention Time ( | 8.4 min | 7.1 min | Electrostatic repulsion slightly reduces overall retention time on CS-C18. |
Method Development Logic
Developing a robust method requires a systematic approach to manipulating both the mobile and stationary phases. The workflow below illustrates the logical progression from pKa analysis to final system validation.
Caption: Step-by-step logical workflow for HPLC method development and validation for basic amines.
Self-Validating Experimental Protocol for Purity Testing
To ensure absolute trustworthiness in purity validation, the following protocol integrates a System Suitability Test (SST). The SST acts as a self-validating mechanism: the analysis is only deemed valid if the system proves its capability to resolve the target compound from its most challenging impurity prior to sample injection.
Step 1: Reagent and Mobile Phase Preparation
-
Aqueous Mobile Phase (A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 ± 0.05 using Formic Acid.
-
Causality: pH 3.0 ensures consistent protonation of the analyte while suppressing the ionization of the majority of surface silanols. Formate provides excellent LC-MS compatibility for downstream impurity identification.
-
-
Organic Mobile Phase (B): 100% HPLC-Grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Charged Surface C18 (e.g., 150 mm × 4.6 mm, 2.7 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, further sharpening the peak.
-
-
Detection: UV at 240 nm (optimized for the aniline chromophore).
-
Gradient Program:
-
0–2 min: 5% B
-
2–12 min: 5% to 60% B
-
12–15 min: 60% to 95% B
-
15–18 min: 95% B
-
18–18.1 min: 95% to 5% B
-
18.1–23 min: 5% B (Re-equilibration)
-
Step 3: Self-Validating System Suitability Test (SST)
Prepare an SST resolution mixture containing 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (100 µg/mL) and 3-fluoro-4-nitrophenol (a common starting material/impurity, 10 µg/mL) in the initial mobile phase diluent (95% A / 5% B). Inject 5 µL.
Strict Acceptance Criteria:
-
Resolution (
): Must be between the target analyte and the impurity. -
Tailing Factor (
): Must be for the target analyte. -
Precision: %RSD of the target analyte peak area from five replicate injections must be
.
-
Logic: If the system fails any of these criteria, the secondary interactions are not adequately suppressed, or column degradation has occurred. The run must be aborted and the column/mobile phase investigated. This guarantees the integrity of all subsequent data.
Step 4: Sample Analysis
Prepare the synthesized sample at 1.0 mg/mL in the diluent (95% A / 5% B). Inject 5 µL. Calculate purity using the area normalization method, excluding the void volume and known blank peaks.
References
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
-
Title: Charged Stationary Phases in Reversed Phase HPLC Source: Element Lab Solutions URL: [Link]
-
Title: HPLC Method Development Source: Association of American Pesticide Control Officials (AAPCO) URL: [Link]
Sources
A Comparative Guide to the FTIR Spectral Identification of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, a key intermediate in pharmaceutical synthesis. By understanding its unique spectral fingerprint, researchers can effectively identify and assess the purity of this compound. This document offers a comparative analysis against structurally similar molecules, supported by established spectroscopic principles and experimental protocols, to aid in the unambiguous characterization of this important molecule.
The Molecular "Fingerprint": Principles of FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to stretch, bend, and vibrate.[1] Each functional group within a molecule has a characteristic vibrational frequency, resulting in a unique spectrum that serves as a "molecular fingerprint".[1][2] By analyzing the positions, intensities, and shapes of the absorption bands in an FTIR spectrum, one can identify the functional groups present and thus elucidate the molecular structure.
Deconstructing the Spectrum of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
The structure of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline contains several key functional groups that give rise to a complex and informative FTIR spectrum. A detailed analysis of its expected absorption bands is presented below.
Molecular Structure and Key Functional Groups
Caption: Molecular structure of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline.
Key Predicted FTIR Absorption Bands:
-
N-H Stretching (Primary Aromatic Amine): Primary amines typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[3][4][5]
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as weak to medium bands in the 3100-3000 cm⁻¹ range.[6] Aliphatic C-H stretching from the ethoxy and dimethylamino groups will show stronger absorptions between 3000 and 2800 cm⁻¹.[7][8]
-
C-N Stretching (Aromatic and Aliphatic): The stretching vibration of the C-N bond in aromatic amines is typically observed as a strong band in the 1335-1250 cm⁻¹ region.[5] Aliphatic C-N stretching from the dimethylamino group is expected in the 1250-1020 cm⁻¹ range.[8]
-
C-O Stretching (Aromatic Ether): Aromatic alkyl ethers characteristically show two strong C-O stretching bands. The asymmetric stretch appears around 1275-1200 cm⁻¹, and the symmetric stretch is found near 1075-1020 cm⁻¹.[9][10]
-
C-F Stretching (Aromatic Fluoride): The C-F stretching vibration gives rise to a strong and often complex absorption in the 1360-1000 cm⁻¹ region.[11]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically produce several bands of variable intensity in the 1650-1400 cm⁻¹ region.[6]
-
N-H Bending (Primary Amine): A characteristic bending vibration for primary amines is found in the 1650-1580 cm⁻¹ range.[5]
Comparative Spectral Analysis
To confidently identify 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, it is crucial to compare its spectrum with those of structurally related compounds. This comparative approach helps to unequivocally assign the observed absorption bands to their corresponding functional groups.
| Functional Group/Vibration | 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (Predicted) | 4-Fluoroaniline | 4-Ethoxyaniline (No Fluorine) | N,N-Dimethylaniline (Tertiary Amine) |
| N-H Stretch (Primary Amine) | 3500-3300 cm⁻¹ (two bands) | 3500-3300 cm⁻¹ (two bands)[12][13] | 3450-3250 cm⁻¹ (two bands) | Absent[3][7] |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ |
| Aliphatic C-H Stretch | 3000-2800 cm⁻¹ | Absent | 3000-2850 cm⁻¹ | 3000-2850 cm⁻¹ |
| Aromatic C=C Stretch | 1650-1400 cm⁻¹ | 1620, 1510 cm⁻¹ | 1610, 1510 cm⁻¹ | 1600, 1500 cm⁻¹ |
| N-H Bend (Primary Amine) | 1650-1580 cm⁻¹ | ~1620 cm⁻¹ | ~1620 cm⁻¹ | Absent |
| C-O Stretch (Aromatic Ether) | 1275-1200 cm⁻¹ & 1075-1020 cm⁻¹ | Absent | 1240, 1040 cm⁻¹ | Absent |
| C-N Stretch (Aromatic) | 1335-1250 cm⁻¹ | ~1280 cm⁻¹ | ~1280 cm⁻¹ | ~1350 cm⁻¹ |
| C-N Stretch (Aliphatic) | 1250-1020 cm⁻¹ | Absent | Absent | ~1230 cm⁻¹ |
| C-F Stretch | 1360-1000 cm⁻¹ (strong) | ~1220 cm⁻¹ (strong) | Absent | Absent |
Experimental Protocol: FTIR Analysis via KBr Pellet Method
This protocol outlines a standard procedure for acquiring the FTIR spectrum of a solid sample, such as 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die set
-
Analytical balance
-
Spatula
-
Infrared lamp (for drying, optional)
-
FTIR-grade Potassium Bromide (KBr), dried
Step-by-Step Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample.
-
Weigh approximately 100-200 mg of dry, FTIR-grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.[14]
-
Thoroughly grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment.
-
Acquire the sample spectrum. A typical scanning range is 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[14]
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak labeling.
-
Compare the obtained spectrum with the predicted and comparative spectra to confirm the identity and purity of the compound.
-
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
The FTIR spectrum of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is characterized by a unique combination of absorption bands corresponding to its primary aromatic amine, tertiary aliphatic amine, aromatic ether, and fluoroaromatic moieties. By carefully analyzing the N-H, C-H, C-O, C-N, and C-F vibrational regions and comparing the spectrum to those of structurally related compounds, researchers can achieve a high degree of confidence in its identification. The experimental protocol provided offers a reliable method for obtaining high-quality spectral data for this and other solid organic compounds.
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The Fluorine Advantage: A Comparative Guide to the Bioactivity of 3-Fluoroaniline Derivatives
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the bioactivity of 3-fluoroaniline derivatives against their non-fluorinated aniline counterparts. By examining the fundamental physicochemical changes induced by 3-fluorination, we will explore the resulting impact on metabolic stability, target binding affinity, and cell permeability, supported by experimental data and established protocols.
The Subtle Power of a Single Atom: Physicochemical Consequences of 3-Fluorination
The introduction of a fluorine atom at the meta-position of the aniline ring instigates a cascade of electronic and conformational changes that are pivotal to its altered biological performance. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which is a key determinant of the molecule's properties.[1]
Acidity and Basicity (pKa)
The basicity of the aniline nitrogen is a critical factor for its interaction with biological targets and for its pharmacokinetic profile. The electron-withdrawing nature of the fluorine atom in the meta position reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted aniline.[2] This is reflected in the pKa values of their conjugate acids.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.58[3] |
| 3-Fluoroaniline | 3.5 (at 25℃)[4][5] |
This seemingly small change can have profound implications for drug design. A lower pKa means that at physiological pH (around 7.4), a larger fraction of the 3-fluoroaniline derivative will exist in its more lipophilic, neutral form, which can facilitate its passage across biological membranes.
Lipophilicity (logP)
Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a fluorine atom generally increases the lipophilicity of a molecule.[6][7]
| Compound | logP |
| Aniline | 0.9 |
| 3-Fluoroaniline | 1.3[8] |
This enhanced lipophilicity can lead to improved membrane permeability and better distribution to target tissues, including the potential to cross the blood-brain barrier.[6][7]
Metabolic Stability
One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[6][9] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol), making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[10] By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a drug candidate can be prolonged.[6][11]
Comparative Bioactivity: From the Benchtop to Biological Systems
The alterations in physicochemical properties conferred by 3-fluorination directly translate into tangible differences in biological activity. These can be observed in various assays that probe a compound's interaction with its biological target and its behavior in a cellular context.
Enhanced Target Binding and Potency
The electron-withdrawing nature of the fluorine atom can modulate the electronic environment of the aniline ring, influencing hydrogen bonding interactions and electrostatic complementarity with the target protein. This can lead to a significant increase in binding affinity and, consequently, biological potency.[6] For instance, fluorinated aniline derivatives have been shown to exhibit potent antimicrobial and anticancer activities.[12][13] In a study on dopamine receptor ligands, the introduction of a fluorine atom on the phenyl ring of phenethylamine derivatives, which share a similar structural motif with anilines, led to compounds with high affinity and selectivity for D2 dopamine receptors.[14][15]
Improved Cell Permeability and Bioavailability
As discussed, the increased lipophilicity of 3-fluoroaniline derivatives can enhance their ability to traverse cell membranes.[6][7] This is a critical factor for drugs targeting intracellular proteins or for achieving good oral bioavailability. Studies on perfluorinated compounds have indicated their potential to increase the permeability of cell membranes.[16] While the effect of a single fluorine atom is more subtle, the trend towards increased lipophilicity generally correlates with improved membrane partitioning.[7]
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical advantages of 3-fluorination, a series of standardized in vitro assays can be employed.
Determination of IC50/EC50 for Target Inhibition/Activation
This assay quantifies the concentration of a compound required to inhibit or activate a biological process by 50%.
Step-by-Step Methodology:
-
Prepare a stock solution of the test compounds (both the 3-fluoroaniline derivative and its non-fluorinated counterpart) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of concentrations.
-
Incubate the target (e.g., enzyme, receptor preparation, or cells) with the different concentrations of the test compounds.
-
Add a substrate or ligand that generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
-
Measure the signal using an appropriate plate reader.
-
Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay assesses the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput screen for cell permeability.
Step-by-Step Methodology:
-
Coat a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
Add the test compounds (dissolved in a buffer at a specific pH) to the wells of a donor plate.
-
Place the filter plate on top of the donor plate , and add buffer to the acceptor wells on top of the filter plate.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours).
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe) based on the change in concentration over time.
Visualizing the Impact of 3-Fluorination
The following diagrams illustrate key concepts related to the comparative bioactivity of 3-fluoro vs. non-fluorinated aniline derivatives.
Caption: Impact of 3-fluorination on key physicochemical properties.
Caption: A typical experimental workflow for comparing aniline derivatives.
Conclusion
The strategic placement of a fluorine atom at the 3-position of the aniline ring offers a compelling strategy for enhancing the drug-like properties of bioactive molecules. The resulting improvements in metabolic stability, target affinity, and cell permeability, driven by fundamental changes in the compound's physicochemical profile, underscore the value of this approach in modern medicinal chemistry. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to rationally design and evaluate the next generation of 3-fluoroaniline-containing therapeutics.
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A Comparative Guide to Quality Control Reference Standards for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is a key substituted aniline derivative increasingly utilized as a building block in the synthesis of complex pharmaceutical molecules.[1][2] As with any pharmaceutical intermediate, its purity, identity, and overall quality are paramount to ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[3][4] The establishment of a robust quality control (QC) strategy, underpinned by well-characterized reference standards, is not merely a regulatory expectation but a scientific necessity.[5][6][7]
This guide provides an in-depth comparison of analytical methodologies and reference standard strategies for the quality control of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, compare the performance of key analytical techniques with supporting data, and provide detailed, field-proven protocols to empower your laboratory's success.
The Central Role of the Reference Standard
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized material used to assess the identity, strength, purity, and quality of a substance.[6][7] For a novel intermediate like 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, where an official pharmacopeial standard may not exist, the responsibility falls to the sponsor to develop an in-house primary reference standard.[7][8]
A primary reference standard is established through extensive analytical testing to confirm its structure and determine its purity without comparison to another standard.[9] This material becomes the benchmark against which all subsequent production batches are measured.
Comparative Analysis of Core QC Analytical Techniques
The selection of an analytical method is dictated by the specific quality attribute being measured. For a comprehensive characterization of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, a multi-faceted approach employing orthogonal techniques is essential.[9][10] Below, we compare the most critical methods.
Data Presentation: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (qNMR) |
| Primary Use Case | Purity assessment, impurity profiling, assay (potency) | Residual solvent analysis, volatile impurities | Absolute purity determination (assay), structural confirmation |
| Linearity (r²) | Typically > 0.999[11] | > 0.99[12] | > 0.999[13] |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 98 - 102%[13] |
| Precision (% RSD) | < 2% | < 15% | < 2%[13] |
| Limit of Quantitation (LOQ) | Low ng/mL range | Low ng/mL range | µg/mL to mg/mL range |
| Selectivity | High (tunable with column/mobile phase) | Very High (mass fragmentation) | Very High (unique fluorine signal) |
| Key Advantages | Versatile for non-volatile impurities; robust and widely available. | Gold standard for volatile and semi-volatile compounds.[14] | Absolute quantification without a specific reference standard of the analyte; high precision.[13] |
| Limitations | Requires a well-characterized reference standard for quantification. | Not suitable for thermally labile or non-volatile compounds. | Lower sensitivity compared to chromatographic methods.[13] |
Deep Dive: Methodologies and Experimental Causality
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the cornerstone of purity analysis for non-volatile organic molecules. Its versatility allows for the separation, identification, and quantification of the main component and any related substance impurities.
Causality of Method Design:
-
Technique: Reverse-Phase (RP) HPLC is selected because 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is a moderately polar organic molecule. A non-polar stationary phase (like C18) will retain the analyte, allowing for separation based on hydrophobicity.[15]
-
Mobile Phase: A mixture of water/buffer and an organic solvent (acetonitrile or methanol) is used. The inclusion of a buffer or acid (e.g., formic or phosphoric acid) is critical. The dimethylamino group is basic; maintaining a low pH ensures this group is protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate integration.[15]
-
Detection: A Diode Array Detector (DAD) or UV detector is ideal. The aniline aromatic ring provides strong UV absorbance, allowing for sensitive detection. A DAD offers the additional advantage of providing UV spectra for all peaks, which aids in peak identification and purity assessment.[16]
Caption: General workflow for HPLC purity and assay analysis.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 254 nm and 290 nm, or acquire full spectrum (210-400 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock: Accurately weigh ~10 mg of the 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline primary reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water (diluent).
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
-
-
System Suitability:
-
Inject the reference standard solution five times.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis & Calculation:
-
Inject the sample solution.
-
Calculate purity using area normalization: % Purity = (Area of main peak / Sum of all peak areas) * 100.
-
Calculate assay against the reference standard, correcting for the purity of the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Residual Solvents
The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline likely involves organic solvents.[17][18] GC-MS is the definitive technique for identifying and quantifying these volatile impurities, which must be controlled to meet regulatory safety limits (e.g., ICH Q3C).
Causality of Method Design:
-
Technique: Headspace GC is preferred over direct liquid injection. This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This minimizes contamination of the GC system with the non-volatile aniline derivative and enhances sensitivity for volatile analytes.
-
Detection: Mass Spectrometry (MS) provides definitive identification by comparing the fragmentation pattern of an unknown peak to a library of known spectra (e.g., NIST).[19] This high degree of specificity is crucial for unambiguous identification of solvents.
-
Instrumentation: Headspace GC system coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).
-
Injector Temperature: 250°C.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 15 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
MS Conditions:
-
Standard and Sample Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.
-
Standard Preparation: Prepare a stock solution containing all expected residual solvents at a known concentration (e.g., 1000 µg/mL) in DMSO. Create a calibration curve by spiking known amounts into headspace vials.
-
Sample Preparation: Accurately weigh ~100 mg of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline into a 20 mL headspace vial. Add 1 mL of DMSO, cap, and vortex to dissolve.
-
Quantitative NMR (qNMR): The Path to an Absolute Standard
For establishing a primary reference standard, qNMR is an exceptionally powerful technique. It allows for the determination of purity (assay) on an absolute basis by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without needing a pre-existing standard of the analyte itself.[13]
Causality of Method Design:
-
Nucleus Selection: ¹⁹F qNMR is the ideal choice for this molecule. The single fluorine atom provides a clean, distinct signal in a region of the spectrum that is typically free from interference. This high selectivity simplifies the analysis.
-
Internal Standard: A certified internal standard containing fluorine (e.g., trifluorotoluene) is chosen. It must be stable, non-reactive with the sample, and have a signal that does not overlap with the analyte signal.
-
Why Not ¹H qNMR? While possible, the ¹H spectrum is more complex due to multiple overlapping signals. The ¹⁹F spectrum provides a simpler, more robust method for this specific molecule.
Caption: Decision tree for selecting the appropriate analytical method.
-
Instrumentation: NMR spectrometer (≥400 MHz) with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Program: Standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 of both the analyte and internal standard signals (e.g., 30-60 seconds) to ensure full relaxation for accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline sample into a clean, dry vial.
-
Accurately weigh ~20 mg of a certified internal standard (e.g., 2,3,5-Trifluorobenzoic acid) into the same vial.
-
Record the weights precisely to four decimal places.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Analysis & Calculation:
-
Acquire the ¹⁹F NMR spectrum.
-
Carefully integrate the signal corresponding to the fluorine on the aniline ring and the signal(s) from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei generating the signal
-
MW = Molecular Weight
-
W = Weight
-
P = Purity of the internal standard
-
-
Conclusion
The quality control of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline demands a rigorous, multi-technique approach. While HPLC serves as the primary tool for routine purity and impurity analysis, GC-MS is indispensable for ensuring the absence of harmful volatile impurities. For the critical task of establishing a primary reference standard, ¹⁹F qNMR offers an unparalleled ability to determine absolute purity with high precision. By understanding the strengths and limitations of each technique and the scientific rationale behind their application, researchers and drug development professionals can build a robust, reliable, and scientifically sound quality control strategy. This ensures that the foundational building blocks of new medicines are of the highest possible quality, safeguarding the integrity of the entire drug development process.
References
- BenchChem. (2025).
-
Global Bioanalysis Consortium. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
- Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry.
-
Nicoli, S., et al. (2025). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. PMC. [Link]
- Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
-
HBM4EU. Aniline family. [Link]
-
PubChem. 4-[2-(dimethylamino)ethoxy]-3-fluoroaniline. [Link]
-
Rácz, Á., et al. (2013). Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases. [Link]
-
Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. [Link]
-
Al-Ghanami, O. A., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]
-
ResearchGate. NMR spectrum of reagent (4-amino-N,N-dimethylaniline). [Link]
- Google Patents. CN101333199A - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
-
Merchant Research & Consulting, Ltd. (2024). Aniline in the Modern World: Production Insights and Market Constraints. [Link]
-
MRIGlobal. (2024). Four Keys to Reference Standard Management. [Link]
-
SIELC Technologies. (2018). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. [Link]
-
MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry. [Link]
-
Solvias AG. Pharmaceutical quality control: the reference standards labyrinth. [Link]
-
Journal of Chromatographic Science. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
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- 1. PubChemLite - 4-[2-(dimethylamino)ethoxy]-3-fluoroaniline (C10H15FN2O) [pubchemlite.lcsb.uni.lu]
- 2. 1186041-93-9|4-(2-(Dimethylamino)ethoxy)-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 4. nbinno.com [nbinno.com]
- 5. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. mriglobal.org [mriglobal.org]
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- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 4-Fluoroaniline | SIELC Technologies [sielc.com]
- 16. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 18. CN101333199A - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine - Google Patents [patents.google.com]
- 19. scispace.com [scispace.com]
A Comparative Guide to the Impurity Profiling of Commercial 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline Sources
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of impurity profiling strategies for commercial sources of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, a key building block in the synthesis of various pharmaceutical agents. We will delve into the likely synthetic routes, potential process-related and degradation impurities, and provide detailed analytical methodologies for their identification and quantification.
The Significance of Impurity Profiling in Drug Development
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2][3] These guidelines necessitate a thorough understanding of the impurity profile of all starting materials and intermediates. Impurities can be broadly categorized into organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[2] A comprehensive impurity profiling program is not merely a regulatory requirement but a critical component of robust process development, ensuring the consistency and safety of the final API.
Unraveling the Synthetic Landscape: A Pathway to Potential Impurities
A logical first step in impurity profiling is to understand the synthetic route used to manufacture 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. While specific commercial syntheses are proprietary, a chemically plausible and common approach involves a two-step process:
-
Williamson Ether Synthesis: The etherification of 2-fluoro-4-nitrophenol with 2-(dimethylamino)ethyl chloride.
-
Reduction: The reduction of the nitro group of the resulting intermediate, 1-(2-(dimethylamino)ethoxy)-2-fluoro-4-nitrobenzene, to the corresponding aniline.
This synthetic pathway provides a roadmap for predicting potential process-related impurities.
Logical Flow of Impurity Generation
Sources
Comparative yield analysis of synthetic routes for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Comparative Yield Analysis of Synthetic Routes for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
Executive Summary
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (CAS 221198-82-9) is a highly valued aniline intermediate utilized extensively in the design of small-molecule kinase inhibitors, particularly those targeting VEGFR-2 and EGFR in anti-angiogenesis and anticancer drug discovery[1]. The incorporation of the basic 2-(dimethylamino)ethoxy side chain is a classic medicinal chemistry strategy used to improve aqueous solubility and modulate pharmacokinetic profiles. For process chemists and drug development professionals, selecting the optimal synthetic route for this intermediate is critical for maximizing yield, ensuring absolute regioselectivity, and minimizing cost during scale-up.
Mechanistic Overview & Causality
Two primary synthetic pathways are utilized to access this molecule. The core mechanistic difference lies in how the ether linkage is constructed prior to the catalytic reduction of the nitro group.
Route A: Nucleophilic Aromatic Substitution (SNAr) This route utilizes 3,4-difluoronitrobenzene and 2-(dimethylamino)ethanol. Causality of Regioselectivity: The success of this route hinges on the differential activation of the two fluorine atoms on the aromatic ring. The nitro group strongly withdraws electron density via resonance from the ortho and para positions. Consequently, the Meisenheimer intermediate formed by nucleophilic attack at the 4-position (para to the nitro group) is significantly more stable than an attack at the 3-position (meta). This intrinsic electronic bias ensures highly regioselective displacement of the 4-fluoro substituent, yielding the desired intermediate with minimal regioisomer formation[2].
Route B: Direct O-Alkylation This route utilizes 2-fluoro-4-nitrophenol and 2-chloro-N,N-dimethylethanamine hydrochloride. Causality of Reactivity: Here, the regiochemistry is pre-established by the starting material. The reaction relies on the nucleophilicity of the phenoxide ion (generated via a mild base like K₂CO₃). While chemically straightforward, the basic conditions required for the coupling can promote the undesired intramolecular cyclization of the alkylating agent to form an aziridinium ion. This reactive species can subsequently undergo hydrolysis or elimination, which often caps the overall yield and complicates purification.
Comparative Yield & Process Analysis
The following table summarizes the quantitative data and process metrics for both routes, highlighting why Route A is generally preferred for industrial scale-up.
| Metric | Route A: SNAr Approach | Route B: O-Alkylation Approach |
| Starting Material | 3,4-Difluoronitrobenzene | 2-Fluoro-4-nitrophenol |
| Coupling Partner | 2-(Dimethylamino)ethanol | 2-Chloro-N,N-dimethylethanamine HCl |
| Typical Step 1 Yield | 85 – 92% | 65 – 75% |
| Typical Step 2 Yield | 95 – 98% (Pd/C, H₂) | 90 – 95% (Pd/C, H₂ or Fe/HCl) |
| Overall Yield | ~80 – 90% | ~58 – 71% |
| Regioselectivity | Excellent (>95:5 para:meta) | N/A (Pre-installed) |
| Scalability | High (Cheaper raw materials) | Moderate (Alkylating agent instability) |
| Cost Efficiency | Highly cost-effective | Moderate to High |
Detailed Experimental Protocols (Self-Validating Systems)
The following methodology details Route A (SNAr) , as it provides superior atom economy and higher overall yields. The protocol is designed as a self-validating system to ensure experimental trustworthiness.
Step 1: Synthesis of 4-[2-(dimethylamino)ethoxy]-3-fluoronitrobenzene
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2-(dimethylamino)ethanol (1.1 equiv) in anhydrous THF (0.5 M).
-
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Causality & Validation: NaH ensures complete, irreversible formation of the alkoxide, preventing unreacted alcohol from competing in side reactions. Continuous hydrogen gas evolution serves as a visual self-validation of active deprotonation.
-
-
SNAr Addition: Once H₂ evolution ceases (approx. 30 mins, indicating complete alkoxide formation), add a solution of 3,4-difluoronitrobenzene (1.0 equiv) in THF dropwise to maintain the temperature below 5 °C.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Validation: Monitor the reaction via LC-MS. The system is validated as complete when the starting material peak disappears entirely, replaced by a highly UV-active product mass (M+H = 229).
-
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as a yellow oil.
Step 2: Nitro Reduction to 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
-
Preparation: Dissolve the intermediate from Step 1 in Methanol (0.2 M).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight). Caution: Pd/C is pyrophoric; add under a strict blanket of nitrogen.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (using a balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4-6 hours.
-
Validation: The reaction is complete when volumetric hydrogen uptake ceases. LC-MS will confirm success via a definitive mass shift from 229 to 199 (M+H), corresponding to the conversion of -NO₂ to -NH₂.
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with Methanol. Concentrate the filtrate to afford the final aniline as a pale-yellow oil or low-melting solid.
Reaction Workflows
Comparative synthetic workflows for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline.
References[1] Title: Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: Design, synthesis and 3D-QSAR studies.
Source: molaid.com (Originally published in European Journal of Medicinal Chemistry) URL:[2] Title: 19F NMR-tags for peptidyl prolyl conformation analysis Source: RSC Publishing (RSC Advances) URL:
Sources
Structural Validation of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities
For researchers and drug development professionals synthesizing complex kinase inhibitor intermediates, structural ambiguity is a critical risk factor. 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (CAS 221198-82-9) is a highly functionalized building block featuring a primary aniline, a highly electronegative fluorine atom, and a flexible, basic dimethylaminoethoxy side chain.
Validating the exact regiochemistry of the trisubstituted benzene ring and understanding the 3D conformation of its flexible tail are paramount. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities, providing field-proven, self-validating protocols to ensure absolute structural certainty.
The Structural Challenge: Regiochemistry and Flexibility
During the synthesis of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline (often via nucleophilic aromatic substitution followed by nitro reduction), regiomeric impurities can form. The primary analytical challenges are:
-
Regiochemical Assignment: Differentiating the exact position of the fluorine atom relative to the ether linkage.
-
Conformational Dynamics: The 2-(dimethylamino)ethoxy tail is highly flexible in solution, complicating spatial assignments.
-
Solid-State Packing: As a basic amine, the compound's propensity to form salts (e.g., hydrochlorides) significantly alters its solid-state behavior, impacting downstream formulation.
While High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, it provides zero 3D spatial data. Consequently, the validation burden falls on SCXRD and Nuclear Magnetic Resonance (NMR) spectroscopy. As noted in authoritative structural biology literature, [1]; X-ray determines the static global shape and absolute configuration, while NMR captures local atomic connectivity and solution-state dynamics.
Fig 1: Decision matrix for structural validation of fluoroaniline intermediates.
Quantitative Modality Comparison
To objectively evaluate the performance of SCXRD against alternatives, the following table summarizes the quantitative and qualitative outputs of each method when applied to small-molecule intermediates.
| Analytical Parameter | SCXRD (Product Focus) | Solution-State NMR (1D/2D) | High-Resolution MS | Powder XRD (PXRD) |
| Primary Output | Absolute 3D atomic coordinates | Local atomic connectivity | Exact mass & formula | Bulk phase purity |
| Regiochemistry | Definitive (Direct electron density) | Inferred (NOE/HMBC correlations) | None | Indirect (Fingerprinting) |
| Sample Requirement | ~0.1 mm single crystal | 1–10 mg (dissolved) | < 1 µg | 10–50 mg (powder) |
| Conformational Data | Static (Solid-state snapshot) | Time-averaged (Ensemble) | None | Bulk average |
| Turnaround Time | Days to Weeks (Crystallization) | Hours | Minutes | Minutes |
| F vs. O Distinction | High (via attached alkyl chains) | High (via | None | Low |
Why SCXRD Wins for Regiochemistry: In X-ray crystallography, distinguishing between Fluorine (
Self-Validating Experimental Protocols
A protocol is only as trustworthy as its internal validation mechanisms. The following methodologies emphasize the causality behind experimental choices and incorporate closed-loop validation steps.
Protocol A: SCXRD via Salt-Induced Crystallization (Gold Standard)
Because 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline contains a highly flexible, basic tertiary amine (pKa ~9.0), the free base often yields poor-quality, twinned crystals. Converting it to a hydrochloride salt protonates the amine, creating strong hydrogen-bond donors that rigidify the crystal lattice. Furthermore, [2].
Step-by-Step Methodology:
-
Salt Formation: Dissolve 50 mg of the free base in 1.0 mL of ethyl acetate (EtOAc). Slowly add 1.05 equivalents of 4M HCl in dioxane.
-
Causality: The slight excess of HCl ensures complete protonation of the tertiary amine without degrading the weakly basic aniline.
-
-
Vapor Diffusion (Crystallization): Dissolve the resulting solid in a minimum volume of Methanol (good solvent) in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of Diethyl Ether (anti-solvent). Cap the outer vial tightly.
-
Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled approach to supersaturation, yielding highly ordered, defect-free single crystals rather than kinetic precipitates.
-
-
Data Collection: Harvest a ~0.15 mm crystal and mount it on a cryo-loop using paratone oil. Plunge into a 100 K nitrogen stream on the diffractometer.
-
Causality: Data collection at 100 K minimizes the thermal motion (thermal ellipsoids) of the flexible dimethylaminoethoxy tail, drastically improving the resolution of the electron density map.
-
-
Self-Validation (The Closed Loop): Solve the structure using intrinsic phasing. To prove this single crystal represents the bulk synthesized batch, generate a simulated powder pattern from the refined .cif file. Run a physical PXRD on the remaining bulk powder. If the experimental peaks match the simulated peaks (
), the structure is validated.
Fig 2: Optimized crystallization workflow for basic aniline derivatives.
Protocol B: Solution-State NMR (The Complementary Alternative)
If crystallization fails, NMR is the fallback. However, standard 1D
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-
containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: DMSO-
is chosen over CDCl because its strong hydrogen-bond accepting nature limits the exchange rate of the aniline -NH protons, allowing them to be observed as a distinct resonance.
-
-
Data Acquisition: Acquire
H, C, F, and 2D H- C HMBC (Heteronuclear Multiple Bond Correlation) spectra. -
Self-Validation (The Closed Loop): Calibrate the chemical shifts precisely to the internal TMS peak (0.00 ppm). The structure is only validated if the HMBC shows a definitive 3-bond coupling (
) between the protons of the first CH in the ethoxy chain and the aromatic carbon that is also ortho to the fluorine atom (identified via F- C scalar coupling). If any cross-peak contradicts this connectivity, the proposed structure is invalid.
Conclusion
For the structural validation of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, SCXRD remains the undisputed gold standard . While NMR provides excellent high-throughput verification of bulk connectivity, it relies on inferential logic (coupling constants and NOE proximity) to determine regiochemistry. SCXRD, particularly when optimized via salt formation and cryo-cooling, provides a direct, mathematically absolute map of the molecule's 3D coordinates. By enforcing a self-validating loop—matching the SCXRD simulated powder pattern to the bulk PXRD—researchers can guarantee the scientific integrity of their pharmaceutical intermediates.
References
-
Carlon, A., Ravera, E., Hennig, J., Parigi, G., Sattler, M., & Luchinat, C. (2020). On the complementarity of X-ray and NMR data. Journal of Structural Biology: X, 4, 100019.[Link]
-
Nishiyama, Y. (2018). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL NEWS, 53(6).[Link]
Safety Operating Guide
4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline proper disposal procedures
A Comprehensive Guide to the Proper Disposal of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
For Research, Scientific, and Drug Development Professionals
The responsible handling and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This document provides an in-depth, procedural guide for the proper disposal of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline. As a substituted aromatic amine, this compound warrants careful management due to the potential hazards associated with its chemical class. This guide is designed to provide you with the technical knowledge and practical steps necessary to manage this compound's waste stream safely and in compliance with regulatory standards.
Hazard Profile: Understanding the Risks
While a specific, comprehensive toxicological profile for 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline is not widely available, its structural features—a fluoroaniline core—necessitate that it be handled with the caution afforded to other aromatic amines. Aniline and its derivatives are known for their toxicity, primarily affecting the blood, with the potential for both acute and chronic health effects.[1][2] The presence of a fluorine substituent can alter the molecule's reactivity and metabolic profile, while the dimethylaminoethoxy side chain may influence its solubility and absorption characteristics.
Based on data from analogous compounds, the primary hazards can be summarized as follows:
Table 1: Potential Hazard Summary for Substituted Fluoroanilines
| Hazard Category | Potential Effects & Symptoms | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] May cause irritation to the skin, eyes, and respiratory system.[3][4][5] A key risk of aniline exposure is methemoglobinemia, which impairs oxygen transport in the blood, leading to cyanosis (blueish skin), headache, dizziness, and fatigue.[6] | Dermal absorption, Inhalation, Ingestion |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[7] | Chronic or repeated exposure |
| Environmental | Very toxic to aquatic life with long-lasting effects.[7] Discharge into the environment must be avoided.[8][9] | Improper disposal, Spills |
Given these risks, a systematic and compliant disposal process is not just recommended; it is mandatory.
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline begins the moment you finish using it. The following workflow provides a logical sequence of operations to ensure safety and regulatory compliance at every stage.
Figure 1: A comprehensive workflow for the safe disposal of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline waste.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline, such as gloves, weighing papers, and contaminated silica gel, must be collected separately as solid hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and chromatography fractions, in a dedicated liquid hazardous waste container.
-
Causality: Segregating waste streams is critical to prevent dangerous cross-reactions. Aromatic amines are incompatible with strong oxidizing agents and acids.[5]
-
-
Container Selection:
-
Waste Collection:
-
Always perform transfers of waste within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Do not fill liquid waste containers beyond 80% capacity. This headspace allows for vapor expansion, preventing a dangerous pressure buildup inside the container.
-
-
Labeling:
-
Proper labeling is a legal requirement and is essential for safety. Affix a hazardous waste label to the container before adding any waste.[10]
-
The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline" and any other chemical constituents.
-
An accurate estimation of concentrations.
-
The date of accumulation.
-
The primary hazard warnings (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[11]
-
The container must be kept in a secondary containment bin or tray capable of holding the entire volume of the liquid in case of a leak.[10]
-
Store away from incompatible materials, direct sunlight, and heat sources.[5][10]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste contractor or your institution's Environmental Health & Safety (EHS) department.[12]
-
Never dispose of 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline by pouring it down the drain or placing it in the regular trash.[11] This is illegal and poses a significant threat to the environment.
-
Emergency Protocol: Spill Management
Accidental spills require an immediate, calm, and systematic response to mitigate exposure and prevent further contamination.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. epa.gov [epa.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
